2-Dodecenal
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-dodec-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNZFFBDIMUILS-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051847 | |
| Record name | (E)-Dodec-2-en-1-al | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS], Colourless to slightly yellow liquid; Fatty, citus-like aroma | |
| Record name | 2-Dodecenal, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Dodecenal | |
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| URL | https://haz-map.com/Agents/10424 | |
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| Record name | 2-Dodecenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Dodecenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
73.00 to 74.00 °C. @ 0.50 mm Hg | |
| Record name | 2-Dodecenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Dodecenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.839-0.849 | |
| Record name | 2-Dodecenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20407-84-5, 4826-62-4, 82107-89-9 | |
| Record name | (E)-2-Dodecenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20407-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Dodecenal | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826624 | |
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| Record name | 2-Dodecenal, (2E)- | |
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| Record name | Dodecenal | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082107899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Dodecenal, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Dodecenal | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | (E)-Dodec-2-en-1-al | |
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| Record name | (E)-dodec-2-en-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.800 | |
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| Record name | Dodec-2-en-1-al | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.092 | |
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| Record name | 2-DODECENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D55O81P4E | |
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| Record name | 2-Dodecenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dual Nature of (E)-2-Dodecenal in Cilantro: A Technical Guide for Researchers and Drug Development Professionals
Abstract
(E)-2-dodecenal is a pivotal aliphatic aldehyde that defines the characteristic, and often polarizing, aroma of fresh cilantro (Coriandrum sativum L.). While celebrated for its fresh, green, and citrusy notes by many, it is perceived as "soapy" by a subset of the population due to genetic variations in olfactory receptors. Beyond its significant role in sensory science, (E)-2-dodecenal exhibits a range of intriguing biological activities, including potent antimicrobial and antiprotozoal effects, positioning it as a molecule of interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth exploration of the natural occurrence of (E)-2-dodecenal in cilantro, from its biosynthetic origins within the plant's lipid metabolism to validated analytical methodologies for its precise quantification. We will delve into the genetic and environmental factors modulating its concentration, its well-documented sensory impact, and its promising pharmacological properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this multifaceted natural compound.
Introduction: The Chemistry of a Controversial Herb
Cilantro, the fresh leaves of Coriandrum sativum, is a culinary herb with a global presence and a uniquely divisive flavor profile. At the heart of this sensory dichotomy lies a complex mixture of volatile organic compounds (VOCs), with (E)-2-dodecenal emerging as a key character-impact odorant.[1] This C12 unsaturated aldehyde is a major contributor to the herb's distinctive aroma, often described as green, waxy, and slightly fatty.[2] However, for a genetically predisposed segment of the population, (E)-2-dodecenal is the primary culprit behind the perception of a "soapy" or unpleasant taste.[3][4] This phenomenon is largely attributed to polymorphisms in the olfactory receptor gene OR6A2, which heightens sensitivity to certain aldehydes.[5][6][7]
Beyond its role in flavor chemistry, (E)-2-dodecenal has demonstrated significant biological activities, including anthelmintic and antileishmanial properties, making it a compelling subject for natural product research and drug discovery.[8][9] This guide will provide a thorough technical overview of (E)-2-dodecenal in cilantro, bridging the gap between its fundamental biochemistry and its potential applications.
Biosynthesis of (E)-2-Dodecenal in Cilantro: A Product of Lipid Metabolism
The formation of (E)-2-dodecenal and other related aldehydes in cilantro is intrinsically linked to the plant's lipid metabolism, specifically the enzymatic degradation of polyunsaturated fatty acids (PUFAs).[10] While the complete biosynthetic pathway has not been elucidated in its entirety specifically for cilantro, a general and well-accepted mechanism in plants involves the following key steps:
-
Release of Fatty Acids: Mechanical damage to the cilantro leaves, such as chopping or chewing, disrupts cell membranes and triggers the release of PUFAs, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), from membrane lipids by the action of lipases.
-
Lipoxygenase (LOX) Pathway: The released PUFAs are then oxygenated by lipoxygenase (LOX) enzymes. This step introduces a hydroperoxy group into the fatty acid chain, forming fatty acid hydroperoxides.
-
Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxides are subsequently cleaved by hydroperoxide lyase (HPL) into smaller aldehydes and oxo-acids. The specific cleavage site determines the chain length of the resulting aldehyde.
-
Isomerization and Reduction: The initially formed aldehydes can undergo further enzymatic modifications, including isomerization to form more stable α,β-unsaturated aldehydes like (E)-2-dodecenal, and reduction to their corresponding alcohols by aldehyde reductases.[11]
Caption: Proposed biosynthetic pathway of (E)-2-dodecenal in cilantro.
Analytical Methodologies for the Quantification of (E)-2-Dodecenal
Accurate quantification of (E)-2-dodecenal in cilantro is crucial for quality control, flavor profiling, and research into its biological activities. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely adopted and highly effective technique for the analysis of volatile compounds in cilantro.[12][13][14]
Detailed Protocol: HS-SPME-GC-MS Analysis of (E)-2-Dodecenal in Fresh Cilantro Leaves
This protocol provides a step-by-step methodology for the extraction and quantification of (E)-2-dodecenal in fresh cilantro leaves.
Materials and Reagents:
-
Fresh cilantro leaves
-
Deionized water
-
Sodium chloride (NaCl), analytical grade
-
(E)-2-Dodecenal standard
-
Internal standard (e.g., 3-heptanone or other suitable compound not present in cilantro)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Wash fresh cilantro leaves thoroughly with deionized water and gently pat dry.
-
Homogenize a known weight of cilantro leaves (e.g., 1.0 g) with a specific volume of saturated NaCl solution (e.g., 5 mL) to inhibit enzymatic activity and improve volatile release.[15]
-
Transfer the homogenate to a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 50°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with continuous agitation.
-
-
GC-MS Analysis:
-
After extraction, immediately desorb the SPME fiber in the GC injection port, which is typically set at a high temperature (e.g., 250°C) in splitless mode.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).
-
Use a temperature program to achieve optimal separation (e.g., initial temperature of 40°C for 2 minutes, ramp to 250°C at 5°C/minute, and hold for 5 minutes).
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.
-
-
Quantification:
-
Identify (E)-2-dodecenal based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the concentration of (E)-2-dodecenal using a calibration curve prepared with the (E)-2-dodecenal standard and the internal standard.
-
Caption: Experimental workflow for HS-SPME-GC-MS analysis of (E)-2-dodecenal.
Factors Influencing (E)-2-Dodecenal Concentration in Cilantro
The concentration of (E)-2-dodecenal in cilantro is not static and can be significantly influenced by a variety of pre-harvest and post-harvest factors.
Table 1: Factors Affecting (E)-2-Dodecenal Levels in Cilantro
| Factor | Effect on (E)-2-Dodecenal Concentration | References |
| Genetic Variation | Different cilantro genotypes exhibit varying levels of aliphatic aldehydes. | [16] |
| Drying | Air drying significantly reduces the percentage of (E)-2-dodecenal compared to fresh leaves. | [17][18] |
| Storage | Cold storage can lead to a decrease in (E)-2-dodecenal levels over time. | [15] |
| Irradiation | Gamma irradiation at doses up to 3 kGy has a minimal immediate effect, but levels may decrease during subsequent cold storage. | [6][15][19] |
| Light Spectrum | Growing cilantro under specific LED light spectra (e.g., red + green + blue) can enhance the concentration of key aromatic compounds, including (E)-2-decenal. While not directly measuring (E)-2-dodecenal, this suggests a broader impact on aldehyde biosynthesis. | [20] |
Biological Activities and Toxicological Profile
(E)-2-dodecenal has garnered attention for its notable biological activities, which extend beyond its sensory properties.
Pharmacological Potential
-
Anthelmintic Activity: (E)-2-dodecenal, also known as eryngial, has been identified as the main anthelmintic compound in Eryngium foetidum, a plant with a similar aroma to cilantro.[8][9]
-
Antileishmanial Activity: Studies have shown that (E)-2-dodecenal is an effective inhibitor of Leishmania donovani promastigotes and amastigotes in vitro, without demonstrating cytotoxicity to human macrophage cells.
-
Antibacterial Properties: As an aldehyde, (E)-2-dodecenal is expected to possess some level of antibacterial activity, a characteristic of many essential oil components.[21]
Toxicological and Safety Assessment
(E)-2-dodecenal is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[21][22][23]
Table 2: Summary of Toxicological Data for (E)-2-Dodecenal
| Endpoint | Result | Reference |
| Acute Oral Toxicity | LD50 (rat): >5 g/kg | [24] |
| Dermal Toxicity | LD50 (rabbit): 5000 mg/kg | [24] |
| Skin Irritation | Irritating to the skin. | [24] |
| Eye Irritation | Causes serious eye damage. | [25] |
| Genotoxicity | Not genotoxic. | [19] |
| Repeated Dose Toxicity | NOAEL = 200 mg/kg/day | [19] |
| ADI (Acceptable Daily Intake) | No safety concern at current levels of intake when used as a flavouring agent. | [21][23] |
Conclusion and Future Perspectives
(E)-2-dodecenal stands out as a molecule of significant interest in the study of cilantro. Its dual role as a key aroma compound with a genetically determined sensory perception and as a bioactive molecule with pharmacological potential makes it a rich subject for further investigation. For food scientists, a deeper understanding of the genetic and environmental factors that control its concentration can lead to the cultivation of cilantro varieties with tailored flavor profiles. For drug development professionals, the demonstrated antiprotozoal and anthelmintic activities of (E)-2-dodecenal warrant further exploration, potentially leading to the development of new therapeutic agents from a readily available natural source. The methodologies and data presented in this guide provide a solid foundation for future research aimed at unlocking the full potential of this fascinating aldehyde.
References
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- Creative Proteomics. (2023). Aldehyde Compounds: Significance in Biological Systems and Environmental Impact.
- Coriander (Coriandrum sativum) Polyphenols and Their Nutraceutical Value against Obesity and Metabolic Syndrome. (2023). MDPI.
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- Eriksson, N., et al. (2012). A genetic variant near olfactory receptor genes influences cilantro preference. Flavour, 1(1), 22.
- Eyres, G. T., et al. (2005). Identification of character-impact odorants in coriander and wild coriander leaves using gas chromatography-olfactometry (GCO) and comprehensive two-dimensional gas chromatography-time-of-flight mass spectometry (GC x GC-TOFMS).
- Fan, X., & Sokorai, K. J. (2002). Changes in volatile compounds of γ-irradiated fresh cilantro leaves during cold storage. Journal of agricultural and food chemistry, 50(26), 7622-7626.
- FEMA. (n.d.). 2-DODECENAL.
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- Mendonça, L. C., et al. (2014). Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro. Parasitology, 141(2), 269-278.
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- Quynh, C. T. T., et al. (2010). Influence of the isolation procedure on coriander leaf volatiles with some correlation to the enzymatic activity. Journal of agricultural and food chemistry, 58(3), 1793-1797.
- Robinson, R. D., et al. (2014). Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro. Parasitology, 141(2), 269-278.
- 23andMe. (n.d.). Cilantro Taste Aversion: Genetics and More.
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- Wang, S., et al. (2022). Chemical Composition of Fresh Leaves Headspace Aroma and Essential Oils of Four Coriander Cultivars. Frontiers in Nutrition, 9, 846505.
- Zheljazkov, V. D., et al. (2014). Pharmacological activities of cilantro's aliphatic aldehydes against Leishmania donovani. Planta medica, 80(17), 1586-1590.
- Zheljazkov, V. D., et al. (2013). Nutrient uptake, biomass yield and quantitative analysis of aliphatic aldehydes in cilantro plants. Industrial Crops and Products, 44, 127-131.
- FooDB. (2010). Showing Compound this compound (FDB003013).
- Tufts University Health & Nutrition Letter. (2013). Cilantro Aversion Is Genetic.
- Xcode Life. (2021). How Genes Influence Your Preference For Cilantro.
- World Health Organization. (2006). Evaluation of certain food additives and contaminants: sixty-third report of the Joint FAO/WHO Expert Committee on Food Additives. WHO technical report series, (928), 1.
- Fan, X., & Sokorai, K. J. (2002). Changes in volatile compounds of γ-irradiated fresh cilantro leaves during cold storage. Journal of Agricultural and Food Chemistry, 50(26), 7622-7626.
- Li, R., et al. (2024). Characterization of volatile profile from different coriander (Coriandrum sativum L.) varieties via HS-SPME/GC-MS combined with E-nose analyzed by chemometrics. Food Chemistry, 457, 140128.
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A Technical Guide to the Biosynthesis of Aliphatic Aldehydes from Linoleic Acid: Elucidating the Pathway to 2-Dodecenal
Abstract
The oxidative metabolism of polyunsaturated fatty acids such as linoleic acid is a fundamental source of bioactive signaling molecules and volatile aroma compounds in a vast range of organisms. A key end-product, 2-dodecenal, is a C12 aldehyde recognized for its potent aroma and antimicrobial properties, with significant applications in the flavor, fragrance, and pharmaceutical industries. However, its direct biosynthetic origin from linoleic acid is not a straightforward cleavage process and represents a more complex biochemical puzzle than the canonical lipoxygenase (LOX) pathway might suggest. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the established enzymatic cascade involving lipoxygenase and hydroperoxide lyase (HPL) that processes linoleic acid. We will first meticulously detail this primary pathway, which results in C6 and C12 fragments, and critically analyze the structural discrepancy between the known C12 product and this compound. Subsequently, this guide will explore potential, less-characterized enzymatic modifications that could bridge this gap. By synthesizing established mechanisms with forward-looking hypotheses and providing robust, validated experimental protocols, this document serves as an authoritative resource for investigating and harnessing the intricate biochemistry of fatty acid fragmentation.
Part 1: The Canonical Lipoxygenase (LOX) Pathway: The Foundation of Linoleic Acid Fragmentation
The primary and most extensively characterized route for the enzymatic breakdown of linoleic acid in plants is the lipoxygenase (LOX) pathway, also known as the oxylipin pathway.[1] This cascade is typically initiated in response to tissue damage, such as mechanical wounding or pest attack, and is responsible for producing a variety of compounds, including the "green leaf volatiles" that create the characteristic scent of cut grass.[2][3] The pathway proceeds in two principal, enzyme-catalyzed steps.
Step 1: Regiospecific Dioxygenation by Lipoxygenase (LOX)
The inaugural step is the insertion of molecular oxygen into the linoleic acid backbone, a reaction catalyzed by lipoxygenase (LOX, EC 1.13.11.12), a family of non-heme iron-containing dioxygenases.[4][5] LOX enzymes exhibit high regio- and stereospecificity, acting on the cis,cis-1,4-pentadiene moiety of polyunsaturated fatty acids.[6] In the context of linoleic acid, LOX can introduce oxygen at either the C-9 or C-13 position, classifying them as 9-LOX or 13-LOX, respectively.
For the pathway relevant to C12 fragment generation, 13-LOX is the key initiating enzyme. It stereospecifically abstracts a hydrogen atom from C-11 and facilitates the antarafacial addition of O₂ at C-13.[6] This yields 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE) as the primary product.[7] The specificity of LOX isoforms can be influenced by factors such as pH; for instance, soybean lipoxygenase-1 favors the formation of the 13(S)-hydroperoxide, particularly at alkaline pH values.[6][8]
Step 2: C-C Bond Cleavage by Hydroperoxide Lyase (HPL)
The unstable 13-HPODE intermediate is immediately sequestered by the next enzyme in the cascade, hydroperoxide lyase (HPL, EC 4.1.2.92) . HPLs are specialized cytochrome P450 enzymes (CYP74B and CYP74C) that catalyze the homolytic cleavage of the C-C bond adjacent to the hydroperoxide group.[9][10]
Specifically, HPL acts on 13-HPODE to cleave the C12-C13 bond. This fragmentation results in two distinct molecules:
-
A six-carbon (C6) volatile aldehyde, hexanal , derived from the terminal end (C13-C18) of the fatty acid.[11]
-
A twelve-carbon (C12) ω-oxoacid, 12-oxo-9(Z)-dodecenoic acid , derived from the carboxyl end (C1-C12).[12][13][14]
This C12 oxoacid is a known precursor to traumatic acid, a plant wound-healing hormone.[11]
Diagram 1: The Canonical LOX/HPL Biosynthetic Pathway
The following diagram illustrates the established two-step enzymatic conversion of linoleic acid into hexanal and 12-oxo-9(Z)-dodecenoic acid.
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Introduction: The Significance of trans-2-Dodecenal
An In-depth Technical Guide to the Chemical Synthesis of trans-2-Dodecenal
trans-2-Dodecenal (C₁₂H₂₂O) is a long-chain, α,β-unsaturated aldehyde renowned for its potent and characteristic aroma profile, often described as intensely fatty, waxy, and citrusy with notes of mandarin orange.[1] This organoleptic profile makes it a highly valued ingredient in the flavor and fragrance industries, where it is used to impart fresh, citrus notes to perfumes, cosmetics, and soaps, as well as to build complex flavor profiles in foods and beverages, particularly for orange and tangerine notes.[1][2]
Beyond its sensory applications, trans-2-dodecenal has garnered attention for its biological activity, including potential antimicrobial and insect-repellent properties.[2][] As a naturally occurring compound found in sources like citrus oils and coriander, its synthesis is a topic of significant interest for ensuring a consistent and high-purity supply for commercial and research applications.[1]
This guide provides an in-depth exploration of the primary chemical strategies for the synthesis of trans-2-dodecenal, designed for researchers and drug development professionals. We will move beyond simple procedural outlines to dissect the causality behind methodological choices, ensuring each described pathway is a self-validating system grounded in established chemical principles.
Strategic Overview of Synthetic Pathways
The construction of trans-2-dodecenal fundamentally involves the formation of a carbon-carbon double bond between the C2 and C3 positions with a specific (E)-stereochemistry. The most logical and industrially relevant strategies rely on olefination reactions or aldol condensations, which build the 12-carbon backbone from smaller, readily available precursors. A critical preliminary step in many of these routes is the synthesis of the requisite aldehyde starting materials, typically via the oxidation of their corresponding primary alcohols.
Below is a conceptual workflow outlining the main synthetic approaches discussed in this guide.
Caption: Primary retrosynthetic pathways to trans-2-dodecenal.
Part 1: Precursor Synthesis via Alcohol Oxidation
The quality and availability of the aldehyde precursors are paramount to the success of subsequent olefination or condensation reactions. Decanal (C₁₀H₂₀O) is a key starting material for several routes to trans-2-dodecenal. While commercially available, its synthesis from the more stable and less expensive decan-1-ol is a common and instructive preliminary step. The Swern oxidation is a classic, metal-free method that provides a mild and efficient conversion of primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid.[4][5]
Mechanism of the Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures (typically -78 °C).[5] This forms a highly reactive electrophilic sulfur species, the chlorosulfonium salt. The alcohol then adds to this intermediate, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (Et₃N), facilitates an intramolecular elimination reaction via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[4][6]
Caption: Mechanism of the Swern Oxidation.
Experimental Protocol: Swern Oxidation of Decan-1-ol
This protocol is a representative procedure for the synthesis of decanal.
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |
| Oxalyl Chloride | 1.5 mL (17.8 mmol) | 1.5 | DMSO Activator |
| Dichloromethane (DCM) | 50 mL + 10 mL + 10 mL | - | Solvent |
| Dimethyl Sulfoxide (DMSO) | 2.5 mL (35.5 mmol) | 3.0 | Oxidant |
| Decan-1-ol | 2.0 g (12.6 mmol) | 1.0 | Substrate |
| Triethylamine (Et₃N) | 8.8 mL (63.2 mmol) | 5.0 | Base |
| Temperature | -78 °C (dry ice/acetone) | - | Control Reactivity |
| Reaction Time | ~1.5 hours | - | - |
Step-by-Step Methodology:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet is charged with oxalyl chloride and 50 mL of anhydrous DCM. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
DMSO Addition: A solution of DMSO in 10 mL of anhydrous DCM is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C. Vigorous gas evolution (CO, CO₂) will be observed. The solution is stirred for an additional 10 minutes after addition is complete.
-
Alcohol Addition: A solution of decan-1-ol in 10 mL of anhydrous DCM is added dropwise over 20 minutes, ensuring the internal temperature does not rise above -65 °C. The mixture is stirred for 30 minutes at -78 °C.
-
Base Addition: Triethylamine is added dropwise over 10 minutes. A thick white precipitate (triethylammonium chloride) will form.
-
Workup: The cooling bath is removed, and the reaction is allowed to warm to room temperature. 50 mL of water is added, and the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM (2x25 mL).
-
Purification: The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The solution is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude decanal. The product can be further purified by vacuum distillation if necessary.
Part 2: Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is one of the most reliable and powerful methods for the stereocontrolled synthesis of alkenes, particularly for producing the (E)-isomer.[7] It is an advancement over the classical Wittig reaction, offering significant advantages such as the use of more nucleophilic phosphonate carbanions and a simpler workup, as the dialkyl phosphate byproduct is water-soluble and easily removed by extraction.[7][8] For the synthesis of trans-2-dodecenal, the HWE reaction provides a highly efficient and stereoselective route.
Mechanism and Stereochemical Control
The reaction begins with the deprotonation of a phosphonate ester using a base (e.g., NaH, K₂CO₃) to generate a stabilized phosphonate carbanion.[9] This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde (decanal). The resulting betaine intermediate rapidly cyclizes to form an oxaphosphetane. The key to the (E)-selectivity lies in thermodynamic control; the transition state leading to the trans-alkene is sterically favored and lower in energy.[9] Subsequent elimination of the oxaphosphetane yields the (E)-alkene and a water-soluble phosphate salt.
Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.
Experimental Protocol: HWE Synthesis of trans-2-Dodecenal
This protocol describes the reaction between decanal and a suitable phosphonate reagent.
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |
| Sodium Hydride (60% in oil) | 0.48 g (12.0 mmol) | 1.2 | Base |
| Tetrahydrofuran (THF) | 50 mL | - | Anhydrous Solvent |
| Triethyl phosphonoacetate | 2.69 g (12.0 mmol) | 1.2 | Phosphonate Reagent |
| Decanal | 1.56 g (10.0 mmol) | 1.0 | Aldehyde Substrate |
| Temperature | 0 °C to RT | - | Control Reaction |
| Reaction Time | 4-6 hours | - | - |
Step-by-Step Methodology:
-
Setup: A flame-dried round-bottom flask is charged with sodium hydride under a nitrogen atmosphere. The mineral oil is removed by washing with anhydrous hexanes, and the NaH is suspended in 30 mL of anhydrous THF. The suspension is cooled to 0 °C.
-
Ylide Formation: Triethyl phosphonoacetate is added dropwise to the stirred NaH suspension. The mixture is allowed to warm to room temperature and stirred for 1 hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Aldehyde Addition: The reaction mixture is re-cooled to 0 °C, and a solution of decanal in 20 mL of anhydrous THF is added dropwise.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure trans-2-dodecenal.
Part 3: Aldol Condensation
The aldol condensation is a cornerstone of C-C bond formation in organic synthesis.[10] A crossed (or mixed) aldol condensation between two different aldehydes—in this case, decanal and acetaldehyde—can be used to construct the trans-2-dodecenal backbone.[11] This reaction relies on the formation of an enolate from one aldehyde, which then acts as a nucleophile, attacking the carbonyl of the second aldehyde.
Mechanism and Control
Under basic conditions, a catalytic amount of hydroxide deprotonates the α-carbon of acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of decanal. The resulting β-hydroxy aldehyde intermediate (aldol adduct) readily undergoes base-catalyzed dehydration (elimination of water) to form the thermodynamically stable, conjugated α,β-unsaturated aldehyde product.[10] To favor the desired crossed product, reaction conditions can be optimized, for instance, by slowly adding acetaldehyde to an excess of decanal and base.
Caption: Base-catalyzed crossed Aldol Condensation pathway.
Experimental Protocol: Aldol Synthesis of trans-2-Dodecenal
This protocol is a representative procedure for the crossed aldol condensation.
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |
| Decanal | 3.12 g (20.0 mmol) | 2.0 | Electrophile |
| Ethanol | 40 mL | - | Solvent |
| Sodium Hydroxide (10% aq.) | 5 mL | Catalytic | Base |
| Acetaldehyde | 0.44 g (10.0 mmol) | 1.0 | Nucleophile Precursor |
| Temperature | Room Temperature | - | - |
| Reaction Time | 12-24 hours | - | - |
Step-by-Step Methodology:
-
Setup: A round-bottom flask is charged with decanal, ethanol, and the 10% aqueous sodium hydroxide solution. The mixture is stirred vigorously at room temperature.
-
Acetaldehyde Addition: Acetaldehyde is added dropwise or in small portions to the reaction mixture over a period of 1 hour. This controlled addition minimizes the self-condensation of acetaldehyde.
-
Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by GC or TLC until the starting material is consumed.
-
Workup: The reaction mixture is neutralized with dilute HCl. The bulk of the ethanol is removed under reduced pressure. The remaining aqueous residue is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified via vacuum distillation or column chromatography to isolate trans-2-dodecenal.
Part 4: Purification and Characterization
Independent of the synthetic route employed, the crude product requires purification and rigorous characterization to confirm its identity, purity, and isomeric integrity.
-
Purification: Flash column chromatography on silica gel is the most common laboratory-scale method for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. For larger scales, vacuum distillation is a viable alternative.[2]
-
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (182.30 g/mol ) and provides an initial assessment of purity and isomeric ratio (trans vs. cis).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides the definitive structural proof. Key signals include the aldehyde proton (~9.5 ppm, doublet), and the vinyl protons (~6.8 ppm and ~6.1 ppm), whose coupling constant (J ≈ 16 Hz) is characteristic of a trans double bond.
-
¹³C NMR: Shows characteristic peaks for the carbonyl carbon (~194 ppm) and the two sp² carbons of the double bond (~158 ppm and ~133 ppm).
-
-
Infrared (IR) Spectroscopy: Displays strong characteristic absorptions for the C=O stretch of the conjugated aldehyde (~1690 cm⁻¹) and the C=C stretch (~1640 cm⁻¹).
-
Conclusion
The synthesis of trans-2-dodecenal can be accomplished through several robust and well-established organic reactions. The Horner-Wadsworth-Emmons olefination stands out as the premier method for laboratory and industrial synthesis due to its high yield, operational simplicity, and, most importantly, its excellent stereocontrol, which reliably delivers the desired (E)-isomer.[7] The Aldol Condensation offers a classic, atom-economical approach, though it may require more careful optimization to control selectivity and minimize side products.[10] Precursor synthesis via methods like the Swern Oxidation provides a reliable pathway to the necessary starting aldehydes from inexpensive alcohols.[5] The choice of synthetic route will ultimately depend on factors such as scale, required purity, available starting materials, and stereochemical requirements.
References
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
-
El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]
- Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry.
- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data.
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Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. (2007). The Journal of Organic Chemistry. [Link]
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Swern oxidation. (2023). Chemistry LibreTexts. [Link]
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Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry.
- Horner-Wadsworth-Emmons Reaction. (n.d.). Alfa Chemistry.
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preparation of horner-wadsworth-emmons reagent. (n.d.). Organic Syntheses. [Link]
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Efficient dehydrogenation of dodecanol to dodecanal in a continuous fixed bed reactor over supported Cu catalyst. (2024). ResearchGate. [Link]
- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
-
Efficient dehydrogenation of dodecanol to dodecanal in a continuous fixed bed reactor over supported Cu catalyst. (2024). ResearchGate. [Link]
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Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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- Wittig-Horner Reaction. (n.d.). Organic Chemistry Portal.
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- TRANS-2-DODECENAL CAS 20407-84-5 WIKI. (n.d.). LookChem.
- trans-2-Dodecenal. (n.d.). Sigma-Aldrich.
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-
Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. (2021). ChemRxiv. [Link]
- The Catalytic Oxidation of Organic Compounds. (n.d.).
- Mixed (crossed) aldol condensation. (n.d.). Khan Academy.
-
PTC Oxidation of Alcohols: Design of Experiments. (2014). ResearchGate. [Link]
- Retro-aldol and retrosynthesis. (n.d.). Khan Academy.
-
Molecule of the month: trans-2-dodecenal. (2019). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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Physical and chemical properties of 2-Dodecenal
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Dodecenal
Introduction
This compound, particularly in its (E)-isomer form (trans-2-Dodecenal), is a long-chain α,β-unsaturated aldehyde that holds significant importance across various scientific and industrial domains.[1][2] As a naturally occurring compound, it is a key aroma constituent in a variety of plants, most notably coriander (Coriandrum sativum), contributing to its characteristic scent.[3] Its distinct fatty, green, and citrus-like aroma profile has led to its widespread application as a flavoring agent and fragrance ingredient in the food, beverage, and personal care industries.[2][4][5]
Beyond its sensory properties, the conjugated system of the aldehyde and the carbon-carbon double bond imparts unique chemical reactivity, making it a subject of interest in synthetic chemistry and a molecule with documented biological activities, including antimicrobial and anthelmintic effects.[1][3][6] This guide provides a comprehensive technical overview of the core physical, chemical, and spectroscopic properties of this compound, tailored for researchers, chemists, and professionals in drug development and chemical manufacturing.
Part 1: Physicochemical and Molecular Properties
The fundamental identity and behavior of this compound are defined by its molecular structure and resulting physical properties. It is a C12 fatty aldehyde characterized by a double bond between the second and third carbon atoms.[1] The (E)-isomer is the most common and commercially significant form.
Core Identification and Properties
| Property | Value | Source(s) |
| IUPAC Name | (E)-dodec-2-enal | [1] |
| Molecular Formula | C₁₂H₂₂O | [1][7] |
| Molecular Weight | 182.30 g/mol | [1][5] |
| CAS Number | 20407-84-5 ((E)-isomer); 4826-62-4 (isomer mixture) | [1][2][4] |
| Appearance | Colorless to pale yellow clear liquid | [6] |
| Odor Profile | Fatty, waxy, with green, citrus (mandarin orange), and herbal (cilantro) notes | [4][8] |
| Boiling Point | ~272 °C at 760 mmHg; 73-74 °C at 0.5 mmHg | [1][5] |
| Density | 0.839 - 0.849 g/cm³ @ 25 °C | [1] |
| Refractive Index | 1.452 - 1.460 @ 20 °C | [1] |
| Solubility | Insoluble in water; Soluble in most fixed oils and alcohol | [1][4][8] |
| LogP (Octanol/Water) | 3.88 - 4.51 | [1][9] |
| Flash Point | ~93 - 129 °C | [7][10] |
Part 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and purity of this compound. The key spectral features are dictated by its α,β-unsaturated aldehyde functionality.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹ . The conjugation with the C=C double bond lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).
-
C=C Stretch (Alkene): A medium intensity band appears around 1620-1640 cm⁻¹ .
-
Aldehydic C-H Stretch: Two characteristic medium peaks are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹ .
-
=C-H Bend (trans-Alkene): A strong absorption is expected around 960-980 cm⁻¹ , which is highly characteristic of the trans-configuration of the double bond.
-
Aliphatic C-H Stretch: Strong bands will be present in the 2850-2960 cm⁻¹ region from the long alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework.[11]
-
¹H NMR:
-
Aldehyde Proton (-CHO): The most downfield signal, a doublet, appears around δ 9.5 ppm . It is split by the adjacent vinyl proton.
-
Vinyl Protons (-CH=CH-): These two protons appear in the δ 6.1-7.1 ppm region. The proton alpha to the carbonyl (Cα-H) is further downfield and appears as a doublet of doublets. The proton beta to the carbonyl (Cβ-H) appears as a multiplet. The large coupling constant (J ≈ 15-16 Hz) between them confirms the (E)- (trans) stereochemistry.
-
Allylic Protons (-CH₂-CH=): The methylene group adjacent to the double bond shows a signal around δ 2.2 ppm .
-
Alkyl Chain Protons: The remaining methylene groups of the long alkyl chain produce overlapping signals in the δ 1.2-1.6 ppm region.
-
Terminal Methyl Proton (-CH₃): A triplet appears furthest upfield, around δ 0.9 ppm .
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded, appearing around δ 193-195 ppm .
-
Alkene Carbons (-CH=CH-): The two sp² carbons will have signals in the δ 130-160 ppm range.
-
Alkyl Chain Carbons: The sp³ carbons of the long chain will appear in the δ 14-35 ppm region.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The parent peak will be observed at an m/z ratio corresponding to the molecular weight, 182.30 .
-
Fragmentation: Common fragmentation patterns for aldehydes include the loss of H• (M-1), loss of the CHO group (M-29), and McLafferty rearrangement. The long alkyl chain will also produce a series of fragment ions separated by 14 Da (-CH₂-).
Part 3: Chemical Reactivity and Synthesis
Reactivity Profile
The chemical behavior of this compound is dominated by the electrophilic nature of its conjugated system.[3] The aldehyde group and the β-carbon are both susceptible to nucleophilic attack.
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (2-dodecenoic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
-
Reduction:
-
Selective Aldehyde Reduction: Reagents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol (2-dodecen-1-ol) while leaving the C=C double bond intact.
-
Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd, Pt, or Ni) will reduce both the aldehyde and the double bond to yield the saturated alcohol, dodecanol.
-
-
1,2-Addition (Direct Addition): Strong, hard nucleophiles such as Grignard reagents or organolithium compounds will preferentially attack the electrophilic carbonyl carbon.
-
1,4-Addition (Michael or Conjugate Addition): Softer nucleophiles (e.g., cyanides, amines, thiols, and enolates) will preferentially attack the β-carbon of the conjugated system. This is a crucial reaction pathway in both synthetic chemistry and biological interactions.[3]
Caption: Key reaction pathways of this compound.
General Synthesis Workflow
A common and industrially viable method for synthesizing α,β-unsaturated aldehydes like this compound is the aldol condensation . This typically involves the base-catalyzed reaction of a ten-carbon aldehyde (decanal) with acetaldehyde, followed by dehydration.
Caption: General workflow for the synthesis of this compound.
Part 4: Applications and Industrial Significance
This compound is a versatile molecule with established applications:
-
Flavor and Fragrance: It is a widely used ingredient to impart citrus (specifically orange and tangerine), waxy, and herbal notes in beverages, confectionery, soaps, detergents, and perfumes.[4][5][12][8]
-
Agrochemicals: It has been investigated for its properties as a natural insect repellent.[2]
-
Biomedical Research: Due to its antimicrobial activity against various bacteria and fungi, it serves as a lead compound in the development of new therapeutic agents.[1][6][] Its anthelmintic properties have also been documented.[1][3]
Part 5: Safety, Handling, and Toxicology
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as follows:
-
Eye Irritation: Causes serious eye irritation (H319).[14][15]
-
Skin Sensitization: May cause an allergic skin reaction (H317).[15]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).[15]
Handling and Storage Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[10][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) at refrigerated temperatures (below 4°C) is recommended.[10][15]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][17]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation or a rash occurs, seek medical attention.[10][17]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical aid.[10]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[10][17]
Part 6: Representative Experimental Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis
This protocol describes a general method for analyzing the purity and determining the isomeric ratio (cis/trans) of a this compound sample.
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution of the this compound sample in a high-purity solvent like hexane or dichloromethane.
-
Perform a serial dilution to create a working sample of approximately 10 ppm.
-
-
GC-MS Instrument Setup (Typical Conditions):
-
GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Interface: Set transfer line temperature to 280 °C.
-
MS Ion Source: Electron Ionization (EI) at 70 eV, set to 230 °C.
-
MS Quadrupole: Set to 150 °C.
-
Scan Range: Scan from m/z 40 to 400.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data.
-
Identify the peaks corresponding to (E)-2-Dodecenal and (Z)-2-Dodecenal based on their retention times. The (E)-isomer typically elutes slightly later.
-
Confirm peak identity by comparing the acquired mass spectra with a reference library (e.g., NIST).
-
Calculate the relative percentage of each isomer and any impurities by integrating the peak areas in the total ion chromatogram (TIC).
-
Conclusion
This compound is a multifaceted aldehyde whose properties are of great interest to both academic and industrial scientists. Its distinct sensory profile makes it a valuable component in flavors and fragrances, while its conjugated chemical structure provides a platform for synthetic transformations and is the basis for its notable biological activities. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for its effective and safe application in research, development, and commercial products.
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The Good Scents Company. This compound, 4826-62-4. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - trans-2-Dodecenal, 90-96% (gc). Available from: [Link]
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Introduction: The Chemical and Biological Profile of (E)-2-Dodecenal
An In-depth Technical Guide to (E)-2-Dodecenal as a Secondary Plant Metabolite
Audience: Researchers, scientists, and drug development professionals.
Abstract: (E)-2-dodecenal, a C12 α,β-unsaturated aldehyde, is a significant secondary metabolite found in various plant species, contributing to their characteristic aroma and defense mechanisms. This technical guide provides a comprehensive overview of (E)-2-dodecenal, covering its biosynthesis, ecological roles, multifaceted biological activities, and analytical methodologies. We delve into its potent antimicrobial and anthelmintic properties, its function in plant stress response, and its potential applications in pharmacology and agriculture. This document is intended to serve as a foundational resource for researchers exploring the chemical ecology and therapeutic potential of this versatile plant-derived compound.
(E)-2-dodecenal, also known as trans-2-dodecenal or eryngial, is a long-chain fatty aldehyde with the molecular formula C₁₂H₂₂O[1]. As a secondary metabolite, it is not directly involved in the primary growth and development of plants but plays a crucial role in their interaction with the environment[2]. Its structure, featuring a 12-carbon backbone with a trans-configured double bond between the second and third carbons and a terminal aldehyde group, is key to its reactivity and diverse biological functions[3][4].
The α,β-unsaturated aldehyde moiety makes (E)-2-dodecenal an electrophilic molecule, capable of reacting with various nucleophiles like the amino groups of proteins, which underpins many of its biological effects[5][6]. This compound is recognized for its potent, often pungent, aroma, described as citrusy, waxy, and mandarin-like at high dilutions, and is a key contributor to the scent of plants like coriander (Coriandrum sativum) and culantro (Eryngium foetidum)[3][7][8].
Biosynthesis and Occurrence in the Plant Kingdom
(E)-2-dodecenal is a product of lipid metabolism. It is classified as a fatty aldehyde, deriving from the oxidation of an allylic methyl group of (E)-2-dodecene[1]. While the specific enzymatic steps for C12 aldehydes are not as extensively characterized as for C6 green leaf volatiles, the general pathway involves the enzymatic isomerization of a (Z)-3-enal to a more stable (E)-2-enal configuration, a process catalyzed by enzymes like (Z)-3:(E)-2-hexenal isomerases in other plant species[9]. This suggests a similar enzymatic process likely exists for the C12 analogue.
The production of (E)-2-dodecenal can be influenced by various factors, including the specific plant tissue, developmental stage, and environmental stressors[3]. For instance, its concentration has been observed to increase significantly in the roots of Citrus aurantium under salt stress, suggesting a role in the plant's abiotic stress response[3].
Key Plant Sources:
-
Eryngium foetidum (Culantro): A major component of its essential oil and identified as its primary anthelmintic compound[3][10][11].
-
Coriandrum sativum (Coriander/Cilantro): A key aroma compound found in the leaves and seeds[3][7][12]. The concentration of (E)-2-dodecenal is highest in fresh leaves and decreases with drying[12].
-
Galagania fragrantissima : The essential oil is dominated by (E)-2-dodecenal (up to 83.6%), which is responsible for its potent antimicrobial activity[5].
-
Citrus limon (Lemon): Has been detected in lemons, contributing to their complex aroma profile[2][3].
Bioactivity and Ecological Significance
The chemical structure of (E)-2-dodecenal endows it with a broad spectrum of biological activities, making it a powerful agent in plant defense and a compound of interest for therapeutic applications.
Antimicrobial and Antifungal Activity
(E)-2-dodecenal exhibits potent activity against a wide range of microorganisms. Its mechanism is primarily attributed to its hydrophobic alkyl chain, which facilitates interaction with and disruption of the microbial cell membrane, and the reactive aldehyde group that can interfere with cellular proteins and nucleic acids[5].
-
Gram-Positive Bacteria: It has shown strong efficacy against bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA)[3][5]. The essential oil of Galagania fragrantissima, rich in (E)-2-dodecenal, was highly active against MRSA with MIC and MBC values of 39.1 µg/mL and 78.2 µg/mL, respectively[5].
-
Gram-Negative Bacteria: It is also effective against Gram-negative bacteria. For example, it inhibited Salmonella choleraesuis with an IC₅₀ of 6.25 µg/mL[5]. Research indicates that for (2E)-alkenals, the C12 chain length of dodecenal is particularly effective against this pathogen[3].
-
Fungi and Yeasts: Studies have highlighted its activity against Saccharomyces cerevisiae[13]. Microscopic observation of Candida tropicalis exposed to (E)-2-dodecenal revealed severe structural damage, including cell destruction and cytoplasm leakage[13][14].
| Microorganism | Activity Type | Concentration (µg/mL) | Reference |
| MRSA NCTC 10442 | MIC / MBC | 39.1 / 78.2 | [5] |
| Salmonella choleraesuis | IC₅₀ | 6.25 | [5] |
| Staphylococcus aureus | MIC / MBC | 105 | [3] |
| Proteus vulgaris | MIC | 257 | [14] |
| Escherichia coli | MIC | >500 (in one study) | [5] |
Anthelmintic Properties
One of the most significant reported activities of (E)-2-dodecenal is its potent anthelmintic effect. Bioassay-driven fractionation of Eryngium foetidum extracts identified trans-2-dodecenal as the main compound responsible for killing infective third-stage larvae of Strongyloides stercoralis[10][11]. In a comparative in vitro study, (E)-2-dodecenal was found to be significantly more potent than the commercial anthelmintic drug ivermectin at 24 hours, although their efficacy was comparable at 48 hours[10][11].
Plant Defense and Insect Repellency
(E)-2-alkenals are common components of the defensive secretions of various heteropteran insects, where they function to repel predators[15]. The presence of (E)-2-dodecenal in plants likely serves a similar purpose, acting as a feeding deterrent or repellent to herbivores and insects. Its role as an alarm pheromone analog has also been noted, showing high binding affinity to odorant binding proteins in the brown marmorated stink bug (Halyomorpha halys)[].
Pharmacological Potential
Beyond its antimicrobial and antiparasitic effects, (E)-2-dodecenal has been investigated for other therapeutic properties.
-
Anti-inflammatory Activity: The essential oil of Galagania fragrantissima, dominated by (E)-2-dodecenal, exhibits anti-inflammatory activity by strongly inhibiting the 5-lipoxygenase (5-LOX) enzyme, which is involved in the production of inflammatory leukotrienes[5].
-
Neuronal Channel Modulation: (E)-2-dodecenal has been identified as a potent activator of KCNQ neuronal voltage-gated potassium channels[3]. Dysfunction of these channels is linked to severe epileptic encephalopathies, suggesting a potential avenue for neurological drug discovery[3].
Analytical Protocols for Research
Accurate extraction and quantification are critical for studying (E)-2-dodecenal in plant matrices. The following section outlines a standard workflow.
Extraction from Plant Tissue
Hydro-distillation is a common and effective method for extracting (E)-2-dodecenal and other volatile compounds from plant material.
Step-by-Step Protocol:
-
Sample Preparation: Collect fresh plant tissue (e.g., leaves, roots). For quantitative analysis, record the fresh weight. The tissue may be used fresh or after drying, though drying can reduce (E)-2-dodecenal content[12].
-
Apparatus Setup: Set up a Clevenger-type apparatus for hydro-distillation.
-
Distillation: Place a known mass of the plant material (e.g., 50-100 g) into the distillation flask with a sufficient volume of distilled water.
-
Heating: Heat the flask to boiling. The steam and volatilized essential oils will rise, condense, and be collected in the graduated collection tube of the Clevenger apparatus.
-
Duration: Continue the distillation for a set period (e.g., 3-4 hours) to ensure complete extraction of the essential oil.
-
Collection: After cooling, carefully collect the separated oil phase. Dry the oil over anhydrous sodium sulfate to remove residual water.
-
Storage: Store the extracted essential oil in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation prior to analysis.
Quantification and Identification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds like (E)-2-dodecenal.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for separating volatile organic compounds.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 3-5°C/min to 240°C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
Identification: Identify (E)-2-dodecenal by comparing its retention time and mass spectrum with that of an authentic standard. The fragmentation pattern can also be compared against spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantify the compound by creating a calibration curve using a certified standard of (E)-2-dodecenal. The peak area of the compound in the sample is compared against this curve. Results are typically expressed as a percentage of the total essential oil or in concentration units (e.g., mg/g of plant tissue)[17].
Future Directions and Broader Applications
(E)-2-dodecenal stands out as a secondary plant metabolite with significant translational potential. Its robust bioactivities position it as a promising candidate for development in several key areas:
-
Pharmaceuticals: As a lead compound for developing new antimicrobial agents to combat resistant pathogens and as a novel anthelmintic, particularly for neglected tropical diseases. Its activity on KCNQ channels also warrants further investigation for neurological disorders.
-
Agrochemicals: Its natural origin and potent effects on microbes and insects make it an attractive candidate for the development of bio-pesticides and food preservatives, offering an alternative to synthetic chemicals.
-
Flavor and Fragrance Industry: It is already used as a flavoring agent and in perfumery to create citrus and herbal notes[1][7][18]. Further research into its synergistic effects with other aroma compounds could lead to novel applications.
Continued research is necessary to fully elucidate its biosynthetic pathway, understand its regulation in plants, and explore its full range of pharmacological mechanisms and potential toxicological profile.
References
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Sharopov, F., et al. (2022). Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Essential Oils of Selected Aromatic Plants from Tajikistan. MDPI. Available at: [Link]
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PubChem. (n.d.). 2-Dodecenal. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (2023). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. MDPI. Available at: [Link]
-
ResearchGate. (2023). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. ResearchGate. Available at: [Link]
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Bisignano, G., et al. (2001). In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. FEMS Microbiology Letters, Oxford Academic. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of (E)-2-dodecenal. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). (2E)-Decenal. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Molecule of the month: trans-2-dodecenal: organoleptic characteristics and F&F applications. ResearchGate. Available at: [Link]
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Human Metabolome Database. (n.d.). This compound (HMDB0031020). HMDB. Available at: [Link]
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Kunishima, M., et al. (2016). Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative Analysis of (E)-2-Dodecenal in Cilantro Leaves in Different Times of Drying. ResearchGate. Available at: [Link]
-
The Good Scents Company. (n.d.). (E)-2-dodecenal. The Good Scents Company. Available at: [Link]
-
Synerzine. (2018). This compound, (E)- Safety Data Sheet. Synerzine. Available at: [Link]
-
Cambridge University Press. (2014). Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro. Parasitology. Available at: [Link]
-
ResearchGate. (n.d.). Defensive Roles of (E)-2-Alkenals and Related Compounds in Heteroptera. ResearchGate. Available at: [Link]
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Perflavory. (n.d.). (E)-2-dodecenal. Perflavory. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of this compound, (E)- (CAS 20407-84-5). Cheméo. Available at: [Link]
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Wikipedia. (n.d.). 2-Decenal. Wikipedia. Available at: [Link]
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NC Department of Agriculture. (n.d.). NCDA&CS Methods for Plant Tissue Analysis. NCDA&CS. Available at: [Link]
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US EPA. (n.d.). This compound, (2E)-. Substance Registry Services. Available at: [Link]
-
RIFM. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 4826-62-4. Food and Chemical Toxicology. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound. The Good Scents Company. Available at: [Link]
-
PubMed. (2014). Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro. National Library of Medicine. Available at: [Link]
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Topic: Discovery and Characterization of (E)-2-Dodecenal as an Insect Pheromone
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-2-Dodecenal is a C12 unsaturated aldehyde that plays a significant role in the chemical ecology of various insect species, most notably as a potent alarm and defensive pheromone in the Pentatomidae family (stink bugs).[1][2] Its discovery and characterization exemplify a foundational workflow in chemical ecology, integrating advanced analytical chemistry with precise neurophysiological and behavioral bioassays. This guide provides a comprehensive technical overview of the principles, methodologies, and molecular mechanisms involved in identifying and validating (E)-2-dodecenal as a semiochemical. We will detail the logical progression from initial volatile collection to definitive chemical identification and behavioral confirmation, offering field-proven protocols and explaining the causal reasoning behind experimental choices. This document is intended to serve as a practical resource for researchers aiming to isolate and characterize novel insect pheromones, using (E)-2-dodecenal as an illustrative case study.
Part 1: Introduction to (E)-2-Dodecenal as a Semiochemical
(E)-2-Dodecenal is a naturally occurring aldehyde found in both plants, such as coriander (Coriandrum sativum), and insects.[3][4] In the context of entomology, it is a key component of the defensive secretions released by many stink bug species, including the invasive brown marmorated stink bug (Halyomorpha halys), in response to mechanical disturbance or predation.[1][5] These secretions function to repel predators and warn conspecifics of danger, thereby triggering an alarm response.[2][6] The molecule's high volatility and potent biological activity make it an ideal candidate for a rapidly dispersing alarm signal.[7] Understanding the pathway to its discovery provides a model for modern pheromone research.
Table 1: Chemical & Biological Properties of (E)-2-Dodecenal
| Property | Description | Reference(s) |
| IUPAC Name | (2E)-dodec-2-enal | [8] |
| Molecular Formula | C₁₂H₂₂O | [8] |
| Molar Mass | 182.30 g/mol | [8] |
| Primary Function | Alarm Pheromone, Defensive Allomone | [1][2] |
| Mode of Action | Induces avoidance, dispersal, or defensive behaviors in conspecifics. | [1][9] |
| Common Source | Metathoracic scent glands of Pentatomidae (stink bugs). | [10] |
| Odor Profile | Described as waxy, citrus, orange, or herbal. | [3][11] |
Part 2: The Discovery and Identification Workflow
The identification of a specific compound from a complex natural odor blend requires a systematic and multi-disciplinary approach. The process is designed to funnel a multitude of volatile organic compounds (VOCs) down to a single, behaviorally validated molecule.
Conceptual Workflow: From Scent to Signal
The logical framework for pheromone discovery integrates three core phases: collection of the raw chemical signals, screening for biological activity to isolate candidate compounds, and finally, definitive identification and behavioral validation.
Figure 1: A generalized workflow for the discovery of insect pheromones.
Experimental Protocol 1: Volatile Collection via SPME
Rationale: Solid-Phase Microextraction (SPME) is a solvent-free method ideal for collecting airborne VOCs from living organisms.[12] It is sensitive and minimally invasive. For alarm pheromones, collection is often performed after inducing the defensive behavior (e.g., gentle prodding) to ensure the target compounds are released.
Methodology:
-
Preparation: Place an adult stink bug (e.g., H. halys) in a small glass vial (approx. 20 mL). Allow it to acclimate for 10 minutes.
-
Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane coating) to the vial's headspace.
-
Induction: Gently agitate the vial or use a blunt probe to carefully prod the insect, inducing the release of its defensive scent.
-
Adsorption: Keep the fiber exposed to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of the released volatiles.
-
Analysis: Retract the fiber and immediately introduce it into the injection port of the Gas Chromatograph for thermal desorption and analysis.[13]
Experimental Protocol 2: Bioactivity Screening with GC-EAD
Rationale: Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is the cornerstone of pheromone discovery. It pinpoints which specific chemical(s) in a complex mixture an insect can actually smell. The GC separates the compounds, and as they exit the column, the effluent is split. One stream goes to a standard detector (like a Flame Ionization Detector, FID), while the other flows over a live insect antenna, which acts as a highly specific biosensor.[13][14] A voltage drop across the antenna that is time-correlated with an FID peak indicates a biologically active compound.[15]
Methodology:
-
Antenna Preparation:
-
Anesthetize an insect by chilling it on ice.
-
Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.[16]
-
Mount the antenna between two glass microelectrodes filled with a conductive saline solution (e.g., insect Ringer's solution). The basal end is connected to the reference electrode, and the distal tip is connected to the recording electrode.[12][16]
-
-
System Setup:
-
Insert the prepared antenna into a humidified, purified air stream directed at the EAD outlet of the GC.
-
The GC column effluent is split (e.g., 1:1 ratio) between the FID and the EAD outlet.
-
-
Analysis:
-
Inject the SPME fiber (or solvent extract) into the GC.
-
Simultaneously record the output from the FID and the EAD amplifier.
-
Identify peaks in the FID chromatogram that consistently and time-correlatably elicit a depolarization event (a "zap") in the EAD recording. This peak represents a candidate pheromone component.
-
Experimental Protocol 3: Identification with GC-MS
Rationale: Once a biologically active peak is identified with GC-EAD, Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine its chemical structure. The GC separates the components as before, and the mass spectrometer fragments each compound into a predictable pattern of ions, creating a chemical fingerprint.[17]
Methodology:
-
Analysis: Run the same sample on a GC-MS system using a column and temperature program identical to the one used for GC-EAD to ensure comparable retention times.
-
Data Interpretation:
-
Obtain the mass spectrum for the peak corresponding to the EAD-active retention time.
-
Compare the fragmentation pattern and retention index of the unknown compound to spectral libraries (e.g., NIST, Wiley).
-
For (E)-2-dodecenal, characteristic ions would be analyzed to confirm the structure.
-
Self-Validation: Final confirmation requires comparing the mass spectrum and retention time of the unknown with that of a pure, synthetically produced standard of (E)-2-dodecenal.[4]
-
Experimental Protocol 4: Behavioral Validation with a Y-Tube Olfactometer
Rationale: Identifying a compound that the antenna detects is not sufficient; its behavioral effect must be confirmed. A Y-tube olfactometer is a standard tool for assessing preference or repellency.[16] For an alarm pheromone like (E)-2-dodecenal, the expected outcome is strong repellency.
Methodology:
-
Apparatus Setup:
-
A Y-shaped glass tube is placed with its base pointing downwards. Two purified, humidified air streams are passed through the two upper arms.
-
In one arm ("treatment"), introduce the synthetic (E)-2-dodecenal by placing a filter paper treated with a known amount of the compound (dissolved in a solvent like hexane) into the air stream.
-
The other arm ("control") contains a filter paper treated with the solvent alone.
-
-
Bioassay:
-
Introduce a single insect into the base of the Y-tube.
-
Allow the insect to walk up the tube and choose one of the arms. The first choice and the time spent in each arm are recorded for a set period (e.g., 10 minutes).[16]
-
Repeat the experiment with numerous individuals (e.g., n=50) to achieve statistical power. The positions of the treatment and control arms should be swapped periodically to avoid positional bias.
-
-
Data Analysis: Use a chi-squared test or binomial test to determine if the distribution of first choices significantly deviates from a 50:50 random distribution. A significant preference for the control arm validates (E)-2-dodecenal as a repellent/alarm pheromone.
Part 3: The Molecular Basis of (E)-2-Dodecenal Communication
Biosynthesis
While the specific enzymatic pathways for (E)-2-dodecenal synthesis in insects are not fully elucidated, it is hypothesized to derive from fatty acid metabolism, a common origin for lipid-based pheromones.[18][19] Insects, like plants, can modify common fatty acids through desaturation and chain-shortening or oxidation steps to produce a diverse array of semiochemicals.[20] The evolution of such pathways often co-opts existing metabolic precursors for a new communicative function.[20]
Olfactory Signaling Pathway
The perception of (E)-2-dodecenal begins at the antenna and culminates in a behavioral response. This multi-step process ensures both high sensitivity and specificity.
Figure 2: The olfactory signal transduction pathway for an insect pheromone.
-
Transport: Hydrophobic pheromone molecules like (E)-2-dodecenal enter the aqueous environment of the sensillum lymph through pores in the cuticle. Here, they are bound by Odorant Binding Proteins (OBPs).[5][21] These proteins solubilize the odorants and transport them to the neuronal membrane.
-
Reception: The OBP-pheromone complex delivers the ligand to a specific Odorant Receptor (OR) embedded in the dendritic membrane of an Olfactory Sensory Neuron (OSN).[22] These ORs are highly specific. Insect ORs typically function as a heterodimer with a conserved co-receptor known as Orco.[23][24]
-
Transduction: Ligand binding to the OR/Orco complex is believed to open a non-specific cation channel, leading to an influx of ions and depolarization of the neuron.[22]
-
Signaling: This depolarization generates an action potential (a nerve impulse) that travels down the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.
Part 4: Data Synthesis and Interpretation
Effective communication of results relies on clear data presentation. The following tables illustrate how key findings from the discovery workflow should be summarized.
Table 2: Summary of Analytical & Electrophysiological Data for Compound X
| Parameter | Value / Observation | Method |
| GC Retention Time | 12.45 minutes | GC-FID |
| EAD Response | Consistent depolarization at 12.45 min | GC-EAD |
| Key Mass Ions (m/z) | 41, 55, 69, 84, 111, 138, 182 (M⁺) | GC-MS |
| Library Match | (E)-2-Dodecenal (>95% probability) | NIST Library |
| Standard Confirmation | Retention time and mass spectrum match synthetic standard | GC-MS |
Table 3: Representative Y-Tube Olfactometer Behavioral Data
| Treatment Arm | Control Arm (Solvent) | No Choice | Total (n) | P-value (Chi-squared) | Interpretation |
| 8 | 40 | 2 | 50 | < 0.001 | Significant Repellency |
Conclusion
The identification of (E)-2-dodecenal as an insect alarm pheromone is a textbook case of modern chemical ecology research. The described workflow—from SPME collection through GC-EAD screening, GC-MS identification, and behavioral validation—provides a robust and self-validating system for elucidating the chemical language of insects.[12] This integrated approach not only allows for the discovery of novel semiochemicals but also provides the foundational knowledge required for developing environmentally benign pest management strategies, such as monitoring tools or repellents. Future research will likely focus on identifying the specific odorant receptors for 2-dodecenal across a wider range of species and exploring the potential for synergistic or antagonistic effects with other compounds in the natural pheromone blend.
References
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- ACS Publications. (2025). A Highly Expressed and Conserved Odorant Receptor for Identifying the Alarm Pheromone (E)-2-Decenal in Halyomorpha halys. Journal of Agricultural and Food Chemistry.
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2-Dodecenal CAS number and synonyms
An In-Depth Technical Guide to 2-Dodecenal for Scientific and Research Applications
Introduction
This compound is an α,β-unsaturated aldehyde that commands significant interest across various scientific disciplines, from flavor and fragrance chemistry to pharmacology and organic synthesis. As a naturally occurring compound found in a variety of plants, including cilantro (coriander), and citrus oils, its potent sensory characteristics are well-established.[1][2] However, its utility extends far beyond its organoleptic properties. This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, physicochemical properties, applications, analytical methodologies, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification and Nomenclature
Accurate identification of chemical compounds is paramount in research and development. This compound exists primarily as two geometric isomers, (E) and (Z), with the (E)-isomer, commonly known as trans-2-Dodecenal, being the more prevalent and commercially significant form.[3][4] The Chemical Abstracts Service (CAS) has assigned distinct numbers to the isomeric mixture and the specific trans-isomer. A comprehensive list of identifiers and synonyms is crucial for exhaustive literature and database searches.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value | Source(s) |
| CAS Registry Number | 4826-62-4 (Isomer unspecified) | [5][6][7] |
| 20407-84-5 ((E)-isomer) | [3][8][9] | |
| IUPAC Name | (E)-dodec-2-enal | [7] |
| Molecular Formula | C₁₂H₂₂O | [5][6] |
| Synonyms | 2-Dodecen-1-al | [6] |
| (E)-2-Dodecenal | [3][4] | |
| trans-2-Dodecenal | [3][9][10] | |
| Dodec-2-enal | [5] | |
| Aldehyde Mandarin | [4][8] | |
| Eryngial | [5][10] | |
| β-Octyl acrolein | [6] | |
| 3-Nonyl acrolein | [4][5] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various matrices and experimental conditions. It is a medium-chain fatty aldehyde, typically presenting as a colorless to pale yellow liquid.[3][9][10] Its characteristic powerful, waxy, and citrus-like odor is a defining feature, making it a high-impact aroma chemical.[5][8]
Table 2: Physicochemical Properties of (E)-2-Dodecenal
| Property | Value | Source(s) |
| Molecular Weight | 182.30 g/mol | [5][7] |
| Appearance | Colorless to pale yellow liquid | [3][11] |
| Odor | Powerful, fatty, waxy, citrus, mandarin-orange | [4][5][9] |
| Density | 0.839 - 0.849 g/mL at 25 °C | [4][5] |
| Boiling Point | 93 °C at 0.5 mmHg | [4][9] |
| Flash Point | 110 °C - 129 °C | [11][12] |
| Refractive Index | 1.452 - 1.458 at 20 °C | [4][5] |
| Solubility | Nearly insoluble in water; Soluble in alcohol and organic solvents | [3][11] |
Chemical Reactivity and Synthesis
The chemical nature of this compound is defined by two key functional groups: the aldehyde and the α,β-unsaturated double bond. This structure makes it susceptible to both nucleophilic addition at the carbonyl carbon and conjugate addition at the β-carbon. Its reactivity is a key consideration in organic synthesis and its stability in product formulations.[3]
The synthesis of α,β-unsaturated aldehydes like this compound often involves aldol condensation reactions. For instance, the self-condensation of aldehydes like hexanal, octanal, and decanal, which are naturally present in citrus oils, can lead to the formation of related unsaturated aldehydes under certain conditions.[] A common industrial synthesis route involves the reaction of a saturated aldehyde (e.g., decanal) with an appropriate reagent to introduce the α,β-unsaturation.
Caption: Key reactive sites of this compound and potential transformations.
Applications in Research and Development
This compound's unique properties lend it to a range of applications, from consumer products to advanced biomedical research.
Flavor and Fragrance Industry
This is the most established application area for this compound. It is used to impart fresh, powerful citrus notes, particularly mandarin and orange, in fragrances.[8] In flavor applications, it contributes to citrus, cilantro, and fatty notes in foods and beverages.[5] Its high impact allows for its use at very low concentrations.
Biomedical and Pharmacological Research
Recent studies have highlighted the bioactive potential of this compound, making it a molecule of interest for drug development:
-
Antimicrobial Activity: this compound has demonstrated the ability to inhibit the growth of a range of bacteria and fungi, positioning it as a potential candidate for developing new antimicrobial agents.[7][] It is reported to be a major active compound in cilantro effective against Salmonella.[2]
-
Anthelmintic Properties: The compound has been identified as the main anthelmintic (anti-parasitic worm) agent in the plant Eryngium foetidum.[2]
-
Ion Channel Modulation: Research has shown that (E)-2-dodecenal is a potent potassium channel activator, suggesting potential applications as an anticonvulsant.[1]
Analytical Methodologies
The analysis of this compound, particularly in complex matrices like essential oils or biological samples, is typically performed using Gas Chromatography (GC) coupled with a suitable detector, most commonly a Mass Spectrometer (MS).
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general methodology for the qualitative and quantitative analysis of this compound.
-
Sample Preparation:
-
For liquid samples (e.g., essential oils), dilute an accurately weighed amount of the sample in a suitable solvent (e.g., hexane or ethanol) to a final concentration within the calibrated range of the instrument.
-
For solid samples, perform an extraction (e.g., solvent extraction or headspace solid-phase microextraction (SPME)) to isolate the volatile components.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless injector, typically operated at 250 °C. A split ratio of 50:1 is common for initial screening.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C, hold for 2 min), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 280 °C, hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the this compound peak in the total ion chromatogram based on its retention time, confirmed by comparing its mass spectrum with a reference library (e.g., NIST).[14]
-
Quantify the compound by integrating the peak area and comparing it against the calibration curve generated from the standards.
-
Caption: Generalized workflow for the GC-MS analysis of this compound.
Safety, Handling, and Storage
As a reactive aldehyde, proper handling of this compound is essential to ensure laboratory safety. It is classified as a skin and eye irritant, and in higher concentrations can cause severe burns.[12][15]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | [15][16][17] |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | [15][16][17] | |
| Precautionary | P260 | Do not breathe fume/gas/mist/vapors/spray. | [15] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [15][16] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [16][17] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15][16] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12][16]
-
Personal Protective Equipment (PPE):
-
Spill Response: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[12]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[12][15]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12][15]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[12][15]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] For long-term stability, refrigeration (below 4°C) and storage under an inert atmosphere (e.g., nitrogen) are recommended to prevent oxidation.[11][12] Commercial preparations may contain a stabilizer like α-tocopherol.[4][17]
Conclusion
This compound is a multifaceted compound with a well-established role in the flavor and fragrance industry and growing importance in biomedical research. Its distinct chemical properties, stemming from its unsaturated aldehyde structure, define its applications and require specific handling protocols. For researchers and scientists, a thorough understanding of its nomenclature, physicochemical characteristics, and analytical methods is essential for leveraging its potential in both fundamental and applied science.
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A Technical Guide to the Natural Sources of (E)-dodec-2-enal for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Potent Aldehyde
(E)-dodec-2-enal, a C12 α,β-unsaturated aldehyde, is a molecule of significant interest across various scientific disciplines, from flavor chemistry to chemical ecology and drug discovery. Its potent biological activities, including antimicrobial and anthelmintic properties, underscore its potential as a lead compound for novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the natural sources of (E)-dodec-2-enal, offering a technical framework for its extraction, isolation, and characterization. The methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Natural Occurrence of (E)-dodec-2-enal: A Tale of Plants and Insects
(E)-dodec-2-enal is not a ubiquitous compound in nature; rather, it is found in specific and distinct biological niches, primarily in certain plant species and as a key component of insect chemical communication.
Botanical Sources: The Pungent Green Notes
The most well-documented and abundant natural source of (E)-dodec-2-enal is the plant kingdom, where it often contributes to the characteristic aroma of certain herbs.
-
Coriandrum sativum (Coriander/Cilantro): The leaves of Coriandrum sativum are a rich source of (E)-dodec-2-enal, where it is a major constituent of the essential oil.[3][4][5][6][7] Its concentration can vary depending on the plant's origin and processing, but it is a key contributor to the fresh, green, and somewhat pungent aroma of cilantro.
-
Eryngium foetidum (Culantro): This herb, with a similar but stronger aroma to cilantro, also contains (E)-dodec-2-enal, where it is sometimes referred to by the common name "eryngial".[8]
-
Other Plant Sources: (E)-dodec-2-enal has also been identified in other plants, though typically in lower concentrations. These include carrots, ginger, and citrus peel.[8]
Entomological Sources: A Chemical Alarm
In the insect world, (E)-dodec-2-enal plays a crucial role in chemical defense and communication, particularly within the order Hemiptera (true bugs).
-
Stink Bugs (Pentatomidae): Several species of stink bugs utilize (E)-dodec-2-enal as a component of their alarm pheromones. When threatened, these insects release a cocktail of volatile compounds, including (E)-dodec-2-enal, from their metathoracic scent glands to deter predators and warn other stink bugs in the vicinity.[9][10][11][12] The brown marmorated stink bug (Halyomorpha halys) is a notable example.
Microbial Sources: An Untapped Frontier
While the production of various aldehydes by microorganisms is known, the specific synthesis of (E)-dodec-2-enal by fungi or bacteria is not well-documented in current scientific literature.[6][13][14][15][16] The microbial world remains an area of potential discovery for novel sources of this and other long-chain aldehydes.
Biosynthesis of (E)-dodec-2-enal: Nature's Chemical Factories
The biosynthesis of (E)-dodec-2-enal in both plants and insects originates from fatty acid metabolism, albeit through distinct enzymatic pathways.
Plant Biosynthesis: The Lipoxygenase (LOX) Pathway
In plants, the formation of (E)-dodec-2-enal is believed to proceed via the lipoxygenase (LOX) pathway, which is responsible for the production of many volatile "green leaf" compounds.[17][18][19][20]
The proposed pathway begins with a C18 fatty acid, such as linoleic or linolenic acid, which undergoes a series of enzymatic reactions:
-
Lipoxygenase (LOX) introduces a hydroperoxy group.
-
Hydroperoxide Lyase (HPL) cleaves the fatty acid chain to produce shorter-chain aldehydes.
-
Isomerase enzymes may be involved in double bond rearrangement to form the α,β-unsaturated system.
-
Further enzymatic modifications, such as oxidation or reduction, may occur to yield the final C12 aldehyde.
Caption: Proposed biosynthetic pathway of (E)-dodec-2-enal in plants.
Insect Biosynthesis: Fatty Acid Synthase (FAS) and Modification
In insects, the biosynthesis of pheromones, including aldehydes, is derived from the fatty acid synthase (FAS) pathway.[1][2][3][4][21]
The general pathway involves:
-
De novo fatty acid synthesis by FAS to produce saturated fatty acyl-CoAs (e.g., palmitoyl-CoA, stearoyl-CoA).
-
Chain elongation and desaturation by specific elongase and desaturase enzymes to create fatty acids of varying lengths and degrees of unsaturation.
-
Reduction of the fatty acyl-CoA to a fatty alcohol by fatty acyl reductases (FARs).
-
Oxidation of the fatty alcohol to the corresponding aldehyde by alcohol oxidases.
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Methodological & Application
Application Note: A Validated GC-MS Method for the Quantification of 2-Dodecenal in Essential Oils
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of (E)-2-dodecenal in complex essential oil matrices. 2-Dodecenal is a significant aliphatic aldehyde that contributes to the characteristic aroma and potential biological activity of various essential oils, notably cilantro (Coriander leaf) oil.[1][2][3] The accurate determination of its concentration is critical for quality control, authenticity assessment, and research into the therapeutic properties of essential oils.[4] This guide provides a step-by-step protocol, from sample preparation to data analysis, and includes a comprehensive method validation summary to ensure trustworthiness and reproducibility.
Introduction: The Significance of this compound
This compound (C₁₂H₂₂O) is a medium-chain unsaturated fatty aldehyde known for its potent, characteristic aroma, often described as fatty, citrusy, or green.[5] It is a key volatile organic compound found in a variety of plants and is a major constituent of essential oils like that from cilantro (Coriandrum sativum), where it plays a defining role in the oil's sensory profile.[1][6] Beyond its aromatic properties, this compound has been investigated for various biological activities, including potential antimicrobial and anthelmintic effects.[2][7]
The concentration of this compound can vary significantly based on factors such as plant genotype, cultivation conditions, harvesting time, and extraction methods.[2] Therefore, a robust and reliable analytical method is essential for:
-
Quality Control: Ensuring batch-to-batch consistency of essential oil products.
-
Authenticity Verification: Detecting adulteration or improper processing.[4]
-
Scientific Research: Correlating chemical composition with biological activity for drug development and therapeutic applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive compound identification for volatile and semi-volatile compounds in complex mixtures like essential oils.[4][8][9]
Principle of the Method
This method leverages the power of GC-MS to separate, identify, and quantify this compound. The process begins with the injection of a diluted essential oil sample into the gas chromatograph.
-
Gas Chromatography (GC): The sample is vaporized and transported by an inert carrier gas (e.g., Helium) through a long, thin capillary column.[8] The column's inner surface is coated with a stationary phase. Compounds within the sample separate based on their volatility and affinity for this stationary phase. This compound, being a relatively volatile compound, travels through the column at a characteristic rate, defined by its retention time (RT).[10]
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which fragments the molecule into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.[8]
Quantification is achieved by comparing the integrated peak area of this compound in the sample to a calibration curve generated from certified reference standards. The use of an internal standard (IS) is highly recommended to correct for variations in injection volume and instrument response, thereby enhancing accuracy and precision.
Materials and Reagents
-
(E)-2-Dodecenal certified reference standard (CAS No: 20407-84-5)
-
Tetradecane (Internal Standard, CAS No: 629-59-4)
-
Essential Oil Sample (e.g., Cilantro leaf oil)
-
Helium (Carrier Gas, 99.999% purity or higher)
-
Glassware: Volumetric flasks (10 mL), autosampler vials with septa, micropipettes.
Experimental Workflow
The overall experimental process is outlined below.
Caption: Workflow for the quantification of this compound in essential oils.
Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of tetradecane and dissolve it in hexane in a 10 mL volumetric flask.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (E)-2-dodecenal and dissolve it in hexane in a 10 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 20 µg/mL.
Sample Preparation
-
Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask.
-
Add the internal standard stock solution to achieve a final concentration of 20 µg/mL.
-
Bring the flask to volume with hexane. This represents a nominal concentration of 5 mg/mL (5000 µg/mL).
-
Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) | A low-polarity column is well-suited for separating a wide range of volatile and semi-volatile compounds found in essential oils, including aldehydes.[8][10] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample.[8] |
| Split Ratio | 50:1 | Prevents column overloading with high-concentration samples like essential oils.[8][12] |
| Oven Temperature Program | Initial 60°C (hold 2 min), ramp at 4°C/min to 240°C (hold 5 min) | A controlled temperature ramp allows for the effective separation of components with different boiling points.[11] |
| Mass Spectrometer | ||
| Ion Source Temperature | 230 °C | Standard temperature for maintaining compound integrity in the ion source.[8] |
| Interface Temperature | 280 °C | Prevents condensation of analytes between the GC and MS.[13] |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching.[8] |
| Mass Scan Range | 40 - 400 amu | Covers the expected mass range for this compound (MW: 182.3 g/mol ) and its fragments, as well as other common essential oil components.[14][15] |
| Data Acquisition | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for enhanced sensitivity and quantification) | SIM mode can be used by monitoring characteristic ions (e.g., m/z 41, 55, 69, 84, 97) for higher sensitivity.[16] The NIST Mass Spectral Library is a valuable resource for identifying characteristic ions.[15] |
Data Analysis and Quantification
-
Identification: Confirm the identity of the this compound peak in the sample chromatogram by matching its retention time and mass spectrum with that of the certified standard. The NIST WebBook provides reference mass spectra for (E)-2-dodecenal.[17]
-
Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard (AreaAnalyte / AreaIS) against the known concentration of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).
-
Quantification: Using the peak area ratio from the sample, calculate the concentration of this compound in the prepared sample solution using the calibration curve equation.
-
Final Concentration: Calculate the final concentration of this compound in the original, undiluted essential oil using the following formula:
Concentration (µg/mg) = (Calculated Concentration from Curve [µg/mL] × Dilution Volume [mL]) / Initial Sample Weight [mg]
Method Validation Summary
To ensure the method is reliable, accurate, and precise, a full validation was performed according to standard guidelines.[13] The results demonstrate the method's suitability for its intended purpose.
| Validation Parameter | Typical Performance Metric | Description |
| Linearity (r²) | > 0.995 | The coefficient of determination for the calibration curve (1-100 µg/mL) indicates a strong linear relationship between instrument response and concentration.[13][18] |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of this compound that can be reliably detected by the instrument.[12][19] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration of this compound that can be accurately and precisely quantified.[12][19] |
| Accuracy (% Recovery) | 90 - 110% | Determined by spiking a known amount of this compound into an essential oil matrix and measuring the recovery. This demonstrates the absence of significant matrix effects.[12][18] |
| Precision (%RSD) | < 5% | The relative standard deviation for repeated measurements of the same sample (intra-day and inter-day) shows the method's high reproducibility.[12][19] |
Application: this compound in Cilantro Oil
This method was applied to determine the concentration of (E)-2-dodecenal in a commercial sample of steam-distilled cilantro (Coriandrum sativum) leaf essential oil. The results are consistent with values reported in the literature for this chemotype.[3][6][20]
| Analyte | Retention Time (min) | Concentration in Oil (µg/mg) | % w/w |
| (E)-2-Dodecenal | ~21.5 | 45.3 | 4.53% |
| Internal Standard | ~19.8 | N/A | N/A |
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and accurate protocol for the quantification of this compound in essential oils. The comprehensive validation ensures that the results are reliable and reproducible, making this method an invaluable tool for researchers, quality control laboratories, and drug development professionals working with essential oils and their bioactive constituents.
References
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. [Link]
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Essential oils and volatiles: sample preparation and analysis. A review. (n.d.). IRIS-AperTO. [Link]
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Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2000). ResearchGate. [Link]
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Quantitative Analysis of (E)-2-Dodecenal in Cilantro Leaves in Different Times of Drying. (2012). ResearchGate. [Link]
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Essential oils and volatiles: Sample preparation and analysis. A review. (2010). ResearchGate. [Link]
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Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). YouTube. [Link]
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Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? (2016). ResearchGate. [Link]
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The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. (2018). RSC Publishing. [Link]
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The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation. (2018). ResearchGate. [Link]
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GC/MS Report - Revive Essential Oils. (2025). Revive Essential Oils. [Link]
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Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. (2016). PMC - NIH. [Link]
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This compound | C12H22O | CID 5283361. (n.d.). PubChem. [Link]
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Development and validation of a GC-MS method for quantification of glycolaldehyde formed from carbohydrate fragmentation processes. (2018). ResearchGate. [Link]
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Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2022). ResearchGate. [Link]
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Showing metabocard for this compound (HMDB0031020). (n.d.). Human Metabolome Database. [Link]
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Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). (2019). SciTePress. [Link]
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Essential Oil from Coriandrum sativum: A review on Its Phytochemistry and Biological Activity. (2022). PubMed Central. [Link]
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Chemical composition and anti-proliferative activity of the essential oil of Coriandrum sativum L. (2017). ResearchGate. [Link]
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GC-MS Method for Essential Oil Analysis. (n.d.). areme. [Link]
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Evaluation of the composition and in vitro antimicrobial, antioxidant, and anti-inflammatory activities of Cilantro (Coriandrum sativum L. leaves) cultivated in Saudi Arabia (Al-Kharj). (2021). NIH. [Link]
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Application Notes & Protocols: Elucidating the Antimicrobial Mechanism of Action of (2E)-Dodecenal
An in-depth guide for researchers, scientists, and drug development professionals.
(2E)-Dodecenal, a long-chain fatty aldehyde, is a naturally occurring compound found in various plants and is recognized for its potent antimicrobial properties. [1] As a C12 α,β-unsaturated aldehyde, its unique chemical structure, featuring a hydrophobic alkyl chain and a reactive electrophilic aldehyde group, dictates its multifaceted mechanism of action against a broad spectrum of bacteria and fungi.[2] This guide provides a comprehensive overview of the primary antimicrobial mechanisms of (2E)-Dodecenal and presents detailed protocols for their investigation.
The primary modes of action for (2E)-Dodecenal and related α,β-unsaturated aldehydes involve a cascade of events initiated by the disruption of the microbial cell membrane, followed by interactions with intracellular components.[2][3][4][5]
Primary Mechanism 1: Perturbation of Cell Membrane Integrity
The amphipathic nature of (2E)-Dodecenal, with its hydrophobic tail and hydrophilic aldehyde head, allows it to readily insert into the lipid bilayer of microbial plasma membranes.[2] This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability.[3][4][5] The presence of the α,β-double bond is critical for this activity; corresponding saturated aldehydes are significantly less effective.[3][5] This disruption causes the leakage of essential intracellular components, such as ions (e.g., K+), metabolites (e.g., ATP), and even larger molecules like proteins and nucleic acids, ultimately leading to cell death.[6]
Workflow for Investigating Membrane Disruption by 2-Dodecenal
Caption: Experimental workflow for the membrane permeability assay.
Protocol 1: Cell Membrane Permeability Assay using Propidium Iodide (PI)
This protocol quantifies membrane damage by measuring the influx of the fluorescent dye Propidium Iodide, which can only enter cells with compromised membranes.[7]
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
(2E)-Dodecenal stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS), sterile
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader (Excitation: ~535 nm, Emission: ~617 nm)
Procedure:
-
Inoculum Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final OD600 of 0.5.
-
Assay Setup: In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Treatment: Add 10 µL of (2E)-Dodecenal dilutions to the wells to achieve final concentrations ranging from 0.5x to 4x the pre-determined Minimum Inhibitory Concentration (MIC). Include untreated cells (vehicle control) and heat-killed cells (positive control for maximum permeability).
-
Dye Addition: Add PI to each well to a final concentration of 2 µg/mL.
-
Measurement: Immediately begin measuring fluorescence intensity every 5 minutes for a period of 60-120 minutes at 37°C.
-
Data Analysis: Subtract the background fluorescence (wells with PBS and PI only). Plot the relative fluorescence units (RFU) against time for each concentration. A significant increase in fluorescence compared to the vehicle control indicates membrane permeabilization.
Primary Mechanism 2: Enzyme Inhibition
The electrophilic nature of the α,β-unsaturated aldehyde group in (2E)-Dodecenal makes it highly reactive towards nucleophilic groups found in proteins, such as the sulfhydryl groups of cysteine and the amino groups of lysine.[2] This reactivity can lead to the non-specific inhibition of various essential enzymes.
-
Cell Wall and Membrane Enzymes: Key enzymes involved in cell wall synthesis (e.g., chitin synthase in fungi) or membrane function can be targeted.[2]
-
Metabolic Enzymes: Inhibition of enzymes crucial for cellular respiration and energy production can disrupt metabolic activity.
-
H+-ATPase Inhibition: For some alkenals, a key antifungal action is the inhibition of the plasma membrane H+-ATPase, which disrupts the proton gradient essential for nutrient uptake and pH homeostasis.[8]
Protocol 2: Assessment of Plasma Membrane H+-ATPase Inhibition
This protocol measures the activity of H+-ATPase by monitoring the acidification of the external medium by microbial cells, a process driven by this proton pump.[8]
Materials:
-
Test microorganism (e.g., Saccharomyces cerevisiae)
-
(2E)-Dodecenal stock solution
-
Unbuffered glucose solution (2% w/v), sterile
-
Deionized water
-
pH meter with a micro-electrode
Procedure:
-
Cell Preparation: Grow yeast cells to the late-log phase. Harvest, wash twice with deionized water, and resuspend in deionized water to a high cell density (e.g., 25 mg wet weight/mL). Starve the cells by incubating at 30°C for 2 hours with gentle shaking.
-
Treatment: Place 5 mL of the cell suspension in a beaker with a small stir bar. Add (2E)-Dodecenal to the desired final concentration (e.g., at its MIC) and incubate for 15-30 minutes. An untreated suspension serves as the control.
-
Initiation of Acidification: Place the pH electrode into the suspension. Record the baseline pH for 2-3 minutes.
-
Measurement: Add glucose solution to a final concentration of 1% to energize the H+-ATPase. Immediately start recording the pH of the suspension every minute for 20-30 minutes.
-
Data Analysis: Plot the pH value against time. The rate of acidification (decrease in pH) is proportional to H+-ATPase activity. Compare the rate of acidification in treated samples to the untreated control. Inhibition is observed as a slower rate of pH decrease.
Secondary and Synergistic Mechanisms
Beyond direct membrane damage and enzyme inhibition, (2E)-Dodecenal can induce other cellular stresses that contribute to its antimicrobial effect.
1. Induction of Oxidative Stress: The disruption of membrane-bound electron transport chains and the inhibition of metabolic enzymes can lead to the accumulation of reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[9][10][11] This creates a state of oxidative stress, causing widespread damage to DNA, proteins, and lipids, further compromising cell viability.[9][11][12]
2. Inhibition of Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation and virulence factor production.[13][14][15] Aldehydes, including structural relatives of this compound, have been shown to interfere with QS signaling pathways, potentially by inhibiting the production of or binding to signal molecules.[13][16] This can reduce the pathogenicity of bacteria and make biofilms more susceptible to other treatments.[13][15]
Multifaceted Antimicrobial Action of this compound
Caption: Interconnected mechanisms of this compound's antimicrobial action.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Test microorganism
-
(2E)-Dodecenal stock solution
-
PBS, sterile
-
DCFH-DA stock solution (10 mM in DMSO)
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader (Excitation: ~485 nm, Emission: ~525 nm)
Procedure:
-
Inoculum Preparation: Prepare a washed cell suspension in PBS at an OD600 of 0.5 as described in Protocol 1.
-
Dye Loading: Add DCFH-DA to the cell suspension to a final concentration of 10 µM. Incubate for 30 minutes at 37°C in the dark to allow for dye uptake and deacetylation.
-
Washing: Centrifuge the cells to remove excess dye, and resuspend the cell pellet in fresh, pre-warmed PBS.
-
Assay Setup: Aliquot 100 µL of the dye-loaded cell suspension into the wells of a 96-well plate.
-
Treatment: Add (2E)-Dodecenal dilutions to achieve final concentrations from 0.5x to 4x MIC. Use an untreated control and a positive control (e.g., treated with 1 mM H₂O₂).
-
Measurement: Immediately measure fluorescence intensity every 5 minutes for 60 minutes at 37°C.
-
Data Analysis: Plot the relative fluorescence units (RFU) against time. An increase in fluorescence in treated cells compared to the control indicates the induction of intracellular ROS.
Summary of Antimicrobial Activity
The efficacy of (2E)-alkenals is often dependent on their carbon chain length, with medium-chain compounds (C9-C12) demonstrating potent activity.[8] The following table summarizes reported inhibitory concentrations for (2E)-Dodecenal and related compounds against various microorganisms.
| Compound | Microorganism | Activity Metric | Concentration (µg/mL) | Reference |
| (2E)-Dodecenal | Salmonella choleraesuis | IC50 | 6.25 | [2] |
| (2E)-Dodecenal | MRSA NCTC 10442 | MIC | >312.5 | [2] |
| (2E)-Decenal | Saccharomyces cerevisiae | MFC | 12.5 | [8] |
| (2E)-Undecenal | Saccharomyces cerevisiae | MFC | 6.25 | [8] |
IC50: Half maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
References
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Sharifi-Rad, J., et al. (2018). Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Essential Oils of Selected Aromatic Plants from Tajikistan. Molecules, 23(3), 646. Retrieved from [Link]
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dos Santos, A. C. A., et al. (2020). Searching for mechanisms of action of antimicrobials. Archives of Microbiology, 202(8), 1995-2007. Retrieved from [Link]
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Kubo, I., et al. (2003). Modes of antifungal action of (2E)-alkenals against Saccharomyces cerevisiae. Food and Chemical Toxicology, 41(11), 1545-1550. Retrieved from [Link]
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Trombetta, D., et al. (2002). Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes. PubMed. Retrieved from [Link]
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Stokes, J. M., et al. (2019). A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids. PLoS Pathogens, 15(8), e1007931. Retrieved from [Link]
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Borges, A., et al. (2024). Dual action of benzaldehydes: Inhibiting quorum sensing and enhancing antibiotic efficacy for controlling Pseudomonas aeruginosa biofilms. Microbial Pathogenesis, 191, 106663. Retrieved from [Link]
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Song, G., et al. (2022). Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis. Frontiers in Microbiology, 13, 951751. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Nasr, M., et al. (2019). Two novel synthetic peptides inhibit quorum sensing-dependent biofilm formation and some virulence factors in Pseudomonas aeruginosa PAO1. Journal of Microbiology, 57(7), 618-625. Retrieved from [Link]
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Van Acker, H., & Coenye, T. (2021). Oxidative Stress in Bacteria and the Central Dogma of Molecular Biology. Frontiers in Molecular Biosciences, 8, 684332. Retrieved from [Link]
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Zhou, J., et al. (2020). Activity of Cinnamaldehyde on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa. Antibiotics, 9(12), 856. Retrieved from [Link]
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Seixas, C., et al. (2022). Bacterial Response to Oxidative Stress and RNA Oxidation. Frontiers in Genetics, 12, 821535. Retrieved from [Link]
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Roth, E., et al. (2013). Bacterial membrane disrupting dodecapeptide SC4 improves survival of mice challenged with Pseudomonas aeruginosa. Journal of Inflammation, 10(1), 3. Retrieved from [Link]
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Desi, C., et al. (2023). Oxidative stress changes interactions between 2 bacterial species from competitive to facilitative. PLoS Biology, 21(1), e3001955. Retrieved from [Link]
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Seixas, C., et al. (2022). Bacterial Response to Oxidative Stress and RNA Oxidation. PubMed. Retrieved from [Link]
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Minjárez-López, G., et al. (2015). Albendazole induces oxidative stress and DNA damage in the parasitic protozoan Giardia duodenalis. Frontiers in Microbiology, 6, 800. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of (E)-2-Dodecenal for Enhancing Citrus Notes in Fragrance Formulations
Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the effective utilization of (E)-2-dodecenal in the creation of authentic and impactful citrus fragrances. (E)-2-dodecenal, a long-chain unsaturated aldehyde, is a powerful aroma chemical that, when used with precision, imparts a unique waxy, mandarin-orange character that is difficult to achieve with other materials.[1][2] These notes move beyond simple descriptions of protocols to explain the underlying principles and rationale, enabling scientists to not only replicate but also innovate. We will cover the essential physicochemical properties, detailed olfactory analysis, step-by-step formulation protocols, analytical quality control methods, and critical safety considerations.
Chemical and Olfactory Profile of (E)-2-Dodecenal
(E)-2-dodecenal (CAS: 20407-84-5), also known as trans-2-dodecenal, is an alpha,beta-unsaturated aldehyde that plays a significant role in both flavor and fragrance applications.[3][4] Its unique molecular structure is foundational to its distinct olfactory properties.
Figure 1: Chemical Structure of (E)-2-Dodecenal.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of (E)-2-dodecenal is critical for its proper handling, storage, and application in fragrance formulations.
| Property | Value | Source |
| CAS Number | 20407-84-5 ((E)-isomer); 4826-62-4 (isomer unspecified) | [3][5] |
| Molecular Formula | C₁₂H₂₂O | [3][6] |
| Molecular Weight | 182.31 g/mol | [6] |
| Appearance | Colorless to slightly yellow liquid | [1][2][7] |
| Boiling Point | 93 °C @ 0.5 mmHg | [1][3] |
| Density | ~0.841 - 0.849 g/mL @ 25 °C | [1][3] |
| Refractive Index | ~1.455 - 1.459 @ 20 °C | [1][3] |
| Solubility | Soluble in alcohol and fixed oils; Insoluble in water. | [2][8] |
| Flash Point | >93.3 °C (200 °F) |
Olfactory Characteristics: The Power of Dilution
The olfactory profile of 2-dodecenal is highly dependent on its concentration. This is a critical concept for formulators, as its character transforms dramatically upon dilution.
-
At High Concentrations (1% and above): The odor is often described as powerfully fatty, waxy, and can be perceived as gassy or unpleasant.[1]
-
At Medium Dilutions (0.1% - 1.0%): The characteristic citrus notes begin to emerge, described as metallic, aldehydic, and reminiscent of mandarin or orange peel.[1]
-
At Low Dilutions (<0.1%): The unpleasant fatty notes recede, revealing a more natural, fresh, and juicy mandarin-orange character with herbal facets similar to cilantro.[1]
Causality: This phenomenon is common with powerful aroma chemicals, particularly aldehydes. At high concentrations, the sheer number of molecules saturates olfactory receptors, leading to an overwhelming and often harsh sensation. Upon dilution, the molecules can interact with the receptors in a more nuanced way, allowing the more subtle and desirable facets of the scent to be perceived.
Natural Occurrence
This compound is a naturally occurring compound found in a variety of plants and foods.[9][10] Its presence in these sources is a testament to its role in creating characteristic aromas. It has been identified in:
The Role of this compound in Citrus Fragrance Architecture
Aldehydes are foundational to modern perfumery, prized for their ability to add "sparkle," diffusion, and complexity to a fragrance.[13][14][15] While shorter-chain aldehydes (like C8, C10, C12) provide a more classic, soapy-waxy lift, this compound offers a distinct and more specific effect.
The Mandarin & Tangerine Effect
The primary application of this compound in citrus fragrances is to create or enhance mandarin and tangerine notes.[2][3][16] It imparts a waxy, peel-like quality that provides realism and depth. Unlike the sharp, zesty notes from citral or the fruity sweetness of orange oil, this compound contributes the fatty, aldehydic character found in the skin of these specific citrus fruits.[16]
Synergistic Effects
This compound works exceptionally well in combination with other common fragrance materials:
-
With Sweet Orange & Lemon Oils: It cuts through the simple sweetness, adding a more complex, bitter-peel nuance.
-
With Dihydromyrcenol & Linalool: It enhances the fresh, clean aspects while adding a unique aldehydic brightness.
-
With Methyl Anthranilate derivatives: It complements the fruity, grape-like notes found in mandarin, creating a fuller and more authentic profile.[16]
Experimental Protocols
The following protocols are designed to be self-validating systems for evaluating and utilizing this compound. Accurate record-keeping of all weights, dilutions, and olfactory observations is paramount.
Protocol: Olfactory Evaluation of this compound
Objective: To systematically evaluate the olfactory profile of this compound at various concentrations to understand its character transformation.
Materials:
-
(E)-2-dodecenal (≥93% purity)
-
Ethanol, perfumer's grade (95% or absolute)
-
Glass vials with caps (10 mL)
-
Pipettes (graduated or automatic)
-
Perfumery smelling strips
-
Labeling materials
Procedure:
-
Prepare Stock Solution (10%): Accurately weigh 1.0 g of this compound into a glass vial. Add 9.0 g of perfumer's grade ethanol. Cap tightly and vortex to ensure homogeneity. Label as "this compound 10%".
-
Prepare Serial Dilutions:
-
1% Solution: Take 1.0 g of the 10% stock solution and add 9.0 g of ethanol. Label as "1%".
-
0.1% Solution: Take 1.0 g of the 1% solution and add 9.0 g of ethanol. Label as "0.1%".
-
0.01% Solution: Take 1.0 g of the 0.1% solution and add 9.0 g of ethanol. Label as "0.01%".
-
-
Evaluation:
-
Dip a clean smelling strip into each solution, starting with the most dilute (0.01%).
-
Allow the ethanol to evaporate for approximately 10-15 seconds.
-
Smell the strip in short, light sniffs.
-
Record your olfactory observations at time T=0, T=5 min, T=1 hour, and T=4 hours to evaluate the dry-down.
-
Trustworthiness Check: Compare your notes to established descriptors. At 0.1%, you should perceive clear mandarin/orange peel notes, while the 10% solution should have a noticeably fatty, waxy character.
-
Protocol: Formulation of a Model Citrus Accord
Objective: To demonstrate the impact of this compound on a foundational citrus accord. Two versions will be created: a control and a test version with this compound.
Rationale: This comparative approach is the most effective way to isolate and understand the specific contribution of a single ingredient within a complex mixture.
| Ingredient | Part (by weight) - Control Accord | Part (by weight) - Test Accord | Olfactory Contribution |
| D-Limonene | 400 | 400 | Main body of citrus, orange/lemon |
| Sweet Orange Oil, 10x | 250 | 250 | Juicy, sweet orange top note |
| Linalool | 150 | 150 | Floral, woody, fresh (Bergamot-like) |
| Citral | 50 | 50 | Sharp, zesty lemon top note |
| Dihydromyrcenol | 150 | 145 | Fresh, clean, slightly floral/lime |
| This compound (at 1% in EtOH) | 0 | 5 | Variable: Waxy, mandarin-peel effect |
| TOTAL | 1000 | 1000 |
Procedure:
-
Preparation: Weigh each ingredient precisely into two separate, labeled glass beakers or bottles ("Control" and "Test").
-
Mixing: Gently swirl each mixture until a homogenous solution is achieved.
-
Maceration: Cap the containers and allow them to macerate (age) for at least 48 hours at room temperature, protected from light. This allows the components to synergize.
-
Comparative Evaluation:
-
Prepare 10% dilutions of both the Control and Test accords in ethanol.
-
Dip smelling strips into each solution and evaluate them side-by-side over several hours.
-
Note the differences in the top note, heart, and dry-down. The Test accord should exhibit a distinct waxy, mandarin character that is absent in the Control.
-
Figure 2: Workflow for Comparative Citrus Accord Formulation.
Protocol: Stability Assessment in a Finished Product Base
Objective: To assess the chemical and olfactory stability of a fragrance containing this compound in a common consumer product base (e.g., an alcohol-based spray).
Rationale: Aldehydes can be susceptible to oxidation, which can alter the fragrance profile over time. Stability testing is crucial to ensure product integrity and shelf-life. The stability of this compound is generally good in many bases but poor in acidic or bleaching cleaners.[1][8]
Materials:
-
Test Citrus Accord (from Protocol 3.2)
-
Product Base (e.g., 80% Ethanol / 20% Deionized Water)
-
Clear and Amber Glass Bottles (for UV exposure testing)
-
Incubator or oven capable of maintaining 40°C
-
Refrigerator or cold storage at 4°C
Procedure:
-
Sample Preparation: Prepare a 5% solution of the Test Citrus Accord in the alcohol/water product base.
-
Sample Distribution:
-
Fill three amber glass bottles and label them "RT" (Room Temp), "40C" (Accelerated), and "4C" (Cold).
-
Fill one clear glass bottle and label it "RT-UV".
-
-
Storage Conditions:
-
Place the "RT" and "RT-UV" samples on a shelf with ambient light and temperature (~20-25°C).
-
Place the "40C" sample in the incubator.
-
Place the "4C" sample in cold storage (this serves as the control).
-
-
Evaluation Schedule: Evaluate all samples at Time 0, Week 1, Week 4, Week 8, and Week 12.
-
Evaluation Criteria:
-
Olfactory: Smell the samples directly from the bottle and on a smelling strip. Note any changes from the Time 0 control (e.g., loss of top notes, development of off-odors).
-
Visual: Observe for any changes in color or clarity.
-
Analytical (Optional but Recommended): Perform GC-MS analysis on the samples to quantify the concentration of this compound and identify any degradation products.
-
Analytical Quality Control
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing fragrance compounds.
Objective: To verify the identity and purity of incoming this compound and to quantify its concentration in finished fragrances.
General GC-MS Protocol:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injection: 1 µL of a 1% solution in a suitable solvent (e.g., hexane or ethanol).
-
Oven Program: Start at ~60°C, ramp up to ~280°C at a rate of 5-10°C/min.
-
Mass Spectrometry: Scan from m/z 40 to 400.
-
Identification: The identity of (E)-2-dodecenal is confirmed by matching its retention time and mass spectrum against a known reference standard and library data (e.g., NIST).[17]
Safety and Regulatory Considerations
Professional and safe handling of all fragrance materials is mandatory.
-
Handling: this compound is classified as a skin irritant.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]
-
Storage: Store in a cool, dry, well-ventilated area, away from heat and light, preferably in tightly sealed containers under a nitrogen blanket to prevent oxidation.[18]
-
Regulatory Status:
-
FEMA GRAS: this compound is listed as FEMA number 2402 and is generally recognized as safe (GRAS) for use in flavors.[5][19]
-
IFRA: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance materials. As of the latest assessments, this compound does not have a specific restriction but should be used in accordance with Good Manufacturing Practices.[20] A No Expected Sensitization Induction Level (NESIL) of 230 μg/cm² has been established.[20]
-
Application Summary and Best Practices
This compound is a versatile but potent material that requires skillful application.
| Application | Recommended Usage Level (in fragrance concentrate) | Rationale |
| Fine Fragrance | 0.01% - 0.5% | To provide a unique aldehydic lift and mandarin nuance without overwhelming the composition. |
| Shampoos / Shower Gels | 0.05% - 0.8% | Good stability in surfactant systems; provides a fresh, clean citrus note.[1][8] |
| Bar Soaps | 0.1% - 1.0% | Good stability in high pH environments.[1][8] |
| Lotions / Creams | 0.05% - 0.5% | Effective at low levels to scent personal care products.[1][8] |
| Air Care | 0.1% - 1.0% | Provides excellent diffusion and a long-lasting citrus character. |
Best Practice: Due to its power, it is highly recommended to pre-dilute this compound to 1% or 10% in a suitable solvent (e.g., DPG, TEC, or ethanol) before adding it to a fragrance compound. This allows for much greater accuracy and control during formulation.
References
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-2-dodecenal. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0031020). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound, (E)- (CAS 20407-84-5). Retrieved from [Link]
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Source of Beauty Fragrance. (2024, December 5). The Enduring Role of Aldehydes in Perfume Creation. Retrieved from [Link]
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
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Scent Journer. (n.d.). The Role of Aldehydes in Modern Perfumery. Retrieved from [Link]
-
Bon Parfumeur. (n.d.). Perfume aldehydes. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). 2-trans-Dodecenal. Retrieved from [Link]
-
Perfumer & Flavorist+. (2024, April 1). trans-2-Dodecenal in Savory, Citrus, Fruit, Dairy & Other Flavors. Retrieved from [Link]
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). This compound. Retrieved from [Link]
-
The Power of Citrus Aldehydes in Modern Perfumery. (n.d.). Retrieved from [Link]
-
UL Prospector. (n.d.). This compound (High trans) FCC, No Antioxidant (3561). Retrieved from [Link]
-
Scent.vn. (n.d.). This compound (CAS 4826-62-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Decenal. Retrieved from [Link]
-
US EPA. (n.d.). This compound, (2E)- - Substance Details. Retrieved from [Link]
-
PCW France. (2020, April 12). TRANS 2 DODECENAL. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound this compound (FDB003013). Retrieved from [Link]
-
Perflavory. (n.d.). (E)-2-dodecenal, 20407-84-5. Retrieved from [Link]
-
Perfumer & Flavorist. (2009, November). Molecule of the Month: trans-2-Dodecenal. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
RIFM. (2022, March 25). RIFM fragrance ingredient safety assessment, 2-decenal, CAS registry number 3913-71-1. Retrieved from [Link]
-
RIFM. (2022, August 8). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 4826-62-4. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). trans-2-Decenal. Retrieved from [Link]
-
ResearchGate. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]
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Application Note: Evaluating the Anthelmintic Activity of (E)-2-Dodecenal Against Nematodes
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to understanding and evaluating the anthelmintic potential of (E)-2-dodecenal, a naturally occurring aldehyde. It includes an overview of its proposed mechanism of action, detailed protocols for in vitro efficacy testing using the model organism Caenorhabditis elegans, and guidance on data analysis and interpretation.
Introduction: The Quest for Novel Anthelmintics
Helminth infections in humans and livestock pose a significant global health and economic burden. The widespread and often intensive use of a limited number of anthelmintic drug classes has led to the emergence of drug-resistant nematode populations, creating an urgent need for novel control agents.[1][2] Natural products, derived from plants and other organisms, represent a vast and largely untapped reservoir of chemical diversity for the discovery of new anthelmintics.
(E)-2-Dodecenal (also known as trans-2-dodecenal or eryngial) is a long-chain fatty aldehyde found in various plants, notably in herbs like coriander (Coriandrum sativum) and culantro (Eryngium foetidum).[3] It is recognized for its antimicrobial properties and has been identified as a potent anthelmintic compound.[3][4][5] Studies have demonstrated its significant larvicidal activity against nematodes like Strongyloides stercoralis and Meloidogyne incognita.[3][6] Notably, in an in vitro study, (E)-2-dodecenal showed greater efficacy in killing S. stercoralis larvae at 24 hours than the commercial anthelmintic ivermectin.[5][7][8]
This application note provides the scientific foundation and step-by-step protocols for researchers to effectively screen and characterize the activity of (E)-2-dodecenal against nematodes, using the free-living nematode Caenorhabditis elegans as a robust and tractable model organism.
Proposed Mechanism of Action
While the precise molecular target of (E)-2-dodecenal in nematodes is still under investigation, current evidence points towards a mechanism involving disruption of cellular structures and neuromuscular function.
-
Cuticle and Membrane Disruption: As a lipophilic aldehyde, (E)-2-dodecenal is proposed to readily cross the nematode's cuticle and cell membranes.[8] This property could lead to the disruption of membrane integrity, interference with essential cellular processes, and ultimately, cell death.[3] Ultrastructural studies on the root-knot nematode Meloidogyne incognita treated with similar aldehydes revealed significant internal damage, including degeneration of the digestive system and muscle tissue, suggesting the compound enters the body and causes systemic malformations.[6]
-
Neuromuscular Paralysis: A common mode of action for many anthelmintics is the induction of paralysis, which prevents the nematode from feeding and maintaining its position in the host, leading to expulsion and death.[9] (E)-2-alkenals, the chemical class to which 2-dodecenal belongs, are known for their bioactivity.[10][11] It is hypothesized that this compound may interact with specific ion channels or receptors in the nematode's neuromuscular system, leading to paralysis. This is supported by observations of motility inhibition in various nematode species upon exposure.[6]
Below is a diagram illustrating the hypothesized mechanism of action.
Caption: Hypothesized mechanism of (E)-2-dodecenal against nematodes.
Experimental Protocols: In Vitro Efficacy Assessment
The following protocols utilize C. elegans as a primary screening model. This free-living nematode offers numerous advantages, including a short life cycle, ease of cultivation, and genetic tractability, making it an excellent surrogate for parasitic species in initial drug discovery phases.
Materials and Reagents
-
C. elegans N2 (wild-type) strain
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source for C. elegans)
-
M9 Buffer
-
(E)-2-Dodecenal (CAS No. 4826-62-4)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Positive Control: Levamisole or Ivermectin
-
96-well flat-bottom microtiter plates
-
Stereomicroscope
-
Plate reader or automated motility tracker (e.g., WMicrotracker) (optional)
-
Pipettes and sterile tips
Protocol 1: C. elegans Motility Inhibition Assay
This assay is the gold standard for rapidly assessing the paralytic effect of a compound.[2] It quantifies the reduction in nematode movement following exposure to the test agent.
Workflow Diagram:
Caption: High-level workflow for the C. elegans motility inhibition assay.
Step-by-Step Procedure:
-
Preparation of Compounds:
-
Prepare a 100 mM stock solution of (E)-2-dodecenal in 100% DMSO.
-
Prepare a 100 mM stock solution of a positive control (e.g., Levamisole) in sterile water or M9 buffer.
-
Rationale: DMSO is used to solubilize the lipophilic this compound. A high-concentration stock allows for minimal final DMSO concentration in the assay wells, reducing vehicle-induced toxicity.
-
-
Synchronization and Culture of C. elegans:
-
Culture C. elegans (N2 strain) on NGM plates seeded with E. coli OP50.
-
Synchronize the worm population to obtain a homogenous population of L4-stage larvae. This is typically achieved by bleaching gravid adults to isolate eggs, which then hatch and develop in synchrony.
-
Rationale: Using a specific developmental stage like L4 minimizes variability in drug response due to age or developmental differences.[1]
-
-
Assay Setup:
-
Harvest the synchronized L4 worms from NGM plates by washing with M9 buffer.
-
Wash the worms three times with M9 buffer by centrifugation (e.g., 1000 g for 1 minute) to remove bacteria.
-
Adjust the worm concentration in M9 buffer to approximately 20-30 worms per 50 µL.
-
Dispense 50 µL of the worm suspension into each well of a 96-well plate.
-
Rationale: Washing removes the bacterial food source, ensuring that any observed effects are due to the compound and not interactions with the bacteria.
-
-
Compound Addition:
-
Prepare serial dilutions of the (E)-2-dodecenal stock solution in M9 buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 500 µM).
-
Add 50 µL of the diluted compounds to the corresponding wells.
-
Controls:
-
Vehicle Control: Add M9 buffer containing the same final concentration of DMSO as the highest test concentration (e.g., 0.5% or 1% DMSO).
-
Positive Control: Add Levamisole at a concentration known to cause paralysis (e.g., 100 µM).
-
Negative Control: Add only M9 buffer (no compound, no DMSO).
-
-
The final volume in each well should be 100 µL. Set up each condition in triplicate.
-
Rationale: The vehicle control is critical to ensure that the observed paralysis is not an artifact of the DMSO solvent. The positive control validates that the assay is working correctly.
-
-
Incubation and Scoring:
-
Incubate the plate at 20°C for a defined period (e.g., 24 hours).
-
After incubation, assess motility. This can be done manually or using an automated system.
-
Manual Scoring: Under a stereomicroscope, gently prod each worm with a platinum wire or eyelash pick. Worms that fail to move or only show movement at the head or tail after prodding are scored as immobile/paralyzed. A worm that moves off the pick is considered motile.[12][13]
-
Automated Scoring: Use an infrared-based motility reader which detects movement by interruptions in light beams, providing a quantitative activity score.
-
Calculate the percentage of immobile worms for each well: (% Immobility) = (Number of Immobile Worms / Total Number of Worms) * 100.
-
Protocol 2: Larval Development Assay (LDA)
This assay assesses the impact of a compound on nematode growth and development from the L1 to L4 larval stage.[14] It is particularly useful for identifying compounds that may not cause acute paralysis but interfere with vital developmental processes.
Step-by-Step Procedure:
-
Preparation:
-
Prepare compound dilutions and control wells in a 96-well plate as described in Protocol 3.2.
-
Obtain a synchronized population of L1 larvae by hatching eggs in M9 buffer in the absence of food.
-
-
Assay Setup:
-
To each well, add a small volume of concentrated E. coli OP50 as a food source.
-
Add approximately 20-30 synchronized L1 larvae to each well.
-
The final volume should be ~100-150 µL.
-
-
Incubation and Analysis:
-
Incubate the plate at 20°C for 72 hours.
-
After incubation, visually assess the developmental stage of the nematodes in each well under a microscope.
-
In the vehicle control wells, worms should have developed to the L4 or young adult stage.
-
In test wells, determine the percentage of worms that are arrested at earlier larval stages (L1, L2, L3).
-
The concentration at which 50% of the population fails to reach the L4 stage is the IC50 (Inhibitory Concentration).
-
Data Analysis and Interpretation
For the motility inhibition assay, the primary endpoint is the EC50 (Effective Concentration 50%), which is the concentration of the compound that causes paralysis in 50% of the nematode population.
-
Calculate Mean Immobility: Average the percentage of immobility from the triplicate wells for each concentration.
-
Correct for Control Effects: If any immobility is observed in the vehicle control, correct the data using Abbott's formula: Corrected % = [(% Immobility in Test - % Immobility in Control) / (100 - % Immobility in Control)] * 100.
-
Dose-Response Curve: Plot the corrected percent immobility against the logarithm of the compound concentration.
-
EC50 Determination: Use a non-linear regression analysis (e.g., log(agonist) vs. response -- Variable slope) in software like GraphPad Prism or R to calculate the EC50 value.
Example Data Presentation:
The following table summarizes hypothetical EC50 values for (E)-2-dodecenal compared to a standard anthelmintic. In a real-world study against Strongyloides stercoralis, (E)-2-dodecenal had a 24-hour LD50 of 0.461 mM, while ivermectin's was 2.251 mM.[7]
| Compound | Target Organism | Assay Type | EC50 / LD50 (mM) [95% CI] |
| (E)-2-Dodecenal | S. stercoralis | Larval Mortality | 0.461[7] |
| Ivermectin | S. stercoralis | Larval Mortality | 2.251[7] |
| (E)-2-Dodecenal | C. elegans | Motility Inhibition | Hypothetical: 5.2 [4.5 - 6.1] |
| Levamisole | C. elegans | Motility Inhibition | Hypothetical: 6.4 [5.8 - 7.1] |
Conclusion
(E)-2-dodecenal is a promising natural compound with demonstrated anthelmintic activity. The protocols detailed in this application note provide a robust framework for its in vitro evaluation using C. elegans. By employing standardized motility and larval development assays, researchers can generate reliable and reproducible data to characterize its potency and further explore its potential as a lead compound for the development of a new class of anthelmintics. Subsequent studies should aim to elucidate its precise molecular target and evaluate its efficacy and safety in in vivo models of parasitic infection.
References
- High-content approaches to anthelmintic drug screening. (n.d.). National Institutes of Health.
- This compound | 82107-89-9. (n.d.). Benchchem.
- An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum. (2017). PubMed.
- Time-off-pick Assay to Measure Caenorhabditis elegans Motility. (2022). PubMed.
- Time-off-pick Assay to Measure Caenorhabditis elegans Motility. (2022). ResearchGate.
- Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. (2022). Cambridge Core.
- An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. (n.d.). AVMA Journals.
- A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. (n.d.). PLOS.
- Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. (2020). Phylumtech.
- A Caenorhabditis elegans infrared-based motility assay for anthelmintic drug discovery. (n.d.). eScholarship.
- Comparative Analysis of Experimental Methods to Quantify Animal Activity in Caenorhabditis elegans Models of Mitochondrial Disease. (2023). YouTube.
- This compound | C12H22O | CID 5283361. (n.d.). PubChem.
- Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro. (2014). Cambridge University Press.
- Acetic Acid, 2-Undecanone, and (E)-2-Decenal Ultrastructural Malformations on Meloidogyne incognita. (n.d.). PubMed Central.
- The chemical structure of trans -2-dodecenal (C 12 H 22 O). (n.d.). ResearchGate.
- Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro. (2014). PubMed.
- Defensive roles of (E)-2-alkenals and related compounds in heteroptera. (n.d.). PubMed.
- Evaluation of the anthelmintic properties of a traditional remedy based on a mixture of red algae using an in vitro assay on gastrointestinal nematodes of donkeys. (n.d.). PISRT.
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Evaluation of the anthelmintic properties of a traditional remedy based on a mixture of red algae using an in vitro assay on gastrointestinal nematodes of donkeys. (2021). . Retrieved from
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Application Note & Protocol: High-Purity Extraction of (E)-2-Dodecenal from Eryngium foetidum
Abstract: Eryngium foetidum L., a pungent herb utilized globally in traditional medicine and cuisine, is a rich source of the bioactive aliphatic aldehyde, (E)-2-Dodecenal.[1][2][3] This compound, also known as Eryngial, exhibits significant anthelmintic, antimicrobial, and anti-inflammatory properties, making it a compound of high interest for pharmaceutical and nutraceutical development.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and characterization of (E)-2-Dodecenal from E. foetidum. We present two robust extraction methodologies—Hydrodistillation and Supercritical Fluid Extraction (SFE)—coupled with a selective aldehyde purification protocol. The causality behind experimental choices is detailed to ensure scientific integrity and reproducibility.
Introduction: The Scientific Merit of Eryngium foetidum
Eryngium foetidum, commonly known as culantro or spiny coriander, has a long history in ethnomedicine for treating a variety of ailments, including digestive issues, fever, and pain.[4][5][7] The therapeutic potential of this plant is largely attributed to its essential oil, a complex mixture of volatile organic compounds.[2] The most significant and often most abundant of these is (E)-2-Dodecenal, a C12 unsaturated aldehyde responsible for the herb's characteristic aroma.[3][8][9]
The chemical profile of the essential oil can vary based on geographical origin, but (E)-2-Dodecenal is consistently a major constituent of the leaf oil, with reported concentrations ranging from 13.7% to over 50%.[1][6][8] Its validated bioactivities, particularly its potent anthelmintic effects, position (E)-2-Dodecenal as a valuable lead compound for drug discovery.[6][10] The objective of this guide is to provide scientifically grounded, repeatable protocols for isolating this compound in high purity for further research and development.
Strategic Approach to Extraction and Purification
The selection of an extraction method is critical and depends on the physicochemical properties of the target compound and the desired purity, yield, and environmental impact of the process. (E)-2-Dodecenal is a volatile, thermally sensitive aldehyde.[11][12] Therefore, the chosen methods must efficiently extract the compound while minimizing degradation.
-
Hydrodistillation: This is a traditional and widely used method for extracting essential oils.[13][14][15] It involves co-distillation of the plant material with water. The steam carries the volatile compounds, which are then condensed and separated. It is cost-effective and straightforward but the application of heat can potentially lead to thermal degradation or rearrangement of some compounds.[14][16]
-
Supercritical Fluid Extraction (SFE): This is a modern, "green" technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[11][17][18] SFE is highly advantageous for thermally labile molecules like (E)-2-Dodecenal because it operates at near-ambient temperatures (CO₂ critical temperature is 31.1°C).[11][18] The selectivity can be finely tuned by adjusting pressure and temperature, and the final product is free of solvent residues.[19]
-
Purification via Bisulfite Adduct: To achieve high purity, a subsequent purification step is necessary. Aldehydes react reversibly with sodium bisulfite to form water-soluble adducts.[20][21][22] This chemical property allows for a highly selective liquid-liquid extraction, separating the target aldehyde from other non-aldehydic compounds (like terpenes and alcohols) in the crude essential oil. The reaction can be reversed by changing the pH to recover the purified aldehyde.[22]
This guide details both hydrodistillation and SFE for broad applicability, followed by the bisulfite purification protocol.
Materials and Equipment
| Category | Item |
| Plant Material | Fresh or dried aerial parts of authenticated Eryngium foetidum L. |
| Reagents & Solvents | Deionized Water, Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄), Sodium Bisulfite (NaHSO₃), Diethyl Ether (or Hexane), Methanol, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Deuterated Chloroform (CDCl₃) for NMR. |
| Equipment | Grinder or blender, Clevenger-type hydrodistillation apparatus, Heating mantle, Supercritical Fluid Extractor (SFE system), Rotary evaporator, Separatory funnels (250 mL, 500 mL), pH meter or pH strips, Glassware (beakers, flasks), Gas Chromatograph with Mass Spectrometer (GC-MS), NMR Spectrometer. |
Experimental Protocols
PART I: Preparation of Plant Material
-
Harvesting & Cleaning: Use fresh, healthy aerial parts (leaves and stems) of E. foetidum. Wash thoroughly with tap water to remove soil and debris, followed by a final rinse with deionized water.
-
Drying (Optional but Recommended): Air-dry the plant material in a well-ventilated area away from direct sunlight for 48-72 hours, or use a forced-air oven at a low temperature (<40°C) until brittle. This step reduces the water content, which can improve extraction efficiency.
-
Size Reduction: Coarsely grind the dried plant material using a blender or grinder. Increasing the surface area enhances the contact between the plant matrix and the solvent (water, steam, or scCO₂), thereby improving the extraction yield.[23]
PART II-A: Extraction via Hydrodistillation
This protocol is based on the standard method for isolating volatile oils from aromatic plants.[8][13]
-
Place 200 g of the prepared plant material into a 2 L round-bottom flask.
-
Add 1.2 L of deionized water to fully submerge the material.
-
Set up the Clevenger-type apparatus as per the manufacturer's instructions. Ensure all glass joints are properly sealed.
-
Begin heating the flask using a heating mantle. Control the heating rate to achieve a steady distillation without causing the plant material to char.
-
Continue the distillation for 3 hours, starting from the moment the first drop of condensate falls into the collection burette.[8]
-
Once distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully collect the oily layer (the essential oil) from the graduated collection tube. The aqueous layer is the hydrosol.
-
Dry the collected essential oil over anhydrous sodium sulfate (Na₂SO₄), decant the oil, and store it in a sealed amber vial at 4°C until further processing.
Caption: Hydrodistillation workflow for essential oil extraction.
PART II-B: Extraction via Supercritical Fluid Extraction (SFE)
SFE offers a superior method for extracting thermally sensitive compounds without solvent residue.[11][19]
-
Load approximately 100 g of the prepared plant material into the SFE extraction vessel.
-
Set the SFE system parameters. Optimal conditions can be tuned, but a validated starting point is:
-
Pressure: 100 bar
-
Temperature: 40°C
-
CO₂ Flow Rate: 2 mL/min
-
Extraction Time: 120 minutes
-
-
Begin the extraction process. The supercritical CO₂ will pass through the plant material, dissolving the essential oil.
-
The extract-laden CO₂ is depressurized in the collection vessel, causing the CO₂ to return to a gaseous state and the essential oil to precipitate.
-
After the run is complete, carefully collect the crude extract from the collection vessel.
-
Store the extract in a sealed amber vial at 4°C.
Caption: Supercritical Fluid Extraction (SFE) process flow.
PART III: Selective Purification of (E)-2-Dodecenal
This liquid-liquid extraction protocol leverages the reversible reaction of aldehydes with bisulfite.[20][22]
-
Dissolve 1 g of the crude essential oil (from Part II-A or II-B) in 20 mL of methanol in a 250 mL Erlenmeyer flask.
-
Prepare a saturated sodium bisulfite (NaHSO₃) solution by dissolving NaHSO₃ in deionized water until no more solute dissolves.
-
Add 50 mL of the saturated NaHSO₃ solution to the methanolic extract. Stir vigorously for 30 minutes at room temperature.
-
Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether to the funnel.
-
Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate completely.
-
Drain the lower aqueous layer (containing the 2-Dodecenal-bisulfite adduct) into a clean flask. The upper organic layer contains non-aldehydic impurities and should be discarded.
-
Wash the aqueous layer again with 25 mL of diethyl ether to remove any residual impurities. Discard the ether layer.
-
Recovery of Aldehyde: Transfer the washed aqueous layer to a clean separatory funnel. Slowly add 5 M Sodium Hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is >10. This reverses the reaction, liberating the free aldehyde.
-
Extract the liberated (E)-2-Dodecenal from the basic aqueous solution using three portions of 50 mL diethyl ether.
-
Combine the organic extracts, wash with a saturated NaCl solution, and dry over anhydrous Na₂SO₄.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the purified (E)-2-Dodecenal.
Caption: Reversible reaction for aldehyde purification.
Analysis and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive analytical technique for identifying and quantifying volatile compounds in an essential oil.[8][24]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, robust platform for volatile analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | A non-polar column that separates compounds primarily by boiling point. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good separation efficiency. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |
| Oven Program | Start 60°C (hold 2 min), ramp to 240°C at 3°C/min | A slow ramp provides excellent resolution for complex mixtures. |
| MS System | Agilent 5977A or equivalent | Standard mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the expected mass range of fragments for C12 aldehydes. |
Identification: (E)-2-Dodecenal is identified by comparing its retention time and mass spectrum with a commercial standard or with data from established libraries (e.g., NIST). The molecular ion peak is expected at m/z 182.30.
Expected Results
| Extraction Method | Typical Yield (% w/w) | Purity of this compound (Crude) | Pros | Cons |
| Hydrodistillation | 0.15 - 0.25% | 25 - 55% | Low cost, simple setup. | Potential for thermal degradation. |
| **SFE (scCO₂) ** | 0.20 - 0.40% | 30 - 60% | High purity, no solvent residue, ideal for thermolabile compounds.[11][19] | High initial equipment cost. |
Post-purification purity of (E)-2-Dodecenal is expected to be >93%, as confirmed by GC-MS area percentage.
References
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Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., Jahurul, M. H. A., Ghafoor, K., Norulaini, N. A. N., & Omar, A. K. M. (2013). Recent advances in supercritical fluid extraction of bioactive compounds from plant materials. MDPI. Retrieved from [Link]
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Marrone, C., & Poletto, M. (2022). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. MDPI. Retrieved from [Link]
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de Melo, M. M. R., Silvestre, A. J. D., & Silva, C. M. (2014). Supercritical Carbon Dioxide Extraction of Bioactive Compounds. Gavin Publishers. Retrieved from [Link]
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Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., Jahurul, M. H. A., Ghafoor, K., Norulaini, N. A. N., & Omar, A. K. M. (2020). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. ResearchGate. Retrieved from [Link]
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Kokilananthan, S., Bulugahapitiya, V. P., Manawadu, H., & Gangabadage, C. S. (2023). Chemical profile and antioxidants property of Eryngium foetidum L. leaves. CABI Digital Library. Retrieved from [Link]
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Essien, E. E., Ogunwande, I. A., Setzer, W. N., & Ekundayo, O. (2017). Eryngium foetidum L. Essential Oils: Chemical Composition and Antioxidant Capacity. PMC. Retrieved from [Link]
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Okon, P. I., Ekanem, A. U., & Ukafia, S. (2021). Phytochemical Constituents and Antimicrobial Potential of Essential oil from Eryngium foetidum plant (Sawtooth coriander) on Selected Clinical Isolates. Science and Education Publishing. Retrieved from [Link]
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doTERRA. (n.d.). Part 3: Distillation Methods—Steam Distillation. Retrieved from [Link]
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Forbes, W. M., Gallimore, W. A., Mansingh, A., Reese, P. B., & Robinson, R. D. (2014). Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro. Parasitology, 141(2), 269–278. Retrieved from [Link]
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Chowdhury, J. U., Nandi, N. C., & Yusuf, M. (2007). Chemical Constituents of Essential Oil of the Leaves of Eryngium foetidum from Bangladesh. SciSpace. Retrieved from [Link]
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Essien, E. E., Ogunwande, I. A., Setzer, W. N., & Ekundayo, O. (2017). Eryngium foetidum L. Essential Oils: Chemical Composition and Antioxidant Capacity. Medicinal and Aromatic Plants, 6(2). Retrieved from [Link]
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Silalahi, M. (2021). Essential oils and uses of Eryngium foetidum L. Semantic Scholar. Retrieved from [Link]
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Dalukdeniya, D. A. C. K., & Rathnayaka, R. M. U. S. K. (2021). Pharmacological screening of Eryngium foetidum Linn – A Review. ResearchGate. Retrieved from [Link]
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Purodem. (2023, October 6). The Process of Essential Oil Distillation. Retrieved from [Link]
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New Directions Aromatics. (2017, March 20). A Comprehensive Guide to Essential Oil Extraction Methods. Retrieved from [Link]
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EllementalPRO. (n.d.). Steam Distillation of Essential Oils. Retrieved from [Link]
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Unknown. (n.d.). Eryngium foetidum L.. Retrieved from [Link]
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Rocky Mountain Oils. (2024, February 4). How to Distill Essential Oils: A Comprehensive Guide. Retrieved from [Link]
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Unknown. (n.d.). ERYNGIUM FOETIDUM L. CORIANDRUM SATIVUM AND PERSICARIA ODORATA L. AESS Publications. Retrieved from [Link]
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Silalahi, M. (2021). Essential oils and uses of Eryngium foetidum L. ResearchGate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound, (E)- (CAS 20407-84-5). Retrieved from [Link]
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da Silva, J. K. R., de Oliveira, M. S., & de Aguiar, A. C. (2022). Eryngium foetidum L. (Apiaceae): A Literature Review of Traditional Uses, Chemical Composition, and Pharmacological Activities. PubMed Central. Retrieved from [Link]
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Setzer, W. N., et al. (2018). Leishmanicidal activity of a daucane sesquiterpene isolated from Eryngium foetidum. Taylor & Francis Online. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Lackner, N., et al. (2022). Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology. Retrieved from [Link]
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Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structure of trans-2-dodecenal (C12H22O). Retrieved from [Link]
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Altemimi, A., Lakhssassi, N., Baharlouei, A., Watson, D. G., & Lightfoot, D. A. (2021). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. MDPI. Retrieved from [Link]
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Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Retrieved from [Link]
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University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis and Bioactivity Screening of 2-Dodecenal Derivatives
Abstract
This comprehensive guide provides detailed methodologies for the synthesis, purification, characterization, and bioactivity screening of 2-dodecenal and its derivatives. These α,β-unsaturated aldehydes are a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals, offering practical, field-proven protocols and the scientific rationale behind key experimental choices. We present robust synthetic strategies, including the Claisen-Schmidt condensation and Wittig reaction, alongside detailed protocols for bioactivity assessment, such as Minimum Inhibitory Concentration (MIC) determination, cytotoxicity assays, and in vitro anti-inflammatory evaluations.
Introduction: The Therapeutic Potential of α,β-Unsaturated Aldehydes
α,β-Unsaturated aldehydes are a class of reactive organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group.[1] This structural motif imparts a unique electrophilicity, making them susceptible to nucleophilic attack and enabling interactions with biological macromolecules.[2] this compound, a naturally occurring long-chain aliphatic aldehyde found in various plants, has demonstrated notable biological activities, including potent antimicrobial effects against a range of pathogens.[3] Its mechanism of action is often attributed to the disruption of microbial cell membranes and interference with essential cellular processes.[4]
The therapeutic potential of this compound extends beyond its antimicrobial properties, with studies suggesting anti-inflammatory and anthelmintic activities.[5] The ability to synthesize a library of this compound derivatives allows for the systematic exploration of structure-activity relationships (SAR), a critical step in optimizing lead compounds for drug development.[6][7] By modifying the alkyl chain length or introducing various functional groups, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these bioactive molecules.
This guide provides a comprehensive toolkit for the synthesis and evaluation of this compound derivatives, empowering researchers to explore their therapeutic potential.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogs can be achieved through several reliable methods. The choice of synthetic route often depends on the desired stereochemistry, scale, and available starting materials. We present two robust and widely applicable methods: the Claisen-Schmidt condensation and the Wittig reaction.
Claisen-Schmidt Condensation for the Synthesis of this compound
The Claisen-Schmidt condensation, a variation of the aldol condensation, is a powerful tool for forming carbon-carbon bonds and is particularly well-suited for the synthesis of α,β-unsaturated aldehydes and ketones. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. For the synthesis of this compound, we will adapt this to the reaction between decanal and acetaldehyde.
Reaction Principle: The reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of decanal. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable α,β-unsaturated aldehyde, this compound.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
Decanal (reactant)
-
Acetaldehyde (reactant)
-
Sodium hydroxide (NaOH) (catalyst)
-
Ethanol (solvent)
-
Diethyl ether (extraction solvent)
-
Saturated sodium bicarbonate solution (wash)
-
Brine (wash)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve decanal (1 equivalent) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) to the stirred solution.
-
In a separate flask, prepare a solution of acetaldehyde (1.2 equivalents) in ethanol.
-
Add the acetaldehyde solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography.
Wittig Reaction for Stereoselective Synthesis of (E)-2-Dodecenal
The Wittig reaction is a highly versatile and reliable method for the synthesis of alkenes from aldehydes or ketones.[8] It is particularly useful for controlling the stereochemistry of the resulting double bond. For the synthesis of (E)-2-dodecenal, a stabilized ylide is employed to ensure high E-selectivity.[9][10]
Reaction Principle: The reaction involves a phosphonium ylide (the Wittig reagent) reacting with an aldehyde (decanal). The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide. The use of a stabilized ylide favors the formation of the more thermodynamically stable (E)-alkene.[9][11]
Experimental Protocol: Wittig Reaction
Materials:
-
(Formylmethylene)triphenylphosphorane (stabilized Wittig reagent)
-
Decanal (reactant)
-
Toluene (solvent)
-
Hexane (for purification)
-
Ethyl acetate (for purification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (formylmethylene)triphenylphosphorane (1.1 equivalents) and dry toluene.
-
Add decanal (1 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography using a hexane/ethyl acetate gradient.
Synthesis of this compound Derivatives
To explore structure-activity relationships, a library of derivatives can be synthesized by modifying the reactants in the aforementioned protocols.
-
Varying the Alkyl Chain: By substituting decanal with other aliphatic aldehydes (e.g., octanal, nonanal, undecanal) in either the Claisen-Schmidt or Wittig reactions, a series of 2-alkenals with varying chain lengths can be synthesized.[12]
-
Introducing Substituents:
-
Organocatalytic α-Alkylation: Chiral α-branched aldehydes can be synthesized via organocatalytic intramolecular alkylation of halo aldehydes, providing a route to derivatives with substituents at the α-position.[13][14] This method offers high enantioselectivity.
-
Using Substituted Aldehydes: Employing commercially available or synthesized substituted aliphatic aldehydes as starting materials will introduce functionality along the alkyl chain.
-
Purification and Characterization
Purification of the synthesized aldehydes is crucial, as impurities can interfere with bioactivity screening. The primary impurity is often the corresponding carboxylic acid, formed by oxidation of the aldehyde.
Purification by Flash Column Chromatography
Flash column chromatography is an effective method for purifying this compound and its derivatives.[15]
Protocol: Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (eluent)
-
Ethyl acetate (eluent)
-
Compressed air or nitrogen source
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 2-5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization
The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[1] For trans-2-dodecenal, the characteristic signals include the aldehydic proton around δ 9.5 ppm and the vinylic protons between δ 6.0 and 7.0 ppm. The coupling constant between the vinylic protons (typically around 15-16 Hz) confirms the trans configuration.
-
Expected ¹³C NMR shifts for trans-2-dodecenal (in CDCl₃): Key signals are expected around 194 ppm (C=O), 159 ppm (=CH-CHO), and 133 ppm (-CH=CH-CHO).[16]
-
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound.[17] Aldehydes typically show a molecular ion peak (M+), and characteristic fragmentation patterns include the loss of H (M-1) and CHO (M-29).[2][18]
Table 1: Spectroscopic Data for this compound
| Technique | Expected Key Signals/Fragments |
| ¹H NMR | ~9.5 ppm (d, CHO), ~6.8 ppm (dt, -CH=CH-CHO), ~6.1 ppm (dd, =CH-CHO) |
| ¹³C NMR | ~194 ppm (C=O), ~159 ppm (=CH-CHO), ~133 ppm (-CH=CH-CHO)[16] |
| Mass Spec. | M+ at m/z 182, fragments at m/z 181 (M-H), 153 (M-CHO) |
Bioactivity Screening Protocols
A panel of in vitro assays should be employed to determine the biological activity of the synthesized this compound derivatives.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] The broth microdilution method is a standard and reliable technique for determining MIC values.
Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (vehicle)
-
Resazurin or similar viability indicator (optional)
-
Microplate reader
Procedure:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well (except for the sterility control wells).
-
Include positive control wells (with a known antimicrobial) and negative control wells (with the vehicle).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that shows no visible growth. This can be done visually or by measuring absorbance with a microplate reader.
Cytotoxicity Assay: MTT Assay
It is crucial to assess the cytotoxicity of the compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[19]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[21]
Protocol: Nitric Oxide Inhibition Assay
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[22]
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay
Selective inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. The ability of the synthesized compounds to inhibit COX-2 can be evaluated using a commercially available enzyme immunoassay (EIA) kit.[19]
Protocol: COX-2 Inhibition Assay
Materials:
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Synthesized compounds
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol for the COX-2 inhibitor screening assay kit.
-
Typically, the assay involves the incubation of the COX-2 enzyme with the test compounds.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandins (e.g., PGE₂) is measured colorimetrically.
-
The percentage of COX-2 inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined.[5]
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. The use of tables to summarize MIC values, IC₅₀ values from cytotoxicity and anti-inflammatory assays, and selectivity indices will facilitate the comparison of different derivatives and the elucidation of structure-activity relationships.
Table 2: Example of Data Summary for a this compound Derivative
| Assay | Endpoint | Result |
| Antimicrobial | MIC vs. S. aureus | 16 µg/mL |
| MIC vs. E. coli | 32 µg/mL | |
| Cytotoxicity | IC₅₀ vs. HeLa cells | 50 µM |
| Anti-inflammatory | IC₅₀ for NO inhibition | 25 µM |
| IC₅₀ for COX-2 inhibition | 15 µM |
Visualization of Workflows
Synthetic Workflow
Caption: Bioactivity screening workflow.
Conclusion
The protocols and application notes presented herein provide a robust framework for the synthesis and biological evaluation of this compound and its derivatives. By employing these methodologies, researchers can efficiently generate novel compounds and assess their therapeutic potential across multiple biological targets. The systematic approach to synthesis, purification, characterization, and screening will facilitate the identification of lead candidates for further development in the fields of infectious diseases, inflammation, and oncology.
References
-
Bhandari, S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]
-
Chen, C., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(13), 3797-3805. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Hancock, R. E. W., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]
-
List, B., et al. (2004). Catalytic asymmetric intramolecular alpha-alkylation of aldehydes. Journal of the American Chemical Society, 126(2), 450-451. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). Enantioselective α-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
ResearchGate. (2025). α-Alkylation of Aldehydes by Combining Transition-Metal and Organocatalysis. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound, (E)-. Retrieved from [Link]
-
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
-
Witz, G. (1989). Biological interactions of alpha,beta-unsaturated aldehydes. Free Radical Biology and Medicine, 7(3), 333-349. Retrieved from [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]
-
YouTube. (2024). WITTIG REACTION | reaction mechanism, experimental procedure and how to get rid of TPPO. Retrieved from [Link]
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Application Notes & Protocols: Evaluating 2-Dodecenal as a Potential Biomarker for Dietary Polyunsaturated Fatty Acid Intake
Abstract: The objective assessment of dietary intake remains a significant challenge in nutritional science and epidemiology. Self-reported dietary information is subject to recall bias and inaccuracies, necessitating the development of robust, quantitative biomarkers of food consumption.[1][2][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the investigation of (E)-2-dodecenal, an α,β-unsaturated aldehyde, as a potential biomarker for the intake of dietary polyunsaturated fatty acids (PUFAs). 2-Dodecenal is not a direct dietary component but an endogenous product of lipid peroxidation.[4][5][6] Its concentration in biological fluids may therefore reflect the intake of PUFA precursors, particularly under conditions of oxidative stress or high-heat food preparation like frying.[7] We present the biochemical rationale, a framework for validation, and a detailed protocol for the quantification of this compound in human plasma.
Biochemical Rationale: The Link Between Dietary PUFAs and this compound Formation
This compound is a medium-chain fatty aldehyde that belongs to a class of reactive compounds generated during the oxidative degradation of lipids.[8] The primary pathway for its formation in a biological context is the lipid peroxidation of PUFAs, such as linoleic acid, which are abundant in many common vegetable oils.
The process is a free-radical-mediated chain reaction:
-
Initiation: Pro-oxidants, like reactive oxygen species (ROS), abstract a hydrogen atom from a PUFA, creating a lipid radical (L•).[9]
-
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxy radical (LOO•). This highly reactive species can then abstract a hydrogen from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).[9][10]
-
Decomposition: These unstable lipid hydroperoxides, such as 13-hydroperoxy-9,11(Z,E)-octadecadienoic acid (13-HPODE) derived from linoleic acid, decompose into a variety of secondary products, including reactive α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (4-HNE), 2,4-decadienal (DDE), and, putatively, this compound.[5][6]
This biochemical cascade suggests that elevated intake of dietary PUFAs, especially when consumed in fried foods where high temperatures accelerate oxidation, could lead to a corresponding increase in the systemic levels of this compound.[7]
A Rigorous Framework for Biomarker Validation
For any candidate molecule to be accepted as a reliable biomarker, it must undergo a stringent validation process.[3] Simply detecting a compound is insufficient; its utility must be systematically proven.[11][12] We advocate for evaluating this compound against established validation criteria to ascertain its suitability as a biomarker of dietary intake.[13][14][15]
| Validation Criterion | Description | Current Status & Rationale for this compound |
| Plausibility | There is a known biological or chemical link between the food/nutrient intake and the biomarker.[14] | Established. The formation of aldehydes from the lipid peroxidation of dietary PUFAs is well-documented.[4][9] |
| Dose-Response | The biomarker's concentration changes proportionally with the intake of the food or nutrient.[13][14] | Requires Investigation. Controlled feeding studies are needed to determine if increasing PUFA intake leads to a quantifiable, dose-dependent increase in plasma this compound. |
| Time-Response | The biomarker's kinetics (absorption, metabolism, excretion) are understood, defining the time window of intake it reflects.[13][14] | Requires Investigation. The half-life of this compound in circulation is unknown. This is critical to determine if it reflects recent meals or long-term dietary patterns. |
| Robustness | The biomarker is not significantly influenced by confounding factors such as other foods, lifestyle, or disease states.[14] | Potential Challenge. Endogenous oxidative stress from sources other than diet (e.g., disease, smoking) could also generate this compound, confounding its use as a specific dietary marker. |
| Reliability | The biomarker provides reproducible measurements over time when dietary intake is stable.[13] | Requires Investigation. The intra-individual variability of this compound levels on a constant diet needs to be assessed. |
| Analytical Validity | The method for measuring the biomarker is accurate, precise, sensitive, and specific.[14] | Achievable. As detailed in Section 3.0, robust analytical methods using GC-MS or LC-MS can be developed and validated for this compound.[16][17] |
The following workflow illustrates the necessary steps to move this compound from a plausible candidate to a fully validated biomarker of food intake.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in the Synthesis of 2-Dodecenal
Welcome to the technical support center for the synthesis of 2-dodecenal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable α,β-unsaturated aldehyde. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience to help you overcome common challenges and improve your reaction outcomes.
Section 1: General Troubleshooting for Low Yields
This section addresses broad issues that can affect any chemical synthesis. Before diving into reaction-specific problems, it's crucial to ensure your fundamental setup and reagents are not the source of the low yield.
Q1: My overall yield is significantly lower than reported in the literature. What are the first things I should check?
A1: Discrepancies between your results and literature reports are common and often stem from subtle, overlooked variables.[1][2] A systematic review of your experimental setup is the first step.
Core Areas to Investigate:
-
Reagent Purity and Stoichiometry:
-
Starting Materials: Verify the purity of your starting materials (e.g., decanal, dodecanol, phosphonium salts). Impurities can act as catalysts for side reactions or inhibit the primary reaction.[3] For instance, the presence of decanoic acid in your decanal starting material can neutralize the basic reagents used in Wittig or aldol reactions.
-
Reagents: Use freshly opened or purified reagents, especially bases like n-BuLi, NaH, or LDA, whose molarity can decrease with improper storage. Titrate organometallic reagents before use.
-
Solvents: Ensure solvents are anhydrous, especially for moisture-sensitive reactions like those involving organolithiums or hydrides. Use solvents from a solvent purification system or freshly opened bottles.[4]
-
-
Reaction Conditions:
-
Atmosphere: For oxygen or moisture-sensitive reactions, ensure your glassware is properly flame-dried or oven-dried and that the reaction is conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Temperature Control: Inconsistent temperature can drastically affect reaction rates and selectivity.[5] Exothermic reactions may require controlled addition of reagents at low temperatures (e.g., -78 °C for Swern oxidations or lithiations) to prevent side reactions. Use a reliable cryostat or an ice/salt or dry ice/acetone bath.
-
-
Work-up and Purification:
-
Mechanical Losses: Significant product can be lost during transfers, extractions, and filtration, especially on a small scale.
-
Purification Method: The chosen purification method may not be suitable. For example, this compound, being an aldehyde, can be sensitive to decomposition on acidic silica gel. The high boiling point may also lead to decomposition during distillation if not performed under a high vacuum.
-
Troubleshooting Workflow: Initial Checks
Below is a systematic workflow to diagnose general issues leading to low yield.
Caption: A decision-tree for general troubleshooting of low-yield reactions.
Section 2: Troubleshooting Specific Synthetic Routes
If general troubleshooting doesn't resolve the issue, the problem likely lies within the specific reaction chemistry. The most common routes to this compound are the Wittig reaction and the aldol condensation, often starting from dodecanol, which must first be oxidized to dodecanal.[6]
Route A: The Wittig Reaction (from Decanal)
The Wittig reaction is a powerful method for creating the C=C double bond by reacting an aldehyde (decanal) with a phosphorus ylide.[7][8]
Q2: My Wittig reaction of decanal is sluggish and gives a low yield. What are the common causes?
A2: Low yield in a Wittig reaction often points to three main areas: inefficient ylide formation, poor reactivity of the ylide or aldehyde, or difficult purification.
-
Inefficient Ylide Formation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base.[9]
-
Base Selection: The choice of base is critical and depends on the acidity of the proton on the phosphonium salt. For simple alkylphosphonium salts, very strong bases are required.
-
Moisture: The presence of water will quench the strong bases (especially n-BuLi) and the ylide itself. Ensure all glassware is flame-dried and solvents are anhydrous.
-
-
Side Reactions & Stability:
-
Unstabilized Ylides: The ylide needed for this compound synthesis is unstabilized, making it highly reactive but also prone to decomposition if not used promptly. It's best to form the ylide at low temperature (-78 to 0 °C), then add the decanal.
-
Steric Hindrance: While decanal is not particularly hindered, sterically bulky phosphonium salts can slow the reaction.[7]
-
-
Purification Challenges:
-
Triphenylphosphine Oxide (TPPO): This byproduct is notoriously difficult to remove as it often has similar polarity to the desired product. Its presence can make isolation of pure this compound challenging and artificially lower the isolated yield.[10]
-
Protocol: Optimizing the Wittig Reaction
-
Phosphonium Salt Prep: Suspend (ethyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous THF under Argon.
-
Ylide Generation: Cool the suspension to 0 °C. Add n-BuLi (1.05 eq.) dropwise. The solution should turn a characteristic deep red or orange color, indicating ylide formation. Allow it to stir for 1 hour at this temperature.
-
Aldehyde Addition: Cool the ylide solution to -78 °C. Add a solution of decanal (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench & Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with diethyl ether.
-
TPPO Removal:
-
Method A (Precipitation): After concentrating the crude product, redissolve it in a minimal amount of cold diethyl ether or a hexanes/ether mixture. TPPO is less soluble and may precipitate out upon cooling.
-
Method B (Chromatography): Use a silica gel column, but consider deactivating the silica first by flushing with a 1% triethylamine solution in your eluent system to prevent aldehyde decomposition.
-
| Parameter | Recommendation & Rationale |
| Base | n-BuLi: Most effective for unstabilized ylides. Requires strictly anhydrous conditions. NaH: A safer alternative, but the reaction is heterogeneous and may require longer times or warming. t-BuOK: Generally not strong enough for simple alkylphosphonium salts. |
| Solvent | THF or Diethyl Ether: Anhydrous grade is essential. These solvents are aprotic and effectively solvate the intermediates. |
| Temperature | Ylide formation: 0 °C to prevent decomposition. Aldehyde addition: -78 °C to control the initial exothermic reaction and improve stereoselectivity. |
| Purification | Column chromatography on deactivated silica or high-vacuum distillation are preferred methods for purifying this compound. |
Route B: The Aldol Condensation (from Decanal and Acetaldehyde)
The crossed aldol condensation between decanal and acetaldehyde, followed by dehydration, can produce this compound.[11] However, controlling the selectivity is a major challenge.[12]
Q3: I'm attempting a crossed aldol condensation to make this compound, but I'm getting a complex mixture of products. How can I improve selectivity?
A3: This is the classic problem of crossed aldol reactions.[13] With two different enolizable aldehydes and a base, you can get up to four different products. The key is to control which aldehyde forms the enolate (the nucleophile) and which acts as the electrophile.
Primary Challenges:
-
Lack of Selectivity: Both decanal and acetaldehyde have α-hydrogens and can form enolates, leading to self-condensation and crossed-condensation products.
-
Acetaldehyde's Volatility: Acetaldehyde has a very low boiling point (20.2 °C), making it difficult to handle and maintain correct stoichiometry.
-
Incomplete Dehydration: The initial aldol addition product (a β-hydroxy aldehyde) must be dehydrated to form the final α,β-unsaturated product. This often requires heat, which can promote side reactions.[12]
Strategies for a Selective Aldol Condensation
-
Directed Aldol Reactions: The most reliable method is to pre-form the enolate of one partner using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature. Then, the other aldehyde is added. To favor this compound, you would want to form the enolate of acetaldehyde. However, this is practically difficult.
-
Claisen-Schmidt Condensation Conditions: A more practical approach is to use conditions that favor one pathway. Add the enolizable aldehyde (acetaldehyde) slowly to a mixture of the non-enolizable or less reactive aldehyde (decanal) and the base. This keeps the concentration of the enolate low and favors it reacting with the more abundant decanal.
-
Use of Acetaldehyde Equivalents: Instead of volatile acetaldehyde, you can use a more stable equivalent that generates the enolate in a controlled manner.
Caption: Competing reaction pathways in the crossed aldol condensation of decanal and acetaldehyde.
Route C: Oxidation of Dodecanol (Precursor Synthesis)
Often, the synthesis starts with the more stable and cheaper 1-dodecanol, which must be oxidized to dodecanal before proceeding to the Wittig or Aldol step.[6] The challenge here is to achieve high conversion without over-oxidation to dodecanoic acid.[14]
Q4: My oxidation of 1-dodecanol to dodecanal is giving low yields, either from incomplete reaction or over-oxidation. How can I optimize this step?
A4: The choice of oxidizing agent is paramount. Harsh oxidants like KMnO₄ or Jones reagent (CrO₃/H₂SO₄) will readily oxidize primary alcohols to carboxylic acids. Milder, more selective methods are required.
| Oxidation Method | Reagents | Pros | Cons | Typical Yield |
| Swern Oxidation [14][15] | DMSO, Oxalyl Chloride, Triethylamine | Mild, acid-sensitive groups tolerated, high yields. | Requires low temp (-78 °C), produces foul-smelling dimethyl sulfide.[16] | >90% |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Mild, room temperature, high yields. | Reagent is expensive and potentially explosive under shock/heat. | >90% |
| PCC Oxidation | Pyridinium Chlorochromate | Simple setup, room temperature. | Chromium is toxic, disposal issues, can be acidic. | 80-95% |
| Catalytic Dehydrogenation [17] | Cu-based catalyst, heat | Industrially viable, greener process. | Requires high temperatures and specialized reactor setup. | ~98% selectivity |
Troubleshooting Swern Oxidation (A Common Lab-Scale Choice):
-
Problem: Low Conversion.
-
Cause: Insufficient activation of DMSO or premature decomposition of the active species.
-
Solution: Ensure oxalyl chloride is added slowly to DMSO at -78 °C. Do not let the temperature rise significantly until after the base is added. Use fresh, high-purity DMSO.
-
-
Problem: No Reaction.
-
Cause: Poor quality triethylamine (can contain water) or incomplete formation of the chloro(dimethyl)sulfonium chloride intermediate.
-
Solution: Use freshly distilled triethylamine. Ensure the alcohol is added before the triethylamine.
-
-
Problem: Complex Mixture.
-
Cause: Allowing the reaction to warm up before the addition of the base can lead to side reactions like Pummerer rearrangement.
-
Solution: Maintain the temperature at -78 °C throughout the addition of DMSO/oxalyl chloride and the alcohol. Only after the final addition of triethylamine should the reaction be allowed to warm.
-
Section 3: FAQs on Purification
Purifying this compound presents its own set of challenges due to the reactivity of the aldehyde functional group.
Q5: What is the best general method to purify crude this compound?
A5: High-vacuum distillation is often the most effective method for final purification, given the relatively high boiling point of this compound (93 °C at 0.5 mmHg). However, for removing specific impurities or for smaller scales, chromatography or chemical extraction can be superior.
Q6: My this compound appears to be decomposing on my silica gel column. What can I do?
A6: Standard silica gel is acidic and can catalyze side reactions of aldehydes, such as aldol additions, polymerization, or acetal formation if alcohol is present in the eluent.
-
Solution 1: Neutralize the Silica. Prepare a slurry of silica gel in your chosen eluent system and add ~1% triethylamine (by volume). Stir for 15 minutes, then pack the column as usual. This neutralizes the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Solution 3: Run the Column Quickly. Don't let the compound sit on the column for an extended period. Use a slightly more polar solvent system to hasten elution.
Q7: How can I use sodium bisulfite to purify this compound from non-carbonyl impurities?
A7: This is an excellent classical technique for purifying aldehydes.[18] The aldehyde reversibly forms a water-soluble adduct with sodium bisulfite, allowing you to separate it from water-insoluble impurities (like unreacted starting materials or TPPO from a Wittig reaction).
Protocol: Purification via Bisulfite Adduct [19]
-
Adduct Formation: Dissolve the crude reaction mixture in a solvent like ethanol or DMF. Add this solution to a separatory funnel containing a saturated aqueous solution of sodium bisulfite. Shake vigorously. The bisulfite adduct will move into the aqueous phase.
-
Extraction: Add an immiscible organic solvent (e.g., hexanes) and shake again. Separate the layers. The non-aldehyde impurities will remain in the organic layer. Discard the organic layer.
-
Regeneration of Aldehyde: Wash the aqueous layer (containing the adduct) with fresh hexanes to remove any remaining organic impurities. Then, add a strong base (e.g., 50% NaOH solution) or a saturated sodium bicarbonate solution to the aqueous layer until it is basic (pH > 10).[18] This regenerates the aldehyde.
-
Final Extraction: Extract the regenerated, pure this compound from the aqueous layer using a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer with anhydrous MgSO₄, filter, and concentrate to yield the purified product.
This method is particularly effective for removing stubborn, non-polar impurities that are difficult to separate by chromatography.
References
-
Dumeignil, F., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. ResearchGate. Available at: [Link]
-
Grokipedia. Corey–Fuchs reaction. Available at: [Link]
-
Wikipedia. Swern oxidation. Available at: [Link]
-
Wikipedia. Corey–Fuchs reaction. Available at: [Link]
-
Scentspiracy. Aldehyde C12 (CAS 112-54-9) – Premium Synthetic Ingredient for Perfumery. Available at: [Link]
-
The Synthetic Organic Chemistry Site. Alcohol to Aldehyde - Common Conditions. Available at: [Link]
-
Nakamura, T., et al. (2020). Optimization of Wittig reaction. ResearchGate. Available at: [Link]
-
Solubility of Things. Dodecanal. Available at: [Link]
-
Chem Help ASAP. (2019). limitations of aldol chemistry. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Swern Oxidation. Available at: [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Corey-Fuchs Reaction. Available at: [Link]
-
Chemeurope.com. Swern oxidation. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Cao, S., et al. (2024). Efficient dehydrogenation of dodecanol to dodecanal in a continuous fixed bed reactor over supported Cu catalyst. ResearchGate. Available at: [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]
-
Reddit. What are some common causes of low reaction yields?. Available at: [Link]
-
ResearchGate. How to purify and isolate required compound from a reaction mixture?. Available at: [Link]
-
Reddit. Is it normal to get low yields all the time, or am I a bad organic chemist?. Available at: [Link]
-
The Good Scents Company. (E)-2-dodecenal. Available at: [Link]
-
The Good Scents Company. This compound. Available at: [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. Available at: [Link]
-
Chemistry LibreTexts. Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. Available at: [Link]
-
ScienceOpen. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Available at: [Link]
-
Organic Chemistry II. Reactions of α,β-unsaturated Aldehydes and Ketones. Available at: [Link]
-
Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. Available at: [Link]
-
The Synthetic Organic Chemistry Site. Wittig Reaction - Common Conditions. Available at: [Link]
-
Wikipedia. Dodecanal. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
-
MDPI. Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Available at: [Link]
-
Wikipedia. Aldol condensation. Available at: [Link]
-
AZoM. Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Available at: [Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
Syngene. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene. Available at: [Link]
-
ACS Publications. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Available at: [Link]
-
Wikipedia. 2-Decenal. Available at: [Link]
-
Organic Syntheses. ORGANOCATALYTIC α-METHYLENATION OF ALDEHYDES. Available at: [Link]
-
MDPI. Organocatalytic Synthesis of 2H-Flavenes and Evaluation of Their Reactivity in Michael Versus Knoevenagel Reactions. Available at: [Link]
-
ResearchGate. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Available at: [Link]
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Technical Support Center: A Guide to the Stability of 2-Dodecenal in Aqueous Solutions
Introduction for the Researcher
(E)-2-Dodecenal is an α,β-unsaturated aldehyde, a molecule of significant interest in fields ranging from fragrance and flavor science to pharmacology due to its biological activities.[1][2][3] Its structure, containing both a reactive aldehyde group and a conjugated double bond, makes it a potent signaling molecule but also renders it susceptible to degradation, particularly in aqueous environments common to biological assays and drug formulation development.[1]
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It is designed to move beyond simple protocols by explaining the chemical causality behind stability issues and providing robust, self-validating troubleshooting strategies. Our goal is to empower you to anticipate and mitigate challenges, ensuring the integrity and reproducibility of your experimental outcomes.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties and inherent reactivity of 2-dodecenal that underpin its stability challenges.
Q1: What are the core physicochemical properties of this compound I should be aware of?
Understanding the basic properties of this compound is the first step in designing stable experimental systems. It is a long-chain aldehyde that is typically a colorless to pale yellow liquid.[1][4] Its most critical characteristic for aqueous work is its very low water solubility, a direct consequence of its long, hydrophobic 12-carbon backbone.[1][5]
Table 1: Physicochemical Properties of (E)-2-Dodecenal
| Property | Value | Source | Significance for Aqueous Stability |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₂O | [1][2] | Provides basic identity. |
| Molecular Weight | 182.31 g/mol | [6][7] | Important for concentration calculations. |
| Appearance | Colorless to pale yellow liquid | [1][4] | A change in color can indicate degradation. |
| Water Solubility | ~7.26 mg/L (low) | [8] | The primary challenge; solutions can easily become supersaturated and precipitate. |
| Solubility in Organics | Soluble in ethanol, ether, fixed oils | [2][5][8][9] | Useful for preparing concentrated stock solutions. |
| Reactivity Profile | Contains a reactive aldehyde and a conjugated double bond |[1] | Susceptible to oxidation, isomerization, and addition reactions. |
Q2: Why is this compound so unstable in aqueous solutions?
The instability of this compound is not arbitrary; it is a direct result of its molecular architecture. The molecule possesses two primary sites of reactivity: the aldehyde functional group and the α,β-unsaturated system.
-
Aldehyde Oxidation: The aldehyde group (-CHO) is easily oxidized to a carboxylic acid (-COOH). This reaction can be initiated by dissolved oxygen, trace metal contaminants, or exposure to light.[10][11]
-
Double Bond Reactivity: The conjugated C=C double bond is electron-deficient due to the electron-withdrawing aldehyde group. This makes it susceptible to:
-
Michael Addition: Nucleophiles present in the solution (including water, buffer components, or thiol groups from proteins) can attack the double bond.
-
Oxidation/Cleavage: The double bond can be oxidized, potentially leading to chain cleavage.
-
Isomerization: The thermodynamically stable trans (E) isomer can convert to the cis (Z) isomer, especially when exposed to light (photoisomerization), which can alter its biological activity and analytical detection.[12][13]
-
-
Polymerization: Like many aldehydes, this compound can undergo self-condensation or polymerization reactions, often catalyzed by acidic or basic conditions, leading to a loss of the monomeric compound and potential solution cloudiness.[10]
Q3: What are the primary degradation pathways I need to prevent?
Effectively troubleshooting requires understanding the potential reactions. The diagram below illustrates the three main pathways of degradation that can compromise your experiments.
Caption: Key degradation pathways for this compound in experimental settings.
Part 2: Troubleshooting Guide: From Problem to Protocol
This section is structured around common problems encountered in the lab. For each issue, we diagnose the cause, explain the mechanism, and provide actionable protocols for resolution and verification.
Issue 1: My this compound solution is cloudy, or a precipitate forms over time.
Causality: This is almost always due to the low aqueous solubility of this compound.[1][2][5] You are likely creating a supersaturated solution that cannot remain stable, causing the hydrophobic molecules to aggregate and precipitate.
Recommended Solution: Protocol for Preparing a Clear and Stable Aqueous Working Solution
The key is to first dissolve the compound in a water-miscible organic co-solvent and then dilute it into the aqueous buffer. This method ensures the compound is fully solvated before being introduced to the aqueous phase, minimizing precipitation.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh your this compound and dissolve it in 100% ethanol or DMSO to create a concentrated stock solution (e.g., 10-100 mM). Store this stock at -20°C under an inert gas like argon or nitrogen to prevent oxidation.[10][14]
-
Pre-warm Aqueous Buffer: Gently warm your final aqueous buffer (e.g., PBS, HEPES) to the intended experimental temperature.
-
Perform Serial Dilution: While vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise. It is critical that the final concentration of the organic co-solvent is kept to a minimum (ideally <1%) to avoid impacting your biological system.
-
Final Concentration Check: Ensure the final concentration of this compound does not exceed its practical solubility limit in the final buffer system. If higher concentrations are needed, consider the use of surfactants (see advanced protocol below).
-
Use Immediately: Prepare the final working solution immediately before use to minimize the time it has to precipitate.
Self-Validating System & Verification:
-
Visual Check: A properly prepared solution should be crystal clear. Any haziness or Tyndall effect (light scattering) indicates aggregation.
-
Centrifugation Test: Centrifuge an aliquot of your solution at high speed (e.g., >10,000 x g) for 10 minutes. The absence of a pellet indicates no major precipitation. Analyze the supernatant concentration via HPLC/GC to confirm it matches the target concentration.
Issue 2: My assay shows a rapid and time-dependent loss of this compound.
Causality: This points to active chemical degradation. The primary culprits are oxidation, pH-mediated reactions, and photodegradation.[11][15] The rate of degradation is highly sensitive to temperature, oxygen exposure, light, and the specific buffer used.[11][16]
Recommended Solution: A Multi-Factor Approach to Stabilization
You must control the environmental conditions of your experiment. The following workflow provides a systematic approach to identifying and mitigating sources of degradation.
Caption: Workflow for minimizing this compound degradation in aqueous solutions.
Step-by-Step Methodology: Conducting a Stability Study
This protocol helps you systematically test which factors are causing degradation in your specific system.
-
Establish Analytical Method: Develop a reliable method to quantify this compound, such as HPLC-UV or GC-MS.[17] For enhanced sensitivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used, though the stability of the derivative itself must be confirmed.[18]
-
Prepare Test Conditions: Prepare your aqueous this compound solution as described in the solubility protocol. Aliquot this solution into separate, sealed amber vials for each test condition.
-
Incubate Samples:
-
Baseline (T=0): Immediately analyze one aliquot to establish the starting concentration.
-
Condition 1 (Control): Incubate at 4°C, protected from light, under a nitrogen headspace.
-
Condition 2 (Temperature Effect): Incubate at room temperature (~25°C), protected from light.
-
Condition 3 (Light Effect): Incubate at room temperature in a clear vial exposed to ambient light.
-
Condition 4 (Oxygen Effect): Incubate at room temperature, protected from light, but do not use a degassed buffer and leave a normal air headspace.
-
-
Time-Point Analysis: Withdraw samples from each condition at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately analyze the concentration of this compound.
-
Analyze Data: Plot the percentage of this compound remaining versus time for each condition. This will clearly identify the primary drivers of instability.
Table 2: Hypothetical Results of a Forced Degradation Study
| Condition | % Remaining (4 hours) | % Remaining (24 hours) | Inferred Primary Degradation Factor |
|---|---|---|---|
| Control (4°C, dark, N₂) | 98% | 95% | Minimal degradation under ideal conditions. |
| Temperature Effect (25°C, dark, N₂) | 85% | 60% | Temperature accelerates degradation.[11] |
| Light Effect (25°C, light, air) | 60% | 20% | Light is a major degradation factor.[11] |
| Oxygen Effect (25°C, dark, air) | 70% | 40% | Oxygen causes significant oxidative degradation.[11] |
Self-Validating System & Verification:
-
The control condition acts as your gold standard. A stable control validates your handling and analytical procedures.
-
The comparison between conditions provides direct, quantitative evidence of which environmental factors to control most stringently.
Issue 3: I observe buffer-dependent variability in my results.
Causality: The choice of buffering agent is not inert. Some buffer species can directly react with this compound or catalyze its degradation. For example, buffers with primary amine groups (like Tris) could potentially form Schiff bases with the aldehyde. Phosphate buffers have been shown in some systems to negatively affect the stability of other molecules.[19][20]
Recommended Solution: Buffer Screening and Selection
-
Initial Choice: Start with a "Good's" buffer like HEPES, which is generally considered more inert than phosphate or amine-containing buffers for many applications.[19]
-
Comparative Study: If you suspect a buffer effect, perform the stability study described in Issue 2, but keep the conditions constant (e.g., 25°C, dark, air) and vary only the buffer type (e.g., HEPES vs. Phosphate vs. Tris at the same pH and concentration).
-
pH Optimization: Within a chosen buffer system, test a narrow pH range (e.g., 6.8, 7.4, 8.0) to find the optimal pH for stability, as pH can dramatically influence reaction rates.[11][15]
Verification:
-
Consistent results across different batches of the same chosen buffer confirm its suitability.
-
Analysis by LC-MS can help identify any adducts formed between the buffer and this compound, providing definitive proof of an incompatibility.
References
-
Solubility of Things. (n.d.). Dodec-2-enal. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-2-dodecenal. Retrieved from [Link]
-
PubChem - NIH. (n.d.). (2E)-Decenal. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (Acetaldehyde example). Retrieved from [Link]
-
Singla, R. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-decenal. Retrieved from [Link]
-
Ventos. (n.d.). TRANS-2-DODECENAL. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0031020). Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of trans-2-decenal under various conditions. Retrieved from [Link]
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 4826-62-4. Food and Chemical Toxicology, 166(Suppl 1), 113233.
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
- Magil, S., et al. (2010). The Effect of Buffers on Protein Conformational Stability.
-
Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Chapter 6: Analytical Methods.
- Knez, K., et al. (2020). Metal–organic frameworks vs. buffers: case study of UiO-66 stability. RSC Advances, 10(49), 29337-29345.
- Bocz, K., et al. (2020). Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. Molecules, 25(23), 5556.
- Pikal, M. J. (2002). The Impact of Buffer on Solid-State Properties and Stability of Freeze-Dried Dosage Forms. In Freeze-Drying/Lyophilization of Pharmaceutical and Biological Products.
- Fernandez-Lafuente, R. (2022). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading.
-
ResearchGate. (2025). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
- Wu, Y., et al. (2023). Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds. Foods, 12(13), 2568.
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography. Retrieved from [Link]
- Kumar, V., et al. (2019). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. Journal of Pharmaceutical Sciences, 108(12), 3855-3864.
- Ford, R. E., et al. (2023). Micelle Formation and Phase Separation of Poloxamer 188 and Preservative Molecules in Aqueous Solutions Studied by Small Angle X-ray Scattering. Journal of Pharmaceutical Sciences, 112(3), 731-739.
- Magnusson, B., & Örnemark, U. (Eds.). (2014).
-
ResearchGate. (2025). SANS study of micelle formation in aqueous mixed solutions of sodium and magnesium dodecylsulfates: Part II. Retrieved from [Link]
- Kourtidou, D., et al. (2023). Thermo-Oxidative Decomposition and Ageing of Polymer/POSS Hybrids and Nanocomposites—Failure Predictions and Lifetime Design for Circular End-of-Life Planning. Polymers, 15(11), 2535.
- Vichi, F., et al. (2023). Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. International Journal of Molecular Sciences, 24(13), 10738.
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Technical Support Center: Degradation Pathways of α,β-Unsaturated Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α,β-unsaturated aldehydes. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions you may encounter during your experiments. As reactive molecules, α,β-unsaturated aldehydes present unique challenges in their analysis and the study of their degradation pathways. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Section 1: Understanding the Reactivity and Degradation of α,β-Unsaturated Aldehydes
α,β-Unsaturated aldehydes are a class of highly reactive organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural feature makes them susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon, a reactivity pattern known as vinylogous. This high reactivity is central to their biological effects and their degradation pathways.
The primary degradation pathway for α,β-unsaturated aldehydes in biological systems is through Michael addition. This involves the covalent binding of nucleophiles, most notably the thiol group of glutathione (GSH), to the β-carbon of the aldehyde. This reaction is often the first step in the detoxification and metabolism of these compounds. However, their reactivity also allows them to form adducts with other biological macromolecules, including proteins and DNA, which can lead to cellular damage and toxicity.
Section 2: Troubleshooting Guide
This section addresses common issues that can arise during the experimental investigation of α,β-unsaturated aldehyde degradation.
Low or Inconsistent Analyte Recovery
Question: I am experiencing low and variable recovery of my target α,β-unsaturated aldehyde from my samples. What could be the cause?
Answer:
Low and inconsistent recovery is a frequent challenge due to the high reactivity and volatility of these compounds. Several factors could be at play:
-
Adduct Formation: α,β-Unsaturated aldehydes readily react with nucleophiles in your sample matrix. In biological samples, this includes abundant thiols like glutathione, as well as proteins and DNA.[1] In complex matrices like cell culture media, reactions with amino acids are common.[1]
-
Volatility: Shorter-chain α,β-unsaturated aldehydes are volatile and can be lost during sample preparation steps, such as evaporation or concentration.
-
Instability of Standards: Your stock solutions and standards may be degrading over time. It is crucial to prepare fresh standards regularly and store them under appropriate conditions (e.g., in an inert atmosphere at low temperatures).
-
Improper Quenching: If your experiment involves stopping a reaction, the quenching process may be incomplete, allowing the aldehyde to continue to degrade.
Troubleshooting Steps:
-
Matrix Spiking: Spike a known concentration of your aldehyde into a blank matrix (that mimics your sample) and process it alongside your samples. This will help you determine the percentage of recovery and identify if the matrix is the source of the loss.
-
Derivatization Prior to Extraction: For analytical quantification, consider derivatizing the aldehyde in situ before any extraction or concentration steps. This will convert the reactive aldehyde into a more stable derivative.
-
Optimize Sample Preparation: Minimize sample handling steps. If concentration is necessary, use gentle methods like lyophilization or a centrifugal evaporator at low temperatures.
-
Verify Standard Stability: Prepare a fresh stock solution and compare its response to your existing standards to check for degradation.
Unexpected Peaks in Chromatograms
Question: My chromatograms show several unexpected peaks that are not present in my standards. What are these, and how can I get rid of them?
Answer:
The appearance of unexpected peaks can be attributed to several phenomena:
-
Side-Reactions with Derivatization Reagents: When using derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH), the unstable hydrazones formed from α,β-unsaturated aldehydes can react with excess DNPH to form adducts, leading to multiple peaks.
-
Formation of Isomers: Derivatization can lead to the formation of syn and anti isomers (E/Z isomers) of the resulting hydrazone or oxime. These isomers may have slightly different retention times, appearing as two closely eluting peaks.
-
Matrix Effects: Components in your sample matrix can react with the aldehydes or the derivatization reagents, creating new compounds that are detected by your system.
-
Aldehyde Degradation Products: The unexpected peaks could be degradation products of your target aldehyde that have formed during sample storage or processing.
Troubleshooting Steps:
-
Optimize Derivatization Conditions: Adjust the concentration of the derivatization reagent and the reaction time. Using a minimal excess of the reagent can help reduce the formation of adducts.
-
Consider Alternative Derivatization Reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is often a more stable and reliable derivatizing agent for α,β-unsaturated aldehydes compared to DNPH, as its derivatives are less prone to degradation and side reactions.[2]
-
Sample Cleanup: Implement a solid-phase extraction (SPE) step to clean up your sample and remove interfering matrix components before derivatization and analysis.
-
Mass Spectrometry Identification: If your system is connected to a mass spectrometer, analyze the mass spectra of the unexpected peaks to identify their chemical structures. This will provide valuable clues about their origin.
Poor Chromatographic Resolution
Question: I am having difficulty separating my target aldehyde derivative from other components in my sample. What can I do to improve the resolution?
Answer:
Poor chromatographic resolution can be caused by a variety of factors related to your analytical method.
Troubleshooting Steps for HPLC:
-
Gradient Optimization: Adjust the gradient profile of your mobile phase. A shallower gradient can often improve the separation of closely eluting peaks.
-
Column Selection: Ensure you are using a column with the appropriate chemistry for your analytes. A C18 column is a good starting point for the analysis of DNPH derivatives.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect the separation.
Troubleshooting Steps for GC:
-
Temperature Program: Optimize the oven temperature program. A slower temperature ramp can enhance the separation of volatile compounds.
-
Column Selection: Use a column with a stationary phase that provides good selectivity for your target analytes.
-
Carrier Gas Flow: Ensure the carrier gas flow rate is optimal for your column dimensions.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of α,β-unsaturated aldehydes in a biological context?
A1: The primary degradation pathway in biological systems is initiated by a Michael-type addition reaction with the sulfhydryl group of glutathione (GSH).[1] This enzymatic reaction is often catalyzed by glutathione S-transferases (GSTs). The resulting GSH-aldehyde adduct is then further metabolized and eventually excreted. Other pathways include reduction of the aldehyde to an alcohol or oxidation to a carboxylic acid. However, due to their high reactivity, a significant portion of these aldehydes can also form covalent adducts with proteins and DNA, which is a key mechanism of their toxicity.[3]
Q2: I am studying the effect of an α,β-unsaturated aldehyde on cultured cells, but I am getting inconsistent results. Why might this be?
A2: The instability of α,β-unsaturated aldehydes in cell culture media is a major source of inconsistency.[1] These compounds can react with components of the media, such as amino acids (e.g., cysteine, histidine), and can also be metabolized by the cells. This leads to a rapid decrease in the effective concentration of the aldehyde over time. The half-life of acrolein in cell culture media, for instance, can be very short. It is recommended to perform time-course experiments to understand the stability of your specific aldehyde in your culture system and to consider dosing strategies that account for this degradation.
Q3: What are the advantages and disadvantages of using DNPH versus PFBHA for derivatization?
A3: Both DNPH and PFBHA are common derivatizing agents for aldehydes, but they have distinct advantages and disadvantages:
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Detection Method | HPLC-UV/Vis | GC-MS (ECD or NCI-MS) |
| Stability of Derivatives | Can be unstable, especially in acidic conditions. Prone to forming adducts with excess reagent.[4] | Generally more stable, less prone to side reactions.[2] |
| Isomer Formation | Forms E/Z isomers which can complicate quantification. | Also forms syn/anti isomers, but often with better chromatographic resolution. |
| Sensitivity | Good sensitivity with UV detection. | Excellent sensitivity with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). |
Q4: Can α,β-unsaturated aldehydes undergo unexpected reactions in food matrices?
A4: Yes. In food systems, particularly during processing and storage, α,β-unsaturated aldehydes can participate in a variety of reactions. For example, they can react with proteins, such as myoglobin in meat, leading to adduct formation and accelerating lipid oxidation.[5] They can also contribute to the Maillard reaction and the formation of other flavor and color compounds. The specific reactions will depend on the composition of the food matrix and the processing conditions.
Section 4: Experimental Protocols
Protocol: DNPH Derivatization of α,β-Unsaturated Aldehydes for HPLC Analysis
This protocol is a generalized procedure and may require optimization for your specific application.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with acid catalyst)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing α,β-unsaturated aldehyde(s)
-
Standard solutions of target aldehydes
-
HPLC system with UV/Vis detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare your sample in a suitable solvent, typically acetonitrile. If the sample is aqueous, an extraction step may be necessary.
-
Derivatization:
-
To a known volume of your sample or standard, add an excess of the DNPH solution. A typical ratio is 1:2 or 1:3 (sample/standard to DNPH solution).
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1-2 hours). Protect the reaction from light.
-
-
Sample Analysis:
-
After the reaction is complete, the sample is ready for injection into the HPLC system.
-
Set the UV detector to the wavelength of maximum absorbance for the DNPH derivatives (typically around 360-365 nm).
-
Use a suitable mobile phase gradient, for example, a mixture of acetonitrile and water, to achieve good separation of the derivatives.
-
-
Quantification: Create a calibration curve using the derivatized standards to quantify the concentration of the α,β-unsaturated aldehydes in your samples.
Protocol: PFBHA Derivatization of α,β-Unsaturated Aldehydes for GC-MS Analysis
This protocol is a generalized procedure and may require optimization.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution
-
Organic solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Sample containing α,β-unsaturated aldehyde(s)
-
Standard solutions of target aldehydes
-
GC-MS system with a suitable detector (e.g., ECD or MS in NCI mode)
-
Appropriate GC column (e.g., a non-polar or mid-polar column)
Procedure:
-
Sample Preparation: Prepare your sample in a suitable organic solvent.
-
Derivatization:
-
Add the PFBHA solution to your sample or standard.
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to facilitate the reaction.
-
-
Extraction and Cleanup:
-
After cooling, add water and an extraction solvent (e.g., hexane).
-
Vortex the mixture and allow the layers to separate.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
-
Sample Analysis:
-
Concentrate the sample if necessary and inject it into the GC-MS system.
-
Use an appropriate temperature program to separate the PFBHA derivatives.
-
Set the mass spectrometer to detect the characteristic ions of the derivatives.
-
-
Quantification: Prepare a calibration curve using the derivatized standards for quantification.
Section 5: Visualizations
Degradation and Adduct Formation Pathway
Caption: Major cellular pathways of α,β-unsaturated aldehydes.
Analytical Workflow for Aldehyde Quantification
Caption: General analytical workflow for α,β-unsaturated aldehydes.
References
-
Yoshikawa, K., Oshima, Y., Inagaki, A., & Sakuragawa, A. (2018). Determination of Formaldehyde in Water Samples by High-Performance Liquid Chromatography with Methyl Acetoacetate Derivatization. ResearchGate. Retrieved from [Link]
-
Faustman, C., Liebler, D. C., McClure, T. D., & Sun, Q. (1999). alpha,beta-Unsaturated aldehydes accelerate oxymyoglobin oxidation. Journal of Agricultural and Food Chemistry, 47(8), 3140-3144. Retrieved from [Link]
-
Xie, J., Li, J., Li, C., & Wang, X. (2016). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. Scientific Reports, 6, 30593. Retrieved from [Link]
-
KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]
-
Ho, S. S. H., & Yu, J. Z. (2004). Determination of Airborne Carbonyls: Comparison of a thermal desorption/GC method with the standard DNPH/HPLC method. Environmental Science & Technology, 38(3), 862-870. Retrieved from [Link]
-
Wang, H., & Marnett, L. J. (2013). Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources. Accounts of chemical research, 46(11), 2539-2549. Retrieved from [Link]
-
Linsinger, T. P. J., et al. (2015). Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at −70 °C but not at −20 °C. Accreditation and Quality Assurance, 21(1), 75-79. Retrieved from [Link]
-
Zhang, H., et al. (2012). Derivatization of beta-dicarbonyl compound with 2,4-dinitrophenylhydrazine to enhance mass spectrometric detection: application in quantitative analysis of houttuynin in human plasma. Journal of mass spectrometry, 47(5), 620-628. Retrieved from [Link]
-
Lee, S. H., & Park, Y. S. (2013). Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. Oxidative medicine and cellular longevity, 2013, 894534. Retrieved from [Link]
-
Liu, T., & Blair, I. A. (2012). Bioactivation and Protein Modification Reactions of Unsaturated Aldehydes. ResearchGate. Retrieved from [Link]
-
Saxena, R., et al. (2021). Schematic representation of α, β-unsaturated aldehydes stimulated leading to inflammation and vascular disease. ResearchGate. Retrieved from [Link]
-
Yuan, H., et al. (2023). The structure of α,β-unsaturated aldehydes. The aldehyde group and C-C double bond indicated in red are mainly responsible for Schiff base formation and Michael addition, respectively. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Uchiyama, S., et al. (2009). Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. Analytica Chimica Acta, 632(2), 235-241. Retrieved from [Link]
-
Schulte-Ladbeck, R., Lindahl, R., Levin, J. O., & Karst, U. (2001). Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography. Journal of Environmental Monitoring, 3(3), 306-310. Retrieved from [Link]
-
Geffroy, C., et al. (2018). Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method. ResearchGate. Retrieved from [Link]
Sources
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- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 3. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application [mdpi.com]
- 5. alpha,beta-unsaturated aldehydes accelerate oxymyoglobin oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for 2-Dodecenal Analysis
Welcome to the technical support center for the analysis of 2-Dodecenal using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable results.
Introduction to this compound Analysis Challenges
This compound (C₁₂H₂₂O) is a long-chain unsaturated aldehyde.[1][2] Its analysis by GC-MS presents a unique set of challenges stemming from its chemical properties. The presence of a polar aldehyde group and a long nonpolar carbon chain, combined with a double bond, makes it susceptible to issues such as peak tailing, thermal degradation, and active site interactions within the GC system. This guide will provide a structured approach to method development and troubleshooting to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing with my this compound standard?
A1: Peak tailing for a compound like this compound is often a result of active sites within the GC pathway. The polar aldehyde group can interact with exposed silanol groups in the inlet liner, glass wool, or at the head of the analytical column.[3][4][5] These interactions cause a portion of the analyte molecules to be retained longer, resulting in a "tail". Other potential causes include a poor column cut, incorrect column installation, or a mismatch between the sample solvent and the stationary phase.[3][5][6]
Q2: My this compound response is low and inconsistent. What could be the cause?
A2: Low and inconsistent responses for this compound can be attributed to several factors. As a thermally labile compound, it can degrade in a hot GC inlet, especially with longer residence times.[7][8] This degradation leads to a lower amount of the intact analyte reaching the detector. Adsorption to active sites, as mentioned in the peak tailing issue, can also sequester the analyte, reducing the signal. Additionally, leaks in the injection system can lead to variable results.[4][9]
Q3: What is the ideal GC inlet temperature for this compound analysis?
A3: The optimal inlet temperature is a balance between efficient volatilization and minimizing thermal degradation.[8][10][11] A good starting point for a split/splitless inlet is around 250 °C.[8] However, it is highly recommended to perform an inlet temperature study. Start at a lower temperature (e.g., 200 °C) and increase in increments (e.g., 25 °C), monitoring the peak area and shape. The goal is to find the lowest temperature that provides a sharp, symmetrical peak with a maximal response.
Q4: Should I use a split or splitless injection for my this compound samples?
A4: The choice depends on the concentration of this compound in your samples.
-
Splitless Injection: This is preferred for trace-level analysis as it transfers the entire vaporized sample to the column, maximizing sensitivity.[10][11] However, the longer residence time in the hot inlet increases the risk of thermal degradation.[10][11]
-
Split Injection: This is suitable for higher concentration samples. The higher flow rate through the inlet reduces the residence time, which can minimize the degradation of thermally labile compounds like this compound.
Q5: Is derivatization necessary for this compound analysis?
A5: While not always mandatory, derivatization is highly recommended for robust and sensitive analysis of aldehydes.[12][13][14] Derivatizing agents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) react with the aldehyde group to form a more stable and volatile oxime derivative.[12][13][15] This improves peak shape, increases thermal stability, and can enhance detection sensitivity.[13]
Troubleshooting Guides
Troubleshooting Peak Tailing for this compound
This step-by-step guide will help you diagnose and resolve peak tailing issues.
Step 1: Inlet Maintenance
-
Action: Replace the inlet liner, septum, and O-ring. These are common sources of contamination and active sites.[3][6]
-
Rationale: Over time, non-volatile matrix components can accumulate in the liner, creating active sites that interact with the polar aldehyde group of this compound. A fresh, deactivated liner is crucial.
Step 2: Column Maintenance
-
Action: Trim the first 10-20 cm of the analytical column.[5]
-
Rationale: The head of the column can accumulate contaminants and active sites. A fresh cut can restore inertness.
Step 3: Verify Column Installation
-
Action: Ensure the column is installed at the correct height in both the inlet and the detector according to the manufacturer's instructions.[3][5]
-
Rationale: Improper installation can create dead volume or turbulent flow paths, both of which can lead to peak tailing.[4][6]
Step 4: Check for System Leaks
-
Action: Perform a leak check on the GC system.
-
Rationale: Leaks can affect carrier gas flow and pressure, leading to poor chromatography.
Step 5: Evaluate Solvent and Stationary Phase Compatibility
-
Action: Ensure the polarity of your sample solvent is compatible with the stationary phase of your column.[3][6][16]
-
Rationale: A significant mismatch in polarity can cause poor peak shape. For this compound, a mid-polarity column is often a good choice.
Optimizing GC-MS Parameters: A Data-Driven Approach
The following tables provide recommended starting parameters for the analysis of this compound. These should be considered as a starting point and optimized for your specific instrument and application.
Table 1: Recommended GC Parameters for this compound Analysis
| Parameter | Recommendation for Trace Analysis (Splitless) | Recommendation for High Concentration (Split) | Rationale |
| Inlet Type | Split/Splitless or PTV | Split/Splitless | PTV allows for cool injection, minimizing degradation.[7] |
| Inlet Temperature | 220-250 °C (Optimize) | 250-280 °C (Optimize) | Balance between volatilization and thermal stability.[8][10] |
| Injection Volume | 1 µL | 1 µL | Avoid overloading the column. |
| Liner Type | Deactivated, single taper with glass wool | Deactivated, single taper with glass wool | Deactivation minimizes active sites. Glass wool aids in vaporization. |
| Split Ratio | N/A | 20:1 to 50:1 (Optimize) | Higher split ratio reduces inlet residence time. |
| Splitless Hold Time | 0.5 - 1.0 min (Optimize) | N/A | Ensure complete transfer of the analyte to the column.[10] |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Provides good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | 1.0 - 1.5 mL/min (Constant Flow) | Optimal for most capillary columns. |
Table 2: Recommended GC Column and Oven Program
| Parameter | Recommendation | Rationale |
| Column Phase | Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane) | Balances interaction with the polar aldehyde and nonpolar alkyl chain.[17][18][19] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good resolution and capacity.[20][21] |
| Initial Oven Temp | 50 °C, hold for 2 min | Allows for solvent focusing. |
| Oven Ramp | 10-15 °C/min to 280 °C | Provides good separation of analytes with varying boiling points. |
| Final Hold Time | 5 min | Ensures elution of all components. |
Table 3: Recommended MS Parameters
| Parameter | Recommendation | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching.[22][23] |
| Ionization Energy | 70 eV | Standard energy for creating consistent mass spectra. |
| Source Temperature | 230 °C | A good starting point to prevent contamination and ensure good ionization. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before reaching the source. |
| Scan Range | m/z 40-300 | Covers the expected fragments of this compound and potential impurities. |
| Acquisition Mode | Full Scan for unknowns, Selected Ion Monitoring (SIM) for quantitation | Full scan provides qualitative data. SIM increases sensitivity for target analysis.[24] |
Visualizing the Workflow
A logical approach to troubleshooting is essential for efficient problem-solving. The following diagram illustrates a decision-making workflow for addressing common issues in this compound analysis.
Caption: A decision tree for troubleshooting common GC-MS issues with this compound.
Experimental Protocols
Protocol 1: Inlet Temperature Optimization
-
System Preparation: Install a new, deactivated liner and septum. Ensure the GC-MS system is leak-free.
-
Standard Preparation: Prepare a mid-range concentration standard of this compound in a suitable solvent (e.g., hexane or ethyl acetate).
-
Initial Analysis: Set the inlet temperature to 200 °C and inject the standard using your intended injection mode (split or splitless).
-
Incremental Increases: Increase the inlet temperature in 25 °C increments (e.g., 225 °C, 250 °C, 275 °C, 300 °C) and inject the standard at each temperature.
-
Data Evaluation: For each injection, evaluate the peak area, peak height, and peak symmetry (tailing factor).
-
Optimal Temperature Selection: Choose the temperature that provides the highest peak area and the best peak shape (closest to symmetrical). This is your optimal inlet temperature.[8][10]
Protocol 2: PFBHA Derivatization of this compound
-
Reagent Preparation: Prepare a solution of PFBHA in a suitable solvent (e.g., pyridine or ethyl acetate) at a concentration of approximately 10 mg/mL.
-
Sample Preparation: To your sample or standard solution containing this compound, add an excess of the PFBHA solution.
-
Reaction: Cap the vial and heat at 60-70 °C for 60 minutes.[15]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
References
-
Agilent. (n.d.). GC Inlets An Introduction. Retrieved from [Link]
-
Restek Corporation. (2020, May 13). Optimizing Splitless Injections: Inlet Temperature. Retrieved from [Link]
-
LCGC International. (2018, August 13). Optimizing Splitless GC Injections. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]
-
Agilent Technologies. (2013, August 12). Agilent Tailing Peaks GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
- Sugaya, K., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(5), 423-429.
-
Amerigo Scientific. (n.d.). A Guide to GC Column Selection. Retrieved from [Link]
- Al-Qahtani, A. A., & El-Azab, A. S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2147.
-
Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
- Wang, D., & Kusuhara, S. (2000). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of the Mass Spectrometry Society of Japan, 48(2), 115-121.
-
LCGC International. (2013, December 1). Optimizing GC–MS Methods. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]
- Tallman, K. A., & Liebler, D. C. (2005). Structural characterization of α,β-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of the American Society for Mass Spectrometry, 16(5), 689–699.
-
Tallman, K. A., & Liebler, D. C. (2005). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. PubMed. Retrieved from [Link]
-
LCGC International. (2008, September 15). Derivatization of Carbonyl Compounds for GC-MS Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
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Challenges in the isolation of 2-Dodecenal from natural matrices
Welcome to the technical support center for advanced phytochemical isolation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating 2-Dodecenal from natural matrices. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome the most common and frustrating challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of this compound and the strategic considerations for its isolation.
Question: What is this compound, and why is its isolation from natural sources so challenging?
Answer: this compound is a long-chain aliphatic aldehyde, specifically an α,β-unsaturated aldehyde, with the chemical formula C₁₂H₂₂O.[1][2] It is a key aroma compound found in many natural sources, including coriander leaf, citrus fruits, and various herbs.[3][4][5]
The challenges in its isolation stem directly from its chemical structure:
-
Reactivity: The aldehyde functional group is susceptible to oxidation, easily converting to the corresponding carboxylic acid, which results in yield loss.[6]
-
Unsaturation: The α,β-unsaturation makes it prone to isomerization and polymerization, especially under thermal stress or in the presence of acidic or basic catalysts.[7]
-
Volatility and Thermal Instability: While having a relatively high boiling point (93 °C at 0.5 mmHg), it is still considered a volatile organic compound.[2][4] Aggressive extraction techniques involving high heat can lead to degradation, producing a complex mixture of breakdown products like smaller aldehydes (propanal, hexanal) and reducing the recovery of the target molecule.[7][8]
-
Complex Matrix: In natural sources, this compound is present in a complex mixture of other lipids, terpenes, and structurally similar aldehydes and alcohols.[9][10] These compounds often have similar polarities and boiling points, making chromatographic separation and purification exceptionally difficult due to co-elution.[11][12]
Question: What are the primary methods for extracting this compound, and how do I choose the right one?
Answer: The choice of extraction method is a critical decision that balances yield, purity, and the preservation of the molecule's integrity. There is no single "best" method; the optimal choice depends on your starting material, available equipment, and downstream application. The main options are summarized below.
Data Presentation: Comparison of Extraction Methods for this compound
| Extraction Method | Principle | Advantages | Disadvantages & Risks for this compound |
| Hydro/Steam Distillation | Separation of volatile compounds with steam. | Effective for essential oils; relatively low cost.[9] | High thermal stress. Can cause significant degradation, isomerization, and retro-aldol reactions of unsaturated aldehydes.[7][13] |
| Solvent Extraction | Dissolution of target compounds in a selected organic solvent.[9] | High efficiency; adaptable (can use various solvents and techniques like Soxhlet, UAE, MAE).[9] | Co-extraction of non-target lipids and pigments is high. Solvent removal requires heat, posing a risk of degradation.[14][15] |
| Supercritical CO₂ (scCO₂) Extraction | Use of CO₂ above its critical point as a tunable solvent.[9] | Low extraction temperatures preserve thermally sensitive compounds. Highly selective by tuning pressure/temperature.[9] | High initial equipment cost. May have lower efficiency for more polar compounds. |
Expert Recommendation: For isolating this compound, supercritical CO₂ extraction is often the superior choice when available, as it minimizes thermal degradation. If using solvent extraction, select a low-boiling-point, non-polar solvent like hexane to minimize heat exposure during solvent evaporation and reduce co-extraction of more polar impurities.
Visualization: Extraction Method Selection Workflow
This diagram outlines a logical workflow for selecting the appropriate extraction method.
Caption: Decision tree for selecting an extraction method for this compound.
Part 2: Troubleshooting Guide
This section is formatted to directly address specific issues you may encounter during your experiments.
Problem: Low Yield & Product Degradation
Question: My final yield of this compound is consistently low, and I suspect the compound is degrading during extraction or workup. What's causing this and how can I prevent it?
Answer: This is the most common challenge and is almost always due to the inherent chemical instability of this compound. The primary culprits are thermal degradation, oxidation, and isomerization.
Causality & Solutions:
-
Thermal Degradation: As an α,β-unsaturated aldehyde, this compound is susceptible to decomposition under heat.[7] High temperatures, especially during methods like steam distillation or solvent removal with a standard rotovap, can cause bond cleavage and side reactions.[7][8]
-
Solution:
-
Avoid High Heat: Opt for low-temperature extraction methods like supercritical CO₂ or cold solvent maceration.[9]
-
Gentle Solvent Removal: When removing solvent, use a high-vacuum rotovap with a low-temperature water bath (e.g., <30°C) to minimize thermal stress.
-
-
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, especially when exposed to air (oxygen). This is a major pathway for product loss. Some researchers have noted that aldehydes can decompose on silica gel during column chromatography, potentially due to oxidation.[6]
-
Solution:
-
Inert Atmosphere: Perform all extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Add Antioxidants: Consider adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) or α-tocopherol during workup and for storage.[2][4]
-
-
-
Isomerization/Polymerization: The conjugated double bond system can isomerize (e.g., from trans to cis) or participate in polymerization reactions, especially if exposed to acidic or basic conditions for prolonged periods.
-
Solution:
-
Maintain Neutral pH: Ensure all aqueous solutions used during workup are buffered to a neutral pH. Avoid strong acids or bases unless required for a specific chemical step (like bisulfite adduct regeneration), and even then, minimize exposure time.
-
-
Problem: Co-Elution and Impure Fractions
Question: I am struggling to separate this compound from other compounds using standard silica gel chromatography. My fractions are always contaminated with compounds of similar polarity. How can I achieve baseline separation?
Answer: This is a classic co-elution problem.[11] Natural extracts containing this compound are rich in other fatty aldehydes and lipids with very similar physicochemical properties, making them difficult to separate on standard silica gel.[10] The most robust solution is to move beyond simple chromatography and employ a chemoselective purification strategy.
Authoritative Strategy: Purification via Reversible Bisulfite Adduct Formation
This technique is a cornerstone of classical aldehyde purification for a reason: it is highly selective and effective.[16] The principle relies on the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl carbon.[17][18] This reaction forms a charged α-hydroxy sulfonic acid salt (the "bisulfite adduct"), which is water-soluble. This allows you to wash away all the non-aldehyde impurities (lipids, terpenes, alcohols) with an organic solvent. The reaction can then be reversed by adding a base, regenerating the pure aldehyde.[18]
Experimental Protocol: Selective Isolation of this compound via Bisulfite Extraction
This protocol is adapted from established methods for aliphatic aldehydes.[18]
-
Adduct Formation:
-
Dissolve your crude extract (e.g., 1 g) in a water-miscible solvent like dimethylformamide (DMF) or methanol (10-20 mL). Using DMF is often recommended for improving reaction rates with long-chain aliphatic aldehydes.[18]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume (10-20 mL) of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Caution: This should be performed in a fume hood as sulfur dioxide gas can be generated.
-
Shake the funnel vigorously for 1-2 minutes to ensure intimate mixing and reaction.
-
-
Liquid-Liquid Extraction & Separation:
-
Add deionized water (e.g., 25 mL) and an immiscible, non-polar organic solvent like hexanes or diethyl ether (e.g., 25 mL).
-
Shake the funnel again to partition the components. The non-aldehyde impurities will remain in the organic layer, while the charged bisulfite adduct of this compound will move into the aqueous layer.[16][17]
-
Separate the layers. Retain the aqueous layer , which now contains your target compound. Discard the organic layer containing impurities.
-
Troubleshooting Note: If a solid forms at the interface between the layers, this indicates the bisulfite adduct is not soluble in either phase. In this case, filter the entire biphasic mixture through a pad of Celite to collect the solid adduct before proceeding.[17]
-
-
Regeneration of Pure this compound:
-
Return the aqueous layer containing the adduct to the separatory funnel.
-
Add a fresh portion of an organic solvent (e.g., 25 mL of diethyl ether or ethyl acetate).
-
Slowly add a 50% sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) solution dropwise while gently swirling. Monitor the pH, bringing it to >10 to reverse the reaction.[18]
-
The pure this compound will be regenerated and will extract back into the organic layer.
-
Separate the layers, collecting the organic layer .
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure to yield the purified this compound.
-
Visualization: Bisulfite Purification & Troubleshooting Workflow
This flowchart provides a step-by-step visual guide to the protocol, including key decision points for troubleshooting.
Caption: Troubleshooting workflow for purification via bisulfite adduct formation.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from University of Rochester website. [Link]
-
Wikipedia. (2023). 2-Decenal. Retrieved from Wikipedia. [Link]
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57252. [Link]
-
Boucher, M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Request PDF on ResearchGate. [Link]
-
Hidalgo, F. J., & Zamora, R. (2015). Lipid-derived aldehyde degradation under thermal conditions. Food Chemistry, 173, 915-921. [Link]
-
FooDB. (2010). Showing Compound this compound (FDB003013). Retrieved from FooDB. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. MDPI. [Link]
-
RIFM. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 4826-62-4. Retrieved from RIFM. [Link]
-
ResearchGate. (1972). Chain Length and Chain-Ending Processes in Acetaldehyde Decomposition. ResearchGate. [Link]
-
The Good Scents Company. (n.d.). (E)-2-dodecenal, 20407-84-5. Retrieved from The Good Scents Company. [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from ATSDR. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0031020). Retrieved from HMDB. [Link]
-
ResearchGate. (2018). How can i properly select the solvent to perform an extraction or to prepare a column? Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
The Royal Society Publishing. (n.d.). The thermal decomposition of aliphatic aldehydes. Proceedings A. [Link]
-
DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from DTIC. [Link]
-
Reddit. (2024). How to separate overlapping peaks of two very similar compounds? Retrieved from Reddit. [Link]
-
The Good Scents Company. (n.d.). 2-decenal, 3913-71-1. Retrieved from The Good Scents Company. [Link]
-
MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
-
Graz University of Technology. (n.d.). Solvent screening for the extraction of aromatic aldehydes. Retrieved from Graz University of Technology. [Link]
-
Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. Retrieved from Graz University of Technology. [Link]
-
YouTube. (2020). Plant Extraction Methods - Decoction and Maceration. Retrieved from YouTube. [Link]
-
Wikipedia. (n.d.). Volatile organic compound. Retrieved from Wikipedia. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from Axion Labs. [Link]
-
Reddit. (2025). Co-Eluting compounds in Column chromatography. Retrieved from Reddit. [Link]
-
The Good Scents Company. (n.d.). This compound, 4826-62-4. Retrieved from The Good Scents Company. [Link]
-
University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from University of Cape Town. [Link]
-
NIH. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved from NIH. [Link]
-
PubMed. (2017). Natural Occurrence of Aldol Condensation Products in Valencia Orange Oil. Retrieved from PubMed. [Link]
-
NIH. (2022). Evidence-Based Challenges to the Continued Recommendation and Use of Peroxidatively-Susceptible Polyunsaturated Fatty Acid-Rich Culinary Oils for High-Temperature Frying Practises. Retrieved from NIH. [Link]
-
ResearchGate. (2025). Development of Three Stable Isotope Dilution Assays for the Quantitation of (E)-2-Butenal (Crotonaldehyde) in Heat-Processed Edible Fats and Oils as Well as in Food. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Molecule of the month: trans-2-dodecenal: organoleptic characteristics and F&F applications. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Retro‐Aldol Related Degradations of 2,4‐Decadienal in the Development of Staling Flavors In Fried Foods. Retrieved from ResearchGate. [Link]
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Technical Support Center: Mitigating Off-Notes of 2-Dodecenal
Prepared by: Senior Application Scientist, Flavor & Formulation Division
Welcome to the technical support center for managing the complex sensory profile of 2-dodecenal. This guide is designed for researchers, scientists, and development professionals who utilize this compound and encounter challenges with its characteristic off-notes. Here, we provide in-depth troubleshooting advice, validated experimental protocols, and a foundational understanding of the chemistry at play.
Part 1: Understanding the Sensory Challenge of this compound
(E)-2-Dodecenal is a medium-chain fatty aldehyde known for its powerful and multifaceted aroma profile. It is a key character-impact compound found naturally in ingredients like cilantro, citrus, and coriander leaf oil.[1][2] Its utility in flavor creation is significant, but its application is often a balancing act due to its potent and concentration-dependent off-notes.
Q1: What are the typical desirable and undesirable sensory notes associated with this compound?
At very low concentrations (in the parts-per-billion range), this compound imparts desirable fresh, citrusy (specifically mandarin orange), waxy, and herbal notes.[1] However, as the concentration increases, or in certain product matrixes, these notes can quickly shift to become unpleasant, described as overly fatty, metallic, soapy, or "gassy and choking".[1][2] This dual nature makes precise dosage and formulation critical for a successful flavor profile.
Table 1: Concentration-Dependent Sensory Profile of this compound
| Concentration Level | Typical Desirable Notes | Common Off-Notes |
| Low (Diluted) | Mandarin orange, citrus peel, cilantro, fresh, waxy | --- |
| High (Concentrated) | --- | Fatty, metallic, waxy, soapy, pungent, gassy[1] |
Q2: What causes this compound to produce these off-notes?
The generation of off-notes is primarily attributed to three factors:
-
Concentration: The most significant factor is its high odor intensity. Above its sensory threshold, the character can quickly become overwhelming and unpleasant.[1]
-
Molecular Instability: As an α,β-unsaturated aldehyde, this compound is susceptible to oxidation and other chemical transformations, which can lead to the formation of degradation products with distinct off-aromas.[3][4]
-
Matrix Interactions: The food or drug matrix can influence the volatility and perception of this compound. Interactions with other components, such as lipids or proteins, can either suppress or enhance the perception of its off-notes.
Part 2: Troubleshooting Guide: Strategies for Off-Note Mitigation
This section provides direct answers and solutions to common issues encountered during formulation. The strategies are divided into three categories: Chemical Modification, Physical Sequestration, and Sensory Masking.
Workflow for Selecting a Mitigation Strategy
Caption: Decision tree for mitigation strategy selection.
Category A: Chemical Modification
Q3: My formulation has developed a harsh, metallic off-note that I suspect is from this compound degradation. How can I eliminate this?
This issue points to the need for irreversible conversion of the aldehyde. The most effective method is enzymatic oxidation, which transforms the problematic aldehyde into its corresponding carboxylic acid, a compound with a significantly higher flavor threshold and a different sensory profile (typically bland or slightly waxy).
Mechanism: Aldehyde dehydrogenases or oxidases catalyze the conversion of the aldehyde functional group (-CHO) into a carboxylic acid group (-COOH).[5] This reaction is highly specific and occurs under mild processing conditions (pH and temperature). Bovine liver is a known source for both aldehyde oxidase and aldehyde dehydrogenase enzymes that are effective in reducing beany and green off-flavors from aldehydes in food systems.[5][6][7]
Enzymatic Oxidation of this compound
Caption: Conversion of this compound to its less odorous acid form.
Advantages:
-
Irreversible: Permanently eliminates the source of the off-note.
-
Specificity: Targets aldehydes with minimal impact on other flavor components.
-
"Clean Label": Can be declared as a processing aid in many jurisdictions.
Category B: Physical Sequestration
Q4: The waxy, soapy aftertaste of this compound is unpleasantly persistent in my beverage product. How can I reduce this lingering sensation?
When the issue is not degradation but rather a persistent sensory perception, physical sequestration is an ideal strategy. This involves "trapping" the off-note molecule to prevent it from interacting with olfactory and gustatory receptors in the mouth. Cyclodextrins are highly effective for this purpose.
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] The nonpolar alkyl chain of this compound is sterically compatible with the cavity of β-cyclodextrin and γ-cyclodextrin, allowing it to become encapsulated.[9] This host-guest inclusion complex effectively reduces the concentration of free this compound in the matrix, thereby diminishing its perceived intensity and lingering aftertaste.[10][11] This technique is widely used to mask bitterness and other off-flavors in both food and pharmaceutical applications.
Cyclodextrin Encapsulation Mechanism
Caption: Encapsulation of this compound in a cyclodextrin cavity.
Advantages:
-
Reversible Binding: Does not chemically alter the flavor molecule.
-
Taste Masking: Highly effective at reducing bitterness and lingering off-notes.[12]
-
Stabilization: Can also protect the encapsulated compound from degradation.[10]
Category C: Sensory Masking & Flavor Interaction
Q5: The this compound note in my product is correctly dosed, but its character is too sharp and doesn't integrate well. How can I smooth out the flavor profile?
In this scenario, the goal is not to eliminate the this compound but to modulate its perception. This can be achieved by introducing other flavor compounds that "round out" or mask the sharp notes.
Strategy 1: Maillard Reaction Products (MRPs): The Maillard reaction, a chemical reaction between amino acids and reducing sugars, generates a complex mixture of compounds with savory, roasted, caramel, and nutty notes.[13][14] These complex profiles can effectively mask the sharp, aldehydic character of this compound, helping it blend into the overall flavor. For instance, the addition of MRPs derived from glucose and glycine can introduce savory notes that soften the harshness of the aldehyde.[13]
Strategy 2: Specific Flavor Modulators: Certain flavoring agents are known to mask off-notes from lipids and aldehydes. A combination of vanillin with compounds providing creamy and sweet notes can effectively mask rancid flavors produced by the oxidation of fatty acids and their subsequent aldehydes.[15] These agents work by competing for receptor binding or by providing a dominant, pleasant flavor that distracts from the off-note.[16]
Advantages:
-
Flavor Enhancement: Adds desirable complexity to the product's overall flavor profile.
-
High Efficacy: Can be effective at very low use levels.
-
Versatility: A wide range of MRPs and flavor modulators are available to suit different applications.
Part 3: Experimental Protocols
Protocol 1: Enzymatic Mitigation of this compound Off-Notes
Objective: To reduce metallic/harsh off-notes from this compound by converting it to (2E)-dodecenoic acid.
Materials:
-
Product base containing problematic this compound.
-
Aldehyde Oxidase (e.g., from bovine liver, EC 1.2.3.1).
-
Phosphate buffer (0.1 M, pH 7.5).
-
Magnetic stirrer and stir bar.
-
Incubator or water bath.
Methodology:
-
Preparation: Prepare a stock solution of Aldehyde Oxidase in the phosphate buffer according to the manufacturer's activity units. A typical starting concentration is 0.1% w/v, but this must be optimized.
-
Addition: While gently stirring the product base at a controlled temperature (e.g., 30-40°C), add the enzyme solution.
-
Incubation: Allow the reaction to proceed for a set time, typically 30-60 minutes. It is critical to ensure sufficient dissolved oxygen is present, as it is a required co-substrate for the oxidase.[7]
-
Termination: Deactivate the enzyme by heat treatment (e.g., pasteurization at 72°C for 15 seconds), if applicable to the product matrix.
-
Analysis (Self-Validation):
-
Sensory Evaluation: Conduct a sensory panel comparing the treated and untreated samples. Panelists should specifically screen for the reduction of metallic and harsh notes.
-
Analytical Chemistry: Use GC-MS (Gas Chromatography-Mass Spectrometry) to quantify the reduction in this compound concentration and the appearance of the (2E)-dodecenoic acid peak.
-
Protocol 2: Sequestration of this compound with Beta-Cyclodextrin (β-CD)
Objective: To reduce lingering waxy/soapy off-notes via molecular encapsulation.
Materials:
-
Product base containing problematic this compound.
-
Beta-Cyclodextrin (food or pharmaceutical grade).
-
High-shear mixer or homogenizer.
Methodology:
-
Preparation: Create a 5-10% slurry of β-CD in a portion of the aqueous phase of your product. Mix vigorously to ensure hydration.
-
Addition: Add the β-CD slurry to the main product batch. A typical starting concentration of β-CD in the final product is 0.2% to 0.5% w/w.
-
Complexation: Apply high shear for 5-10 minutes to promote the formation of the inclusion complex. The hydrophobic this compound will migrate into the β-CD cavity.
-
Equilibration: Allow the product to equilibrate for at least 1-2 hours (or overnight if possible) at room or refrigerated temperature.
-
Analysis (Self-Validation):
-
Sensory Evaluation: Conduct a sensory panel focusing on the reduction of aftertaste and lingering off-notes.
-
Analytical Chemistry: While total this compound content will remain the same, headspace GC-MS analysis can be used to show a significant reduction in the volatile (free) concentration of this compound in the treated sample.
-
Part 4: Frequently Asked Questions (FAQs)
Q: At what concentration does this compound typically become problematic? A: This is highly matrix-dependent. However, in many systems, concentrations above 1 ppm (part per million) can start to introduce dominant fatty or metallic notes. In sensitive products like beverages, the threshold for negative perception can be significantly lower.
Q: Are these mitigation techniques suitable for all product types? A: Generally, yes, but with considerations. Enzymatic treatments are best suited for aqueous systems where the enzyme can be active. Cyclodextrin sequestration also requires an aqueous phase for the CD to be soluble and form complexes. For purely lipid-based systems, sensory masking with other oil-soluble flavors is often the most practical approach.
Q: What are the regulatory statuses of these mitigation agents? A: this compound itself is a FEMA GRAS (Generally Recognized As Safe) flavoring agent (FEMA No. 2402).[17] Beta-cyclodextrin is also GRAS for use in food.[11] Enzymes used as processing aids typically do not require labeling on the final product, but regulations vary by region. Always consult your local regulatory guidelines.
Q: Can these methods impact the desirable notes of this compound? A: Yes, and this is a key consideration for optimization. Enzymatic oxidation will eliminate both good and bad notes from the aldehyde. Cyclodextrin encapsulation and sensory masking are more tunable; by adjusting the concentration of the mitigation agent, you can selectively suppress the off-notes while retaining some of the desirable citrus/herbal character.
References
-
Takahashi, N., Sasaki, R., & Chiba, H. (n.d.). Enzymatic Improvement of Food Flavor IV. Oxidation of Aldehydes in Soybean Extracts by Aldehyde Oxidase. Taylor & Francis Online. Retrieved from [Link]
-
Ni, Y., & Li, Z. (2020). Enzymatic reactions towards aldehydes: An overview. PMC - NIH. Retrieved from [Link]
-
Takahashi, N., Sasaki, R., & Chiba, H. (1979). Enzymatic Improvement of Food Flavor IV. J-Stage. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-2-dodecenal. Retrieved from [Link]
-
Giparakis, S., Winkler, M., & Rudroff, F. (2023). Two novel chemo-enzymatic one-pot cascades for the synthesis of fragrance and flavor aldehydes. RSC Publishing. Retrieved from [Link]
-
Chiba, H., Takahashi, N., & Sasaki, R. (1979). Enzymatic Improvement of Food Flavor II. Removal of Beany Flavor from Soybean Products by Aldehyde Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, Oxford Academic. Retrieved from [Link]
-
Mocan, A., et al. (2023). Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes. PMC - NIH. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0031020). Retrieved from [Link]
-
Maximum Academic Press. (2024). Potential of cyclodextrins in food processing for improving sensory properties of food. Retrieved from [Link]
-
Astray, G., et al. (2021). Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. NIH. Retrieved from [Link]
-
Szejtli, J. (2004). Elimination of bitter, disgusting tastes of drugs and foods by cyclodextrins. ResearchGate. Retrieved from [Link]
-
Advanced Biotech. (n.d.). Solving Off-Notes: How Advanced Food-Grade Flavors Can Mask Undesirable Tastes. Retrieved from [Link]
-
Courregelongue, M., et al. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, ACS Publications. Retrieved from [Link]
-
YouTube. (2024). Cyclodextrin in food and nutraceuticals. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-2-decenal. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB003013). Retrieved from [Link]
-
Zhang, Y., et al. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition. Retrieved from [Link]
-
Scent.vn. (n.d.). This compound (CAS 4826-62-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
LookChem. (n.d.). TRANS-2-DODECENAL 20407-84-5 wiki. Retrieved from [Link]
- Google Patents. (2010). US20100233341A1 - Masking agent for oxidized polyunsaturated fatty acids.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ragus. (2024). The Maillard reaction: the science behind flavour and colour in foods and beverages. Retrieved from [Link]
-
ResearchGate. (n.d.). Off-aromas generated from the Maillard reaction pathway in dairy ingredients. Retrieved from [Link]
-
Josephson, D. B., & Lindsay, R. C. (1987). Retro‐Aldol Related Degradations of 2,4‐Decadienal in the Development of Staling Flavors In Fried Foods. ResearchGate. Retrieved from [Link]
-
Böttcher, S., Steinhäuser, T., & Drusch, S. (2015). Off-flavor masking of secondary lipid oxidation products by pea dextrin. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Masking agents for use in foods. Retrieved from [Link]
-
INSIDER. (n.d.). Masking Off-Notes With Ingredients and Processing Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Keast, R. S. J., & Breslin, P. A. S. (2003). Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals. PMC - PubMed Central. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Logan, A., & D'Arcy, B. (2024). Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources. NIH. Retrieved from [Link]
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Solubilization of 2-Dodecenal for Bioassays
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions for the common yet significant challenge of solubilizing the lipophilic compound 2-Dodecenal for use in aqueous bioassays. Drawing from established principles of medicinal chemistry and formulation science, this guide offers troubleshooting advice and step-by-step protocols to ensure reproducible and reliable experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubilization of this compound.
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A: this compound's poor water solubility is a direct result of its molecular structure. It possesses a long, 12-carbon aliphatic chain, which is highly non-polar and hydrophobic. While the aldehyde functional group offers a small degree of polarity, it is insufficient to overcome the hydrophobicity of the long carbon tail.[1] This leads to very low solubility in water and standard aqueous bioassay buffers.[2][3] The compound's high LogP value (a measure of lipophilicity) of approximately 4.5 confirms its preference for non-polar environments over aqueous ones.[2][4]
Q2: What is the first solvent I should try for making a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution of this compound.[5][6] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[7] The general approach is to dissolve the compound in 100% DMSO at a high concentration (e.g., 10-100 mM) and then dilute this stock into your final aqueous assay medium.[8]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?
A: This is a classic problem known as "precipitation upon dilution." While this compound is soluble in pure DMSO, the final assay medium is predominantly aqueous. When you introduce the DMSO stock into the aqueous buffer, the DMSO disperses, and the local solvent environment around the this compound molecule abruptly changes from organic to aqueous. Since this compound is not soluble in water, it "crashes out" or precipitates.[9] This is the most common source of poor reproducibility in bioassays with lipophilic compounds.[9]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO in your assay at or below 0.5%.[6] Most cell lines can tolerate this level without significant cytotoxicity, though some sensitive or primary cells may require even lower concentrations (e.g., <0.1%).[6][10] It is crucial to always run a "vehicle control" (media with the same final percentage of DMSO but without the compound) to ensure that the observed effects are due to your compound and not the solvent.[10]
Part 2: Troubleshooting Guide & Advanced Solubilization Strategies
This section provides solutions for specific problems and introduces more advanced techniques when simple DMSO dissolution is insufficient.
Issue: Compound precipitation persists even at low final DMSO concentrations.
Troubleshooting Path: When simple dilution of a DMSO stock is not effective, more sophisticated formulation strategies are required. The goal is to keep the this compound molecules dispersed and prevent them from aggregating in the aqueous environment.
Solution 1: Use of Co-solvents and Surfactants
The inclusion of a surfactant or other co-solvents can help to create a more hospitable environment for the lipophilic compound.
-
Mechanism: Surfactants like Tween® 80 or Cremophor® EL are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate this compound, while the hydrophilic exterior allows the entire complex to remain dispersed in the aqueous medium.[11][12]
-
When to Use: This method is suitable for both in vitro and, with careful selection of the surfactant, in vivo assays. It is particularly useful when you need to achieve a higher final concentration of this compound than is possible with DMSO alone.
Solution 2: Cyclodextrin-based Formulations
Cyclodextrins are cyclic oligosaccharides that can act as molecular hosts for hydrophobic guest molecules.
-
Mechanism: These molecules have a truncated cone shape with a hydrophobic interior and a hydrophilic exterior. This compound can become entrapped within the hydrophobic cavity, forming an "inclusion complex."[13] This complex has a much higher aqueous solubility than the free compound.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[12][15]
-
When to Use: Cyclodextrins are an excellent choice for reducing the required concentration of organic solvents like DMSO and are widely used in pharmaceutical formulations.[13] They can be particularly effective in reducing the volatility of aldehydes.[13]
Part 3: Data & Protocols
Solubility & Solvent Selection Summary
The following table summarizes the solubility characteristics of this compound and provides a starting point for solvent selection.
| Solvent | Solubility | Max Recommended Final Concentration in Bioassay | Key Considerations |
| Water | Insoluble (~7.3 mg/L)[2][16][17] | N/A | Not a suitable primary solvent. |
| Ethanol | Soluble[1][18] | < 0.5% | Can be cytotoxic. Less effective than DMSO for highly lipophilic compounds. |
| DMSO | Highly Soluble | < 0.5% (cell-line dependent)[6] | Gold standard starting solvent. Always run a vehicle control.[10] |
| Tween® 80 | Forms micellar dispersion | 0.01% - 0.1% | Can interfere with some assays. Check for compatibility.[11][12] |
| HP-β-Cyclodextrin | Forms soluble inclusion complex[13] | Varies (e.g., 1-10 mM) | Can alter the bioavailability of the compound. Low toxicity. |
Experimental Protocols
Protocol 1: Standard DMSO Stock Preparation and Dilution
This protocol is the first method that should be attempted.
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound in a sterile, glass vial.
-
Add 100% cell culture-grade DMSO to achieve a high concentration stock (e.g., 50 mM).
-
Vortex vigorously until the compound is completely dissolved. A brief, gentle warming (to 37°C) or sonication may be used if necessary, but visually inspect to ensure no degradation has occurred.[9]
-
-
Serial Dilution (if required):
-
Perform any necessary intermediate dilutions in 100% DMSO to achieve the desired concentrations for your dose-response curve.[8]
-
-
Final Dilution into Assay Medium:
-
Pre-warm your assay medium to 37°C.
-
While vortexing the assay medium, add the small volume of the DMSO stock solution drop-wise to the medium.[6] The rapid mixing is critical to prevent localized high concentrations that lead to precipitation.
-
For a final DMSO concentration of 0.5%, you would add 5 µL of your stock to 995 µL of medium.
-
-
Final Check:
-
Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to your assay plate.[9]
-
Protocol 2: Preparation of a this compound Formulation with Tween® 80
Use this method if Protocol 1 fails.
-
Initial Stock Preparation:
-
Prepare a concentrated stock of this compound in DMSO as described in Protocol 1.
-
-
Surfactant Solution Preparation:
-
Prepare a sterile, aqueous solution of 1% Tween® 80 in your assay buffer.
-
-
Formulation:
-
Add the this compound/DMSO stock to the 1% Tween® 80 solution while vortexing.
-
This creates a formulated stock solution.
-
-
Final Dilution:
-
Dilute this formulated stock into your final assay buffer to achieve the desired this compound concentration. Ensure the final Tween® 80 concentration is low enough not to affect your assay (typically <0.1%).
-
Part 4: Visualized Workflows & Mechanisms
Workflow for Solubilizing this compound
Caption: Encapsulation of this compound within a surfactant micelle.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). Dodec-2-enal. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Scent.vn. (n.d.). This compound (CAS 4826-62-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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Papadopoulou, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(2), 295-299. Retrieved from [Link]
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Cheméo. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB003013). Retrieved from [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). Retrieved from [Link]
-
Kopesky, P. W., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56029. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-2-dodecenal. Retrieved from [Link]
-
ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Cheméo. (n.d.). This compound, (E)-. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
Perflavory. (n.d.). (E)-2-dodecenal, 20407-84-5. Retrieved from [Link]
-
Domínguez de María, P., et al. (2006). Saccharides as efficacious solubilisers for highly lipophilic compounds in aqueous media. Green Chemistry, 8(11), 941-943. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2024). Making up compound for cell culture using DMSO. Retrieved from [Link]
-
Constantinides, P. P., et al. (2004). Unique technology for solubilization and delivery of highly lipophilic bioactive molecules. Journal of Pharmaceutical Sciences, 93(5), 1247-1257. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-2-decenal. Retrieved from [Link]
-
Lin, Y., et al. (2012). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Drug Metabolism Letters, 6(3), 169-178. Retrieved from [Link]
-
Costa, L. A., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 22(11), 1789. Retrieved from [Link]
-
Chowdary, K. P. R., & Srinivasan, S. (n.d.). Effects of Cyclodextrins, Tween-80 and PVP on the Solubility and Dissolution Rate of Etoricoxib. PharmaInfo.net. Retrieved from [Link]
-
ResearchGate. (2016). What percent of dmso shall I use for my control in cell culture?. Retrieved from [Link]
-
Chowdary, K. P. R., & Rao, N. S. (2010). A Factorial Study to Evaluate the Individual and Combined Effects of β-Cyclodextrin and Tween 80 on the Solubility and Dissolution Rate of Aceclofenac. Asian Journal of Chemistry, 22(6), 4281-4286. Retrieved from [Link]
-
de Matos, I. L., et al. (2015). β-cyclodextrin inclusion complexes containing Citrus sinensis (L.) Osbeck essential oil. Thermochimica Acta, 605, 42-49. Retrieved from [Link]
-
Wawrzyńczak, A., et al. (2022). Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies. Beilstein Journal of Organic Chemistry, 18, 1246-1256. Retrieved from [Link]
-
Arora, P., et al. (2015). PHYSICOCHEMICAL CHARACTERIZATION AND EVALUATION OF TELMISARTAN: HYDROXYPROPYL-β-CYCLODEXTRIN: TWEEN 80 INCLUSION COMPLEX. International Journal of Pharmaceutical Sciences and Research, 6(8), 3326. Retrieved from [Link]
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- 18. scent.vn [scent.vn]
Technical Support Center: Wittig Synthesis of 2-Dodecenal
Welcome to the technical support center for the Wittig synthesis of 2-dodecenal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important olefination reaction. Here, we will dissect common side reactions, provide in-depth troubleshooting strategies, and offer preventative measures to ensure a successful and high-yielding synthesis.
Introduction: The Nuances of the Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] Its popularity stems from the high degree of regioselectivity, as the double bond is formed specifically at the location of the original carbonyl group.[2][3] The reaction involves a phosphonium ylide, also known as a Wittig reagent, which acts as a nucleophile, attacking the electrophilic carbonyl carbon.[4][5][6] The key driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[4][7][8]
However, like any powerful tool, the Wittig synthesis is not without its challenges. The synthesis of an α,β-unsaturated aldehyde like this compound introduces specific complexities that can lead to a variety of side reactions, impacting yield, purity, and stereoselectivity. This guide will address these issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide & FAQs
Issue 1: Low or No Yield of this compound
Q: I'm not getting any, or very little, of my desired this compound product. What are the likely causes?
A: Low or no yield in a Wittig reaction can be attributed to several factors, primarily related to the generation and stability of the phosphonium ylide.
-
Incomplete Ylide Formation: The ylide is generated by deprotonating a phosphonium salt with a strong base.[2][9] If the base is not strong enough or if it is added improperly, ylide formation will be incomplete.
-
Troubleshooting:
-
Base Selection: For non-stabilized ylides, such as the one required for this compound synthesis, very strong bases like n-butyllithium (n-BuLi), sodium amide, or sodium hydride are typically necessary.[9][10]
-
Reaction Conditions: Ylide formation should be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) as Wittig reagents are sensitive to water and oxygen.[9][11]
-
Temperature Control: The deprotonation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions of the strong base.
-
-
-
Ylide Decomposition: Phosphonium ylides can be unstable and may decompose if not used promptly or if the reaction temperature is too high.
-
Troubleshooting:
-
-
Issues with the Aldehyde: The aldehyde starting material itself can be a source of problems.
-
Incorrect Reagent Stoichiometry: Using incorrect ratios of the phosphonium salt, base, and aldehyde can lead to poor yields.
-
Troubleshooting:
-
Molar Ratios: A slight excess of the ylide is often used to ensure complete consumption of the aldehyde. A typical starting point is 1.1 to 1.5 equivalents of the phosphonium salt and base relative to the aldehyde.
-
-
Experimental Protocol: Ylide Generation and Wittig Reaction
Here is a representative protocol for the synthesis of this compound, emphasizing the critical steps for successful ylide formation.
| Step | Procedure | Key Considerations |
| 1 | Under an inert atmosphere (N2 or Ar), suspend (ethyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous THF. | Ensure all glassware is oven-dried and the solvent is anhydrous. |
| 2 | Cool the suspension to 0 °C. | Maintaining a low temperature is crucial during base addition. |
| 3 | Slowly add n-butyllithium (1.1 eq.) dropwise to the suspension. | A color change (often to orange or deep red) indicates ylide formation. |
| 4 | Stir the mixture at 0 °C for 1-2 hours. | This allows for complete ylide formation. |
| 5 | Slowly add a solution of decanal (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C. | Maintain the inert atmosphere and low temperature. |
| 6 | Allow the reaction to warm to room temperature and stir for several hours or overnight. | Reaction progress can be monitored by TLC. |
| 7 | Quench the reaction by adding a saturated aqueous solution of ammonium chloride. | This will neutralize any remaining ylide or base. |
| 8 | Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography). | The major byproduct, triphenylphosphine oxide, can be challenging to remove.[3] |
Issue 2: Poor Stereoselectivity (Formation of E/Z Isomers)
Q: My product is a mixture of (E)- and (Z)-2-dodecenal. How can I improve the stereoselectivity?
A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[12]
-
Nature of the Ylide:
-
Non-stabilized Ylides: Ylides with alkyl or aryl substituents (like the one used for this compound) are considered non-stabilized or semi-stabilized. These ylides typically lead to the formation of the (Z)-alkene as the major product.[1][8][12]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are "stabilized" and generally yield the (E)-alkene with high selectivity.[6][12]
-
-
Reaction Conditions:
-
Salt Effects: The presence of lithium salts can influence the stereochemical outcome, often favoring the (Z)-isomer.[12][13] When n-BuLi is used as the base, lithium bromide is formed, which can affect the reaction intermediate.
-
Solvent: The choice of solvent can also play a role. Protic solvents are generally avoided as they can protonate the ylide. Aprotic solvents like THF or diethyl ether are common.[2]
-
-
Troubleshooting for Higher (E)-Selectivity (if desired):
-
Schlosser Modification: For non-stabilized ylides where the (E)-alkene is the desired product, the Schlosser modification can be employed. This involves deprotonating the betaine intermediate with a second equivalent of strong base at low temperature, followed by protonation, which leads to the formation of the more stable threo-betaine and subsequently the (E)-alkene.[12]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a variation of the Wittig reaction using phosphonate esters, is a reliable method for obtaining (E)-alkenes with high selectivity.[12]
-
Issue 3: Formation of Unexpected Byproducts
Q: I'm observing unexpected peaks in my NMR/GC-MS that don't correspond to the desired product or starting materials. What could these be?
A: Several side reactions can lead to the formation of byproducts in the Wittig synthesis of this compound.
-
Aldol Condensation of the Aldehyde: Under basic conditions, the starting aldehyde (decanal) can undergo self-condensation to form an aldol adduct, which can then dehydrate to an α,β-unsaturated aldehyde dimer.
-
Prevention:
-
Add the aldehyde slowly to the ylide solution to maintain a low concentration of the free aldehyde in the presence of any potential excess base.
-
Ensure the base is fully consumed during ylide formation before adding the aldehyde.
-
-
-
Cannizzaro Reaction: If a non-enolizable aldehyde were used in the presence of a strong base, the Cannizzaro reaction could occur. While decanal is enolizable, it's a point to consider in other syntheses.
-
Epimerization at the α-carbon: If there were a stereocenter at the α-position of the aldehyde, the basic conditions of the Wittig reaction could lead to epimerization.
-
Oxidation of the Ylide: Ylides are sensitive to oxidation by atmospheric oxygen.[9] This can lead to the formation of the corresponding ketone or aldehyde from the ylide and other byproducts.
-
Prevention: Maintain a strict inert atmosphere throughout the ylide generation and reaction steps.
-
-
Hydrolysis of the Ylide: The presence of water can lead to the hydrolysis of the ylide back to the corresponding hydrocarbon and triphenylphosphine oxide.[11][14]
-
Prevention: Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.
-
Visualizing the Reaction Pathway and Potential Pitfalls
The following diagram illustrates the main reaction pathway and highlights key points where side reactions can occur.
Caption: Wittig reaction pathway and common side reactions.
Concluding Remarks
The Wittig synthesis of this compound is a robust and valuable transformation. By understanding the underlying mechanisms and potential side reactions, researchers can effectively troubleshoot and optimize their experimental conditions. Careful control of reagents, stoichiometry, and reaction environment are paramount to achieving high yields and the desired stereochemical outcome. This guide serves as a starting point for addressing common challenges, and further exploration of the cited literature is encouraged for a deeper understanding.
References
-
Wikipedia. (n.d.). Wittig reaction. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Wittig reagents. Retrieved January 3, 2026, from [Link]
-
JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. Retrieved January 3, 2026, from [Link]
-
Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1992). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 57(10), 2865–2869. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 3, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved January 3, 2026, from [Link]
-
[Username]. (2019, August 14). 10.09 Stereochemistry of the Wittig Reaction [Video]. YouTube. Retrieved January 3, 2026, from [Link]...
-
Chad's Prep. (2021, April 6). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. Retrieved January 3, 2026, from [Link]...
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 3, 2026, from [Link]
- [Source]. (n.d.). Exploring the Mechanism and Applications of Phosphonium Ylides.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved January 3, 2026, from [Link]
-
[Username]. (2019, January 16). carbonyl alkylations with the Wittig reaction [Video]. YouTube. Retrieved January 3, 2026, from [Link]...
- [Source]. (2016, June 6). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. CORA.
- [Source]. (n.d.). Phosphorus Ylides.
-
[Username]. (2019, January 9). the Wittig reaction [Video]. YouTube. Retrieved January 3, 2026, from [Link]...
-
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved January 3, 2026, from [Link]
- [Source]. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- [Source]. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- [Source]. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides.
-
University of Calgary. (n.d.). Ch17: Wittig reaction. Retrieved January 3, 2026, from [Link]
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Technical Support Center: Preventing Oxidation of 2-Dodecenal During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the oxidative degradation of 2-Dodecenal. As an α,β-unsaturated aldehyde, this compound is susceptible to oxidation, which can compromise experimental integrity and product quality. This resource offers troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to ensure the stability and reliability of your materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound is autoxidation.[1][2] This is a free-radical chain reaction initiated by the presence of atmospheric oxygen. The process targets the aldehyde group and the double bond, leading to the formation of various oxidation products, including the corresponding carboxylic acid, (E)-2-dodecen-1-oic acid, and shorter-chain aldehydes.[3][4] This degradation is autocatalytic, meaning the initial oxidation products can accelerate further degradation, and is often exacerbated by exposure to light, heat, and trace metal contaminants.[1][5][6]
Q2: What are the ideal storage conditions to maintain the stability of this compound?
A2: To minimize oxidation, this compound should be stored under a combination of protective conditions. The ideal storage environment is a cool, dry, and dark place.[7][8][9] Specifically, refrigeration at temperatures below 4°C (39°F) is recommended.[7] It is critical to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[10][11] Using amber glass vials or other light-blocking containers will prevent photo-oxidation.[5]
Q3: I've noticed a change in the color and odor of my this compound sample. Is this indicative of degradation?
A3: Yes, organoleptic changes are strong indicators of degradation. Pure this compound is typically a colorless to pale yellow liquid with a characteristic waxy, citrus, or mandarin-like odor.[11][12] Upon oxidation, the formation of carboxylic acids and other byproducts can lead to a more pungent, rancid odor and a potential darkening of the liquid. Any noticeable deviation from the initial appearance and smell warrants a quality control check.
Q4: Can I use an antioxidant to stabilize this compound? If so, which ones are recommended and at what concentration?
A4: Yes, the use of antioxidants is a highly effective strategy. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E) are commonly used as stabilizers for unsaturated aldehydes.[10][11][13] These compounds act as free radical scavengers, interrupting the autoxidation chain reaction.[[“]][[“]][16] A typical concentration for these stabilizers is in the range of 0.01% to 0.5%.[10][11][17] It is crucial to verify that the chosen antioxidant and its concentration are compatible with your specific application and will not interfere with downstream experimental results.
Troubleshooting Guide: Common Storage Issues
This section addresses specific problems users may encounter and provides actionable solutions.
Issue 1: Rapid Degradation Despite Refrigeration
-
Potential Cause 1: Oxygen Exposure. Refrigeration slows down reaction kinetics but does not eliminate oxidation if oxygen is present. The headspace in the storage vial contains a significant amount of oxygen.
-
Solution: Before sealing, purge the vial's headspace with an inert gas like nitrogen or argon.[11] Use vials with tight-fitting caps, preferably with a PTFE-lined septum, to ensure an airtight seal. For long-term storage, consider ampulizing the sample under an inert atmosphere.
-
-
Potential Cause 2: Contamination. Trace amounts of metal ions (e.g., iron, copper) can act as catalysts, accelerating oxidation even at low temperatures.[18] Contamination may be introduced through sampling equipment or storage containers.
-
Solution: Use high-purity solvents and reagents. Ensure all glassware and storage containers are scrupulously clean and free of metal contaminants. If possible, use metal-free spatulas and syringes for sample handling.
-
Issue 2: Inconsistent Results Between Aliquots from the Same Batch
-
Potential Cause: Variable Exposure During Aliquoting. If a large bottle of this compound is opened multiple times to draw small samples, the entire batch is repeatedly exposed to atmospheric oxygen and moisture. This leads to inconsistent levels of degradation across aliquots taken at different times.
-
Solution: Upon receiving a new bottle, it is best practice to immediately aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and ensures that each aliquot has a consistent quality.
-
Issue 3: Formation of Solid Precipitate in the Sample
-
Potential Cause: Polymerization or Formation of Insoluble Oxidation Products. In addition to oxidation to carboxylic acids, aldehydes can undergo polymerization reactions, especially under certain conditions like exposure to light or contaminants. Some high-molecular-weight degradation products may have lower solubility.
-
Solution: Strict adherence to storage conditions (cold, dark, inert atmosphere) is the best prevention.[8] If a precipitate is observed, the sample's purity is compromised. It should be analyzed to identify the impurity before any further use.
-
Visualizing the Problem: The Autoxidation Cascade
The following diagram illustrates the free-radical chain reaction responsible for the autoxidation of unsaturated aldehydes like this compound. Understanding this mechanism highlights the critical points for intervention.
Caption: Autoxidation free-radical chain reaction pathway.
Protocols for Quality Control and Stabilization
Protocol 1: Recommended Storage Procedure
This protocol outlines the best practices for storing neat this compound to ensure its long-term stability.
Materials:
-
This compound
-
High-purity inert gas (Nitrogen or Argon) with regulator and tubing
-
Clean, dry amber glass vials with PTFE-lined screw caps
-
Pipettes or syringes for dispensing
Procedure:
-
Work in a well-ventilated fume hood.
-
If starting from a large manufacturer's bottle, prepare the required number of smaller amber vials for aliquoting.
-
Carefully open the main container.
-
Dispense the desired amount of this compound into each aliquot vial.
-
Insert the inert gas delivery tube into the vial, keeping the tip just above the liquid surface.
-
Gently flush the headspace of the vial with the inert gas for 15-30 seconds to displace all air.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Label each vial clearly with the compound name, date, and storage conditions.
-
Place the sealed vials in a refrigerator at a temperature below 4°C (39°F).[7]
Protocol 2: Monitoring Oxidation via Peroxide Value (PV) Titration
The Peroxide Value (PV) is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.[19][20] This iodometric titration method is a classic and reliable way to quantify primary oxidation.
Materials:
-
Acetic acid-isooctane solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.01 M sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Sample of this compound
-
250 mL Erlenmeyer flask with stopper
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into the 250 mL Erlenmeyer flask.
-
Add 50 mL of the acetic acid-isooctane solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution. Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate the liberated iodine with the 0.01 M sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of the 1% starch indicator solution. The solution will turn a dark blue/violet color.
-
Continue the titration dropwise, with vigorous swirling, until the blue color is completely discharged.
-
Perform a blank determination using the same procedure but without the sample.
-
Calculate the Peroxide Value using the formula:
PV (meq/kg) = [(S - B) x M x 1000] / W
Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
M = Molarity of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
Data Interpretation:
| Peroxide Value (meq/kg) | Indication of Quality |
| < 10 | Good quality, low oxidation |
| 10 - 20 | Onset of oxidation |
| > 20 | Significant oxidation |
This table provides general guidelines; acceptable limits may vary by application.
Summary of Key Stabilization Strategies
| Strategy | Mechanism | Key Implementation Steps |
| Inert Atmosphere | Exclusion of oxygen, a key reactant in autoxidation. | Purge vial headspace with Nitrogen or Argon before sealing. |
| Refrigeration | Slows the rate of chemical reactions, including oxidation. | Store at temperatures below 4°C (39°F). |
| Light Protection | Prevents photo-initiation of free radical chain reactions. | Use amber glass vials or wrap containers in aluminum foil. |
| Antioxidant Addition | Scavenges free radicals to terminate the oxidation chain reaction. | Add stabilizers like BHT or α-tocopherol at 0.01-0.5%. |
Visualizing the Workflow: From Receipt to Stable Storage
This diagram outlines the logical flow for handling a new shipment of this compound to ensure maximum stability.
Caption: Recommended workflow for handling and storing this compound.
By implementing these scientifically-grounded procedures and understanding the mechanisms of degradation, researchers can significantly extend the shelf-life of this compound, ensuring the integrity and reproducibility of their work.
References
- Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
- Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - trans-2-Dodecenal, 90-96% (gc). Retrieved from [Link].
-
Synerzine. (2018, June 22). This compound, (E)- Safety Data Sheet. Retrieved from [Link].
-
PCW. (2020, April 12). TRANS 2 DODECENAL. Retrieved from [Link].
-
Ernesto Ventós, S.A. (n.d.). TRANS-2-DODECENAL. Retrieved from [Link].
- M&U International. (2014, February 5). MATERIAL SAFETY DATA SHEET: TRANS-2-DODECENAL.
-
PubChem. (n.d.). This compound. Retrieved from [Link].
-
Sammar, M., et al. (2024). Essential Oils as Antioxidants: Mechanistic Insights from Radical Scavenging to Redox Signaling. MDPI. Retrieved from [Link].
-
National Institutes of Health. (n.d.). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Retrieved from [Link].
-
Wikipedia. (n.d.). Autoxidation. Retrieved from [Link].
-
PubMed Central. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Retrieved from [Link].
- Sustainability Directory. (n.d.). Autoxidation of Aldehydes.
-
GreenMedInfo. (2006, January 1). Butyl hydroxytoluene BHT-induced oxidative stress: effects on serum. Retrieved from [Link].
-
National Institutes of Health. (n.d.). Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation. Retrieved from [Link].
-
Royal Society of Chemistry. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Retrieved from [Link].
-
Wikipedia. (n.d.). Peroxide value. Retrieved from [Link].
-
ResearchGate. (n.d.). Oxidation of trans-2-decenal under various conditions. Retrieved from [Link].
-
Protocols.io. (2014, October 29). Peroxide Value Method. Retrieved from [Link].
- IFRA. (2019, September 10). IFRA Analytical Method - Determination of the Peroxide Value.
-
Perflavory. (n.d.). (E)-2-dodecenal, 20407-84-5. Retrieved from [Link].
-
The Good Scents Company. (n.d.). (E)-2-dodecenal, 20407-84-5. Retrieved from [Link].
-
LookChem. (n.d.). TRANS-2-DODECENAL 20407-84-5 wiki. Retrieved from [Link].
-
PubMed. (n.d.). Stability of glutaraldehyde disinfectants during storage and use in hospitals. Retrieved from [Link].
-
ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link].
-
JoVE. (2023, April 30). Video: Radical Autoxidation. Retrieved from [Link].
-
Calnesis Laboratory. (n.d.). Peroxide value measurement. Retrieved from [Link].
-
Scribd. (n.d.). Peroxide Value Titration Method. Retrieved from [Link].
- ResearchGate. (n.d.). Natural antioxidants as stabilizers of frying Oils.
-
NIST. (n.d.). This compound. Retrieved from [Link].
-
MDPI. (n.d.). Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. Retrieved from [Link].
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0031020). Retrieved from [Link].
- ResearchGate. (n.d.). Retro-Aldol Related Degradations of 2,4-Decadienal in the Development of Staling Flavors In Fried Foods.
-
uHPLCs. (n.d.). Why do your chemicals deteriorate so quickly? Retrieved from [Link].
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). This compound. Retrieved from [Link].
-
The Good Scents Company. (n.d.). This compound, 4826-62-4. Retrieved from [Link].
-
PubMed. (2024, March 30). Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids. Retrieved from [Link].
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- 2. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
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Technical Support Center: Refinement of Extraction Techniques for Volatile Aldehydes
Welcome to the technical support center dedicated to the nuanced field of volatile aldehyde analysis. As researchers, scientists, and drug development professionals, you are aware that the accurate quantification of these reactive and often elusive compounds is critical for applications ranging from flavor chemistry and environmental monitoring to clinical diagnostics for oxidative stress.[1][2][3] Their inherent volatility, polarity, and instability present significant analytical challenges.[4]
This guide is structured to move beyond simple protocols. It aims to provide a deep, mechanistic understanding of the choices you make in the lab, equipping you with the expertise to troubleshoot effectively and develop robust, self-validating methods.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions encountered when beginning work with volatile aldehydes.
Q1: Why is derivatization a critical step for the analysis of most volatile aldehydes?
A: Derivatization is crucial for several reasons rooted in the chemical nature of low molecular weight aldehydes.[4] Firstly, it enhances chemical stability; aldehydes are prone to oxidation and polymerization, and converting them to a stable derivative preserves the analyte. Secondly, it improves chromatographic performance by increasing the volatility and reducing the polarity of the aldehydes, which leads to better peak shape and separation in Gas Chromatography (GC).[4] Finally, derivatization agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) introduce moieties that significantly enhance detection sensitivity, especially in electron capture or mass spectrometry detectors.[4][5]
Q2: What are the primary extraction techniques for volatile aldehydes from liquid or solid matrices?
A: The most prevalent techniques are designed to handle the volatile nature of these compounds efficiently:
-
Headspace (HS) Analysis: This involves analyzing the vapor phase in equilibrium with a sample in a sealed vial. It's a clean, solvent-free technique ideal for highly volatile compounds.[6][7] Multiple Headspace Extraction (MHE) is an advanced version used for more accurate quantification by correcting for matrix effects.[8]
-
Solid-Phase Microextraction (SPME): SPME uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or directly from a liquid sample.[9] It is a solvent-free, sensitive, and widely used technique that combines sampling and pre-concentration into a single step.[10][11]
-
Solvent-Assisted Flavor Evaporation (SAFE): This is a specialized distillation technique used to isolate volatile compounds from complex food matrices without thermal degradation.[12]
-
Liquid-Liquid Extraction (LLE): While a more traditional method, LLE is still used, sometimes involving a reaction with agents like bisulfite to form charged adducts, which facilitates their separation from a non-polar matrix.[13][14]
Q3: How do I select the appropriate SPME fiber for my target aldehydes?
A: Fiber selection is critical and depends on the polarity and molecular weight of your target analytes. A mixed-phase fiber is often a good starting point for screening a wide range of volatiles.
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a versatile, three-phase fiber suitable for a broad range of volatile and semi-volatile compounds, including small aldehydes.[15][16] The combination of different polymeric materials allows for the adsorption of analytes with varying polarities and molecular weights.
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber is effective for a range of aldehydes and is often used in methods coupled with HPLC.[17]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber excels at trapping very small, highly volatile compounds due to the microporous nature of Carboxen.[15]
Q4: What is the scientific principle behind adding salt ("salting out") during a headspace or SPME extraction?
A: The addition of a salt, such as sodium chloride (NaCl), to an aqueous sample increases the ionic strength of the solution.[18] This reduces the solubility of non-polar and moderately polar organic compounds like aldehydes, effectively "pushing" them out of the liquid phase and into the headspace. This phenomenon, known as the salting-out effect, increases the analyte concentration in the headspace, thereby enhancing the efficiency and sensitivity of the extraction by the SPME fiber or direct headspace injection.[18]
Troubleshooting Guide: From Theory to Resolution
This guide addresses specific, practical problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor Recovery & Low Signal Intensity
Q: My calibration standards look fine, but when I run my samples, the peaks for my target aldehydes are extremely small or completely absent. What is happening?
A: This is a classic and multifaceted problem. The cause can be pinpointed by systematically evaluating each stage of your workflow.
Potential Causes & Solutions:
-
Inefficient Extraction/Derivatization: The parameters optimized for a clean standard may not be effective in a complex sample matrix.
-
Causality: The sample matrix can alter the partitioning equilibrium of aldehydes into the headspace.[8][19] Complex matrices can also compete for the derivatizing agent or hinder the reaction kinetics.
-
Solution: Re-optimize your extraction parameters (temperature, time, agitation) using a matrix-matched standard. Increase the concentration of the derivatizing agent (e.g., PFBHA) to ensure it is not the limiting reagent. Verify the pH of your sample, as derivatization reactions are often pH-dependent.
-
-
Analyte Loss via Active Sites: Aldehydes are notoriously "sticky" and can be lost through irreversible adsorption to active sites within the analytical system.
-
Causality: Free silanol groups (-Si-OH) on glass inlet liners, column surfaces, or even metal components can strongly interact with the carbonyl group of aldehydes, leading to peak tailing or complete loss of signal.[20][21]
-
Solution: Always use deactivated (silanized) inlet liners and high-quality, inert GC columns. If you suspect system activity, a good diagnostic is to inject a high-concentration standard; if the peak shape improves dramatically with increasing concentration, it indicates active sites are being saturated. Consider conditioning the system by injecting a derivatizing agent to passivate active sites.
-
-
Matrix-Induced Signal Suppression: This is a common issue in mass spectrometry where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[22][23]
-
Causality: Co-extractives compete with the analyte for ionization, reducing the number of analyte ions that reach the detector, thus suppressing the signal even if the analyte successfully passed through the GC column.[23]
-
Solution: Improve sample cleanup if possible. Adjust the GC temperature program to better separate the analyte from the interfering matrix components. If suppression persists, the most reliable solution is to use a stable isotope-labeled internal standard for each analyte, as it will experience the same suppression and provide accurate quantification.
-
-
System Leaks: A leak in the injector is particularly detrimental for more volatile compounds.[20]
-
Causality: During splitless injection, a leak can cause a loss of sample vapor before it is transferred to the column.
-
Solution: Regularly check for leaks using an electronic leak detector, paying close attention to the septum, liner O-ring, and column fittings.[21]
-
Caption: Decision tree for troubleshooting low analyte signals.
Issue 2: Poor Reproducibility and High Variability
Q: My replicate injections of the same sample are giving highly variable results (e.g., >15% RSD). What causes this inconsistency?
A: Poor reproducibility points to a lack of control over critical variables in your workflow.
Potential Causes & Solutions:
-
Inconsistent SPME Fiber Positioning/Exposure: Manual SPME can introduce variability if the fiber is not exposed to the headspace at the exact same depth and for the same amount of time for every sample.
-
Causality: The extraction process is time-dependent and relies on establishing a consistent equilibrium between the sample headspace and the fiber coating.[24] Any variation will alter the mass of analyte adsorbed.
-
Solution: Use an autosampler for SPME analysis to guarantee precise and repeatable timing and positioning. If performing manual SPME, use a stand to hold the vial and SPME holder at a fixed position.
-
-
SPME Fiber Carryover or Degradation: The fiber itself can be a source of variability.
-
Causality: High-concentration samples can saturate the fiber, and if not cleaned properly, residual analyte can desorb during the analysis of the next sample (carryover).[24][25] Repeated use, especially at high desorption temperatures, can also degrade the fiber coating, changing its extraction efficiency.
-
Solution: Implement a rigorous fiber conditioning step between each injection. This typically involves baking the fiber in a separate, clean, heated injection port. Monitor fiber performance by regularly running a QC standard; a consistent drop in response indicates the fiber needs replacement.
-
-
Temperature and Time Fluctuations: The headspace equilibrium is highly sensitive to temperature.
-
Causality: According to thermodynamics, the vapor pressure of an analyte increases with temperature.[26] Inconsistent incubation temperatures will lead to variable analyte concentrations in the headspace, directly impacting the amount extracted.
-
Solution: Ensure your incubator or autosampler's heating block provides stable and uniform temperature control. Use a consistent, well-defined equilibration time for all samples and standards to ensure equilibrium is reached.[26]
-
Issue 3: Extraneous Peaks and Contamination
Q: I am observing "ghost peaks" in my blank runs, or my sample chromatograms are cluttered with unexpected peaks. How can I get a cleaner baseline?
A: Contamination can come from many sources and requires a systematic "divide and conquer" approach to identify and eliminate.
Potential Causes & Solutions:
-
Carryover from a "Hot" Injection: This is the most common source of ghost peaks corresponding to your analytes.
-
Causality: A high-concentration sample can contaminate the entire injection pathway, from the syringe to the inlet liner and the front of the GC column.[21][25]
-
Solution: After running a high-concentration sample, run one or two solvent blanks to wash the system. If carryover persists, replace the inlet liner and septum. Bake the injection port at a high temperature (e.g., 20-30°C above the desorption temperature) for an extended period.[20]
-
-
Contaminated Reagents or Apparatus: The contamination may be introduced before the sample ever reaches the instrument.
-
Causality: Solvents, derivatizing agents, glassware, or even vial septa can be sources of contamination. Aldehydes are common in laboratory air and can be adsorbed by your samples.[25]
-
Solution: Run a "method blank" where you perform every step of the sample preparation process but without adding the actual sample. This will help isolate the source. Use high-purity solvents and reagents. Bake glassware at a high temperature before use. Use high-quality, low-bleed septa.
-
-
Column Bleed: At high temperatures, the stationary phase of the GC column can begin to break down, creating a rising baseline and sometimes discrete peaks.
-
Causality: This is often seen when the column's maximum operating temperature is exceeded or when the column is damaged by oxygen contamination.[20]
-
Solution: Ensure your carrier gas is pure and that oxygen traps are installed and functional. Do not exceed the manufacturer's recommended maximum temperature for your column. If the column is old and has been used extensively, it may need to be replaced.
-
Data & Protocols for Robust Analysis
Table 1: SPME Fiber Selection Guide for Volatile Aldehydes
| SPME Fiber Coating | Abbreviation | Primary Application Characteristics | Target Aldehyde Examples |
| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Broad-spectrum, good for screening C2-C10 aldehydes and other volatiles. A robust first choice.[9][15] | Hexanal, Nonanal, Acetaldehyde, Furfural |
| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Good for general purpose analysis of volatiles, including aromatic aldehydes.[17][18] | Benzaldehyde, Cinnamaldehyde, Veratraldehyde |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | Excellent for trapping very small, highly volatile aldehydes (C1-C4).[15] | Formaldehyde, Acetaldehyde, Propanal |
| Polyacrylate | PA | More polar coating, suitable for more polar analytes. | Hydroxylated aromatic aldehydes |
Table 2: Typical Starting Parameters for HS-SPME of Aldehydes in Aqueous Matrix
| Parameter | Typical Range | Rationale & Key Considerations |
| Extraction Temperature | 40 - 80 °C | Higher temperatures increase vapor pressure but can also promote analyte degradation or unwanted matrix reactions.[26][27] Optimization is critical. |
| Equilibration Time | 10 - 30 min | The time required for analytes to reach a stable equilibrium between the liquid and headspace phases.[15] |
| Extraction Time | 20 - 60 min | The time the SPME fiber is exposed to the headspace. Longer times allow for more analyte to be adsorbed, until equilibrium is reached.[15][24] |
| Salt Concentration (NaCl) | 0.5 g - 2.5 g per 5 mL | Increases ionic strength to enhance the "salting-out" effect. Too much salt can create a saturated solution with undissolved solids.[18] |
| Desorption Time | 2 - 5 min | Must be long enough to ensure complete transfer of analytes from the fiber to the GC inlet, but not so long as to cause thermal degradation. |
Experimental Protocol: HS-SPME-GC/MS of Volatile Aldehydes with PFBHA Derivatization
This protocol provides a validated starting point for the analysis of volatile aldehydes in aqueous samples. Self-validation is key: always include method blanks, matrix spikes, and quality control standards in your analytical run to ensure data integrity.
1. Materials & Reagents
-
SPME Fiber: 85 µm Carboxen/PDMS or 50/30 µm DVB/CAR/PDMS fiber assembly.
-
Vials: 20 mL amber glass headspace vials with PTFE-faced silicone septa.
-
Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10-20 mg/mL in reagent-grade water).[18]
-
Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organic contaminants.
-
Internal Standard (IS) solution (e.g., deuterated hexanal or other appropriate labeled aldehyde).
-
2. Workflow Diagram: SPME with In-Vial Derivatization
Caption: Experimental workflow for HS-SPME-GC/MS of aldehydes.
3. Step-by-Step Procedure
-
SPME Fiber Conditioning: Before first use and as needed, condition the fiber according to the manufacturer's instructions (typically by heating in a clean GC inlet).
-
Sample Preparation: a. Pipette 5.0 mL of the aqueous sample into a 20 mL headspace vial. b. Add a known amount of internal standard solution. c. Add ~1.5 g of pre-baked NaCl to the vial.[18]
-
Derivatization: a. Add an optimized volume of the PFBHA solution (e.g., 100 µL) to the vial. b. Immediately seal the vial with the cap and vortex for 30 seconds. The reaction begins instantly.
-
Incubation and Extraction: a. Place the sealed vial into a heated autosampler tray or incubation block set to the optimized temperature (e.g., 60°C). b. Allow the sample to equilibrate with agitation for the optimized time (e.g., 20 minutes). c. After equilibration, expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.[27]
-
Desorption and GC-MS Analysis: a. After extraction, retract the fiber from the vial and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 3 minutes) in splitless mode. b. Start the GC-MS data acquisition at the beginning of the desorption period.
-
Post-Analysis: a. After desorption, remove the fiber from the inlet and place it in a heated conditioning station or a separate clean inlet to bake off any residual compounds before the next analysis. This is critical to prevent carryover.[24]
References
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxtshCQIy-NS1yfBI_0TJ8VmVqWLqTV5UIIZ_Y1F9uf9JL5r9WaciZ5HZb9se2lZXc05HZRvBiWOBBLx4zNo5SLh94btyeQVq-46UfH92KJ2wrx0nvOQWsKMm3xKdn71TJl64O0SVeoVFwAJw=]
- Headspace volatile aldehydes as indicators of lipid oxidation in foods. (2001). PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVBRzfMxUFRxOB9pq0ii7W6E-E31w8KEshZdTZS5bC5F51WRT8Kzek4_nXfLSEyRsA2HtaI9_2xW5mDeujtmA69F_RM6EONH2H0D8y5XWduuv-3AaQjRMsx54QZgsHg9ytpxI0]
- Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution. (2008). PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUZ_DTwIY0t5BBj76yaxHDHhFJRE0-x6PvNnnxer9puowLHqsh6lhBn7qf-MDKIcPmpPnHizY0rfSTX9u2npF2eZp35b-mkhTZB6Elb_92g_4YioE3pWxCP1p6Pe4agAWl2GoK]
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- A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. (2004). PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrSaxSazF1PZP-uHn2Tj13Jyctlguj-F70O29sx_gSg0i-qdUuyhv5l8pdDdjtOMIXigMxqYTx0qGKGB8knyMrOcuMmpsNU7G_OYriPipeTCyvWhEh54u9tCsrjypPYkIu8lpV]
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 2-Dodecenal and 2-Decenal
Introduction
In the ongoing search for novel antimicrobial agents, naturally derived compounds have emerged as a promising frontier for researchers, scientists, and drug development professionals. Among these, aliphatic α,β-unsaturated aldehydes, key components in the essential oils of various plants, have garnered significant attention for their potent biological activities. This guide provides an in-depth technical comparison of the antimicrobial properties of two such compounds: 2-Dodecenal and 2-Decenal. Both are long-chain aldehydes found in plants like coriander (Coriandrum sativum) and sweet ginger (Alpinia coriandriodora)[1][2][3]. Their shared chemical scaffold—a reactive aldehyde group conjugated with a carbon-carbon double bond—is central to their antimicrobial function, yet subtle differences in their alkyl chain length may influence their potency and spectrum of activity. This document synthesizes experimental data to objectively compare their performance, details the methodologies for their evaluation, and explores the mechanistic underpinnings of their action.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of α,β-unsaturated aldehydes like this compound and 2-Decenal is primarily attributed to their chemical structure. These molecules are amphipathic, possessing a hydrophilic aldehyde "head" and a hydrophobic alkyl "tail"[4]. This structure allows them to interact with and disrupt the phospholipid bilayer of microbial cell membranes, leading to a gross perturbation of the membrane's integrity[5][6].
The key mechanistic steps are believed to be:
-
Membrane Intercalation: The hydrophobic chain facilitates insertion into the lipid portion of the cell membrane.
-
Increased Permeability: This disruption leads to increased membrane permeability, causing leakage of essential intracellular components like ions, proteins, and nucleic acids[4].
-
Reaction with Biomolecules: The highly electrophilic nature of the α,β-unsaturated aldehyde group allows it to react with cellular nucleophiles, such as the amino and sulfhydryl groups of proteins and enzymes[4][7]. This can impair critical biochemical processes, leading to cell death[7].
Studies have shown that the effectiveness of these aldehydes is correlated with their alkyl chain length and the presence of the α,β-double bond, which is crucial for their reactivity and subsequent antibacterial effect[6][8].
Caption: Proposed mechanism of action for α,β-unsaturated aldehydes.
Comparative Antimicrobial Activity: A Quantitative Overview
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[9]. It is a key metric for comparing antimicrobial potency. The minimum bactericidal concentration (MBC) is the lowest concentration that results in microbial death. The following table summarizes available experimental data for this compound and 2-Decenal against various microorganisms.
| Microorganism | Gram Stain | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | This compound | 105 | 105 | [1] |
| Staphylococcus aureus | Gram-positive | (E)-2-Decenal | 7.8 - 500 (range) | - | [2] |
| Bacillus subtilis | Gram-positive | This compound | Low (unspecified) | - | [1] |
| Bacillus subtilis | Gram-positive | (E)-2-Decenal | 0.78 (EO) | 3.13 (EO) | [2] |
| Enterococcus faecalis | Gram-positive | (E)-2-Decenal | 0.78 (EO) | 3.13 (EO) | [2] |
| Salmonella choleraesuis | Gram-negative | This compound | 6.25 | 6.25 | [1][4] |
| Escherichia coli | Gram-negative | (E)-2-Decenal | 0.78 (EO) | 6.25 (EO) | [2] |
| Proteus vulgaris | Gram-negative | (E)-2-Decenal | 1.56 (EO) | 3.13 (EO) | [2] |
| Pseudomonas aeruginosa | Gram-negative | (E)-2-Decenal | 6.25 (EO) | 6.25 (EO) | [2] |
Note: (EO) indicates that the data is from studies on an essential oil where (E)-2-Decenal was the main component, not the isolated compound. The broad range for S. aureus reflects activity across multiple strains.
Structural Damage Assessment
Beyond quantitative measures like MIC, microscopic analysis provides direct evidence of the antimicrobial mechanism. Studies utilizing Scanning Electron Microscopy (SEM) and Optical Microscopy have visualized the severe structural damage inflicted upon microbial cells by these aldehydes.
-
For this compound: Contact with the compound leads to a noticeable decrease in bacterial concentration. In Gram-positive bacteria like Streptococcus mutans, it causes destruction of the cell membrane and cytoplasm. For yeasts such as Candida tropicalis, it results in a significant reduction in cell size and the exit of cytoplasm. In Gram-negative bacteria like Klebsiella oxytoca, it induces changes in the cytoplasm and visible damage to the cell membrane[10][11].
-
For 2-Decenal: As a representative 2E-alkenal, its mode of action is consistent with causing a "gross perturbation of the lipidic fraction of plasmatic membranes," effectively disrupting the primary barrier of the cell[5][6].
These observations corroborate the proposed membrane-disruptive mechanism and highlight the potent, physically damaging effects of these compounds on both bacterial and fungal cells.
Experimental Protocols: Determining Antimicrobial Susceptibility
To ensure the trustworthiness and reproducibility of antimicrobial activity data, standardized protocols are essential. The Broth Microdilution Method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[12]
Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common practices described in the literature[8][10][12].
Causality and Rationale:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing. It has low levels of inhibitors (like thymidine and thymine) that could interfere with certain antibiotics and supports the growth of most common pathogens[9].
-
McFarland Standard: This turbidity standard ensures that the initial bacterial inoculum is consistent across all experiments, which is critical for reproducible MIC values. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: This creates a concentration gradient of the test compound, allowing for the precise determination of the lowest concentration that inhibits growth.
-
Controls: Positive (no compound) and negative (no bacteria) controls are crucial to validate that the bacteria can grow in the medium and that the medium itself is sterile.
Step-by-Step Methodology:
-
Preparation of Test Compound: Prepare a stock solution of this compound or 2-Decenal in a suitable solvent (e.g., DMSO) at a high concentration.
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test microorganism from an agar plate culture. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plate Setup: a. Use a sterile 96-well microtiter plate. b. Add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 serves as the positive control (growth control), containing 100 µL of CAMHB but no test compound. f. Well 12 serves as the negative control (sterility control), containing 200 µL of uninoculated CAMHB.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2d) to wells 1 through 11. This brings the total volume in these wells to 200 µL and halves the compound concentrations to their final test values.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading the MIC: a. After incubation, examine the plate for visible turbidity (bacterial growth). b. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well)[9][13].
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion
Both this compound and 2-Decenal demonstrate significant broad-spectrum antimicrobial properties, validating the interest in α,β-unsaturated aldehydes as potential therapeutic agents or preservatives. Their primary mechanism of action involves the rapid disruption of the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death. While available data suggests potent activity for both compounds, direct comparative studies under identical conditions are limited. The data on this compound shows strong efficacy against specific pathogens like S. aureus and Salmonella[1]. The data for 2-Decenal, often presented in the context of essential oils, also indicates a wide range of activity[2]. The two-carbon difference in their alkyl chains likely influences their hydrophobicity and, consequently, their ability to partition into the cell membranes of different microbial species. Further research conducting side-by-side comparisons using standardized protocols, such as the one detailed here, is necessary to definitively establish the superior compound for specific applications. Nevertheless, their proven efficacy and natural origin make both this compound and 2-Decenal compelling candidates for future drug development and antimicrobial research.
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Sharopov, F., et al. (2015). Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Essential Oils of Selected Aromatic Plants from Tajikistan. MDPI. Retrieved from [Link]
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Calvo-Garrido, C., et al. (2024). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. MDPI. Retrieved from [Link]
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Trombetta, D., et al. (2002). Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes. PubMed. Retrieved from [Link]
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Calvo-Garrido, C., et al. (2025). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. ResearchGate. Retrieved from [Link]
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Trombetta, D., et al. (2002). Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Bioactivity of Cis- and Trans-Isomers of 2-Dodecenal
Abstract
2-Dodecenal, an unsaturated aldehyde found in various natural sources, exists as two primary geometric isomers: cis-2-Dodecenal and trans-2-Dodecenal. While both isomers are utilized in the flavor and fragrance industry, emerging research highlights their distinct bioactive profiles, with implications for pharmacology and drug development. This guide provides a comparative analysis of the bioactivity of these isomers, focusing on antimicrobial, cytotoxic, and insecticidal properties. We synthesize available data, explain the mechanistic rationale behind experimental choices, and provide detailed, validated protocols for researchers to conduct their own comparative assessments. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the specific biological activities of this compound isomers.
Introduction: The Significance of Stereoisomerism in Bioactivity
Geometric isomers, such as the cis and trans forms of this compound, can exhibit remarkably different biological activities. This divergence is rooted in their distinct three-dimensional structures, which dictate how they interact with biological targets like receptors, enzymes, and cell membranes. The trans isomer, often referred to as (E)-2-dodecenal, is the more stable and commonly studied form, found in a variety of plants, including cilantro, and in dairy products.[1] It is recognized for its potent aroma, described as fatty, waxy, and citrus-like.[1][2] The cis isomer, while less common, presents a unique spatial arrangement that can lead to altered biological interactions. Understanding these differences is paramount for applications ranging from novel antimicrobial agents to targeted cancer therapies.
Chemical and Physical Properties
| Property | (cis)-2-Dodecenal | (trans)-2-Dodecenal |
| Molecular Formula | C₁₂H₂₂O | C₁₂H₂₂O |
| Molecular Weight | 182.30 g/mol | 182.30 g/mol |
| Synonyms | (Z)-2-Dodecenal | (E)-2-Dodecenal, Mandarin Aldehyde |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Odor Profile | Varies, generally fatty/green | Powerful, fatty, waxy, citrus/mandarin notes[2] |
| Boiling Point | ~105-107 °C at 10 mmHg | ~93 °C at 0.5 mmHg |
| Natural Occurrence | Less common | Coriander, citrus oils, dairy products, chicken[1] |
Comparative Bioactivity Analysis
The structural rigidity of the double bond in this compound isomers is the primary driver of their differential bioactivity. The linear shape of the trans isomer may facilitate different interactions with cellular membranes or binding pockets compared to the kinked structure of the cis isomer.
Antimicrobial and Anthelmintic Efficacy
(E)-2-dodecenal has been identified as a significant antibacterial and anthelmintic agent.[3][4] Its activity is attributed to the electrophilic nature of the α,β-unsaturated aldehyde group, which can react with nucleophilic residues (e.g., cysteine, histidine) in microbial proteins and enzymes, leading to cellular dysfunction.
-
Antibacterial Activity: The trans isomer is a known component of essential oils with demonstrated antibacterial effects.[4]
-
Anthelmintic Activity: Extracts rich in trans-2-dodecenal have shown potent activity against nematodes like Strongyloides stercoralis.[4]
While direct comparative studies on the antimicrobial activity of the cis isomer are less common in publicly available literature, it is hypothesized that its efficacy may differ based on its ability to penetrate bacterial cell walls and interact with intracellular targets.
Cytotoxicity and Potential Antitumor Effects
The reactivity of α,β-unsaturated aldehydes also confers cytotoxic properties. This is a double-edged sword; while it can lead to skin irritation, it also opens avenues for anticancer research.[5]
A study on the essential oil of Bifora testiculata, where trans-2-dodecenal was the main component, demonstrated dose-dependent cytotoxic effects against human tumor cell lines, including breast cancer (MDA-MB-231), melanoma (A375), and colon cancer (CaCo2).[6] This suggests that the trans isomer possesses notable cytotoxic potential. For instance, other unsaturated aldehydes like trans-2-nonenal have been shown to induce cytotoxicity and apoptosis in various cell lines.[7]
The logic of comparing isomers stems from precedents like resveratrol, where the trans isomer consistently shows greater antiproliferative and cytotoxic activity than the cis form across multiple cancer cell lines.[8] This difference is often attributed to the higher stability and more favorable binding geometry of the trans configuration with its cellular targets. A similar principle likely applies to this compound, where the trans isomer's geometry may allow for more efficient interaction with cellular machinery to induce apoptosis or cell cycle arrest.
Insecticidal and Repellent Activity
(E)-2-alkenals are well-documented as defensive compounds in insects, acting as repellents against predators.[9] Trans-2-dodecenal has been specifically investigated for its repellent effects on potato tuber moths, with high concentrations achieving complete repellency.[4] This bioactivity is crucial for developing natural alternatives to synthetic pesticides. The mechanism is likely related to the activation of olfactory receptors in insects that perceive the compound as a threat or an anti-feedant signal. Comparative studies are essential to determine if the cis isomer could be more potent or have a different spectrum of activity against various pest species.
Experimental Protocols for Comparative Assessment
To objectively compare the bioactivities of cis- and trans-2-Dodecenal, standardized and validated assays are crucial. The following protocols are designed to be self-validating by including appropriate positive and negative controls.
Workflow for Comparative Bioactivity Screening
The diagram below illustrates a logical workflow for a comprehensive comparative study.
Caption: Workflow for comparing cis- and trans-2-Dodecenal bioactivity.
Protocol: MTT Assay for Cytotoxicity Assessment
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, reliable method for quantifying the cytotoxic effects of compounds on cultured cell lines.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare stock solutions of cis- and trans-2-Dodecenal in DMSO. Create a serial dilution in culture media to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the various concentrations of each isomer. Include "vehicle control" (media with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (concentration that inhibits 50% of cell growth) for each isomer.
Protocol: Insect Repellency Assay (Arm-in-Cage Method)
Rationale: The arm-in-cage test is a standard and effective method for evaluating the repellency of a substance against biting insects like mosquitoes.[10] It provides a direct measure of protection in a controlled environment.
Methodology:
-
Subject Preparation: Recruit human volunteers and have them wash their forearms with unscented soap and rinse thoroughly.
-
Compound Application: Mark a specific area (e.g., 3x5 cm) on the forearm. Apply a known concentration of each isomer (e.g., 0.1 mg/cm²), dissolved in ethanol, to the marked area. Use ethanol alone as a negative control and a commercial repellent like DEET as a positive control.
-
Exposure: After the solvent has evaporated (approx. 10 minutes), the volunteer inserts the treated forearm into a cage containing 20-30 female mosquitoes (e.g., Aedes aegypti) that have been starved for 12 hours.
-
Data Collection: Record the number of mosquitoes that land and/or probe on the treated skin over a 3-minute exposure period.
-
Time Course: Repeat the exposure every 30 minutes until protection fails (e.g., two or more bites are recorded).
-
Analysis: Calculate the percent repellency at each time point compared to the negative control. Determine the Complete Protection Time (CPT) for each isomer.
Data Summary and Mechanistic Interpretation
The expected outcome of these experiments is a quantitative comparison of the bioactivity of the two isomers.
Hypothetical Data Summary Table
| Bioactivity Assay | Parameter | (cis)-2-Dodecenal | (trans)-2-Dodecenal | Positive Control |
| Cytotoxicity (MDA-MB-231) | IC₅₀ (µM) after 72h | 125 ± 15 | 60 ± 8 | Doxorubicin: 0.5 ± 0.1 |
| Antimicrobial (E. coli) | MIC (µg/mL) | 250 ± 25 | 128 ± 16 | Gentamicin: 2 ± 0.5 |
| Insect Repellency (A. aegypti) | CPT (hours) at 0.1 mg/cm² | 1.5 ± 0.25 | 2.5 ± 0.5 | 20% DEET: 6 ± 1 |
Note: Data are hypothetical and for illustrative purposes only.
Proposed Mechanism of Differential Action
The superior predicted activity of the trans isomer can be visualized through its interaction with a target, such as a bacterial cell membrane.
Caption: Model of differential membrane interaction by this compound isomers.
The linear geometry of trans-2-dodecenal may allow for more efficient insertion into the lipid bilayer of bacterial or cancer cell membranes, leading to increased membrane permeability and cell death. Conversely, the kinked structure of the cis isomer could create steric hindrance, reducing its ability to disrupt the membrane, potentially explaining its lower predicted bioactivity.
Conclusion
The available evidence and mechanistic rationale strongly suggest that trans-2-Dodecenal is a more potent bioactive agent than its cis isomer in antimicrobial, cytotoxic, and insect-repellent contexts. The difference in geometric structure likely dictates the efficacy of their interactions with biological targets. For researchers in drug development, this underscores the critical importance of isomeric purity when investigating natural compounds. Future research should focus on direct, side-by-side comparisons using the protocols outlined herein to confirm these hypotheses and explore the full therapeutic potential of these fascinating molecules.
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E)-2-dodecenal. Retrieved from [Link]
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ResearchGate. (n.d.). Molecule of the month: trans-2-dodecenal: organoleptic characteristics and F&F applications. Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structure of trans -2-dodecenal (C12H22O). Retrieved from [Link]
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ResearchGate. (n.d.). Defensive Roles of (E)-2-Alkenals and Related Compounds in Heteroptera. Retrieved from [Link]
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ResearchGate. (n.d.). Dose-dependent cytotoxic effects of Bt (a) and trans-2-dodecenal (b) on.... Retrieved from [Link]
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MDPI. (2020). Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. Retrieved from [Link]
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PubMed. (2010). The cytotoxic and genotoxic effects of conjugated trans-2-nonenal (T2N), an off-flavor compound in beer and heat processed food arising from lipid oxidation. Retrieved from [Link]
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MDPI. (2020). Repellency of Veratraldehyde (3,4-Dimethoxy Benzaldehyde) against Mosquito Females and Tick Nymphs. Retrieved from [Link]
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A Comparative Guide to the Sensory Panel Evaluation of 2-Dodecenal in Citrus Flavors
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of sensory evaluation methodologies for (E)-2-dodecenal, a potent and defining aldehyde in citrus flavors. This document is designed for researchers, flavor chemists, and product development professionals, offering a framework grounded in scientific principles to accurately characterize and optimize the use of this impactful aroma compound. We will move beyond simple protocols to explore the causality behind experimental design, ensuring a robust and self-validating approach to sensory analysis.
The Dual Nature of 2-Dodecenal in Citrus Profiles
(E)-2-Dodecenal is a fatty aldehyde that plays a pivotal role in the authenticity of many citrus profiles, particularly mandarin and orange.[1][2][3][4] Its aroma is complex, described as waxy, aldehydic, and citrusy, with distinct notes of mandarin orange peel.[1][5][6][7] However, its potency is a double-edged sword; at high concentrations, it can present unpleasant gassy, metallic, or fatty off-notes.[1][6] Therefore, precise sensory evaluation is not merely beneficial but essential for its successful application. The goal is to pinpoint the optimal concentration where this compound enhances the desired "freshly-squeezed" or "peely" character without overwhelming the flavor system.
A Comparative Framework of Sensory Methodologies
Sensory evaluation is the scientific process of measuring human responses to products as perceived through the senses.[8][9] The choice of methodology is dictated by the specific question the researcher aims to answer. For a potent compound like this compound, a multi-faceted approach is often required.
| Methodology | Core Objective | Common Test Formats | Application for this compound Evaluation |
| Difference Testing | Determines if a perceptible difference exists between samples. | Triangle Test, Duo-Trio Test, Paired Comparison.[10] | Screening & QC: Essential for determining the detection threshold of this compound and for quality control to ensure batch-to-batch consistency of a finished flavor. |
| Descriptive Analysis | Identifies, describes, and quantifies the specific sensory attributes of a product.[9] | Quantitative Descriptive Analysis (QDA®), Spectrum™ Method, Flavor Profile.[10][11] | Characterization & Formulation: The most powerful tool for understanding how this compound changes a citrus profile. It quantifies the intensity of attributes like "peely," "waxy," and "metallic" at various concentrations.[12][13] |
| Affective (Consumer) Testing | Measures preference or acceptance ("liking") of a product.[9] | Hedonic Scaling (e.g., 9-point scale), Preference Ranking.[9][10] | Product Validation: Used in later stages of development to determine if the addition of this compound at a specific level leads to a more preferred product among the target consumer base. |
For the purpose of flavor development and optimization, Descriptive Analysis provides the most actionable and in-depth data. It moves beyond the binary "different/not different" result of difference tests to create a detailed sensory "fingerprint" of the product, which is crucial for precise formulation adjustments.[9][14]
Experimental Protocols: A Self-Validating Workflow
The following protocols provide a robust workflow for the comprehensive evaluation of this compound. The process begins with establishing the fundamental detection threshold and then moves to detailed characterization.
Protocol 1: Determination of the Odor Detection Threshold (ODT)
Causality: Before characterizing the quality of an aroma, one must first establish the lowest concentration at which it can be reliably detected. This threshold serves as a critical anchor point for all subsequent descriptive analysis, allowing concentrations to be defined as sub-threshold, peri-threshold (at the edge of perception), and supra-threshold.
Methodology: Ascending Forced-Choice (AFC) Triangle Test
-
Panelist Selection: Recruit 15-20 panelists screened for sensory acuity.
-
Sample Preparation:
-
Create a stock solution of (E)-2-dodecenal in a neutral solvent like ethanol.
-
Prepare a geometric series of dilutions in the product base (e.g., a simple sugar/acid solution or an orange juice base stripped of its native aroma). Concentrations could range from 0.01 ppb to 10 ppb.
-
The base without added this compound serves as the control.
-
-
Test Execution:
-
Present panelists with a series of sample sets, starting with the lowest concentration.
-
Each set is a triangle test : three samples (two are the control, one contains this compound) presented in coded, randomized order.
-
Panelists are forced to choose the sample they believe is different, even if it is a guess.
-
-
Data Analysis:
-
An individual's threshold is the lowest concentration at which they correctly identify the odd sample twice in a row.
-
The group's threshold is calculated as the geometric mean of the individual thresholds. This mitigates the influence of outliers.
-
Caption: Workflow for Odor Detection Threshold (ODT) determination.
Protocol 2: Quantitative Descriptive Analysis (QDA®)
Causality: With the detection threshold established, QDA® is employed to build a complete sensory map. This method quantifies how the perceived character of the citrus flavor changes as the concentration of this compound increases, allowing for the identification of an optimal "sweet spot."[12][13]
Methodology:
-
Panelist Selection & Training:
-
Select a panel of 8-12 highly trained and calibrated individuals.[10][15]
-
Training involves exposing the panel to reference standards for expected citrus attributes (e.g., orange oil for "orange," citral for "lemony," linalool for "floral") and potential off-notes (e.g., pure this compound at high concentration for "waxy/fatty").
-
-
Lexicon Development: In open discussion, the panel develops a consensus list of specific terms (e.g., "fresh orange," "peely," "waxy," "fatty," "metallic," "cilantro") to describe the sensory experience of the samples.
-
Sample Preparation: Prepare samples of the citrus base with this compound at several concentrations relative to the ODT determined in Protocol 1 (e.g., Control [0 ppb], 0.5x ODT, 1x ODT, 5x ODT, 10x ODT).
-
Evaluation & Scoring:
-
In individual, isolated booths, panelists evaluate each sample, presented blindly and in a randomized order.
-
For each attribute in the lexicon, panelists rate its intensity on an unstructured 15-cm line scale anchored with "low" on the left and "high" on the right.
-
-
Data Analysis:
-
The ratings on the line scales are digitized.
-
Analysis of Variance (ANOVA) is used to determine which attributes show significant differences across the samples.
-
Principal Component Analysis (PCA) is often used to visualize the relationships between the samples and their sensory attributes in a multi-dimensional map.
-
Caption: Workflow for Quantitative Descriptive Analysis (QDA®).
Data Presentation & Interpretation: A Hypothetical Case Study
The output of this workflow provides clear, quantitative data for decision-making. Below is a hypothetical dataset for this compound added to an orange flavor base, assuming a determined ODT of 1.0 ppb.
Table 1: Hypothetical Mean Intensity Scores from QDA® Panel
| Sensory Attribute | Control (0 ppb) | 0.5 ppb (Sub-Threshold) | 2.0 ppb (Supra-Threshold) | 8.0 ppb (High Concentration) |
| Fresh Orange | 7.8 | 8.5 | 8.0 | 5.5 |
| Peely/Zesty | 4.0 | 6.5 | 7.5 | 4.0 |
| Waxy | 1.5 | 2.0 | 5.0 | 8.5 |
| Fatty/Oily | 1.0 | 1.5 | 4.5 | 8.0 |
| Metallic | 0.5 | 0.5 | 2.5 | 6.0 |
Interpretation of Results:
-
Sub-Threshold (0.5 ppb): At a level below conscious detection, this compound significantly boosts the perception of "Fresh Orange" and "Peely/Zesty" character without increasing negative attributes. This demonstrates a synergistic effect.
-
Supra-Threshold (2.0 ppb): While still enhancing the desirable "Peely/Zesty" notes, this concentration begins to introduce noticeable "Waxy," "Fatty," and "Metallic" characteristics. The "Fresh Orange" perception begins to decline slightly.
-
High Concentration (8.0 ppb): At this level, the negative attributes of "Waxy," "Fatty," and "Metallic" dominate the profile, actively suppressing the desired citrus notes.
This data provides a clear, evidence-based rationale for a flavor chemist to target a concentration range between 0.5 and 2.0 ppb to achieve an optimal balance of enhanced authenticity without introducing undesirable off-notes.
Conclusion
The sensory evaluation of a potent aroma chemical like (E)-2-dodecenal demands a rigorous, multi-step scientific approach. By first establishing a baseline detection threshold and then employing a trained panel for Quantitative Descriptive Analysis, it is possible to move beyond subjective opinion to generate objective, quantifiable, and actionable data. This comparative guide demonstrates that such a structured workflow not only allows for the precise characterization of this compound's impact on citrus flavors but also provides a self-validating system for its optimal use in product development, ensuring the final flavor is both authentic and appealing.
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A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 2-Dodecenal Adducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The detection and quantification of protein adducts formed from lipid peroxidation products, such as 2-dodecenal (2-DDE), are critical for understanding their roles in cellular damage and disease pathogenesis. Immunoassays employing antibodies specific to these adducts are powerful tools in this endeavor. However, the structural similarity among various aldehyde-derived adducts presents a significant challenge in the form of antibody cross-reactivity. This guide provides a comprehensive comparison of the expected cross-reactivity of polyclonal and monoclonal antibodies raised against this compound (2-DDE) protein adducts. Drawing parallels from studies on structurally related aldehydes like hexanal and 4-hydroxynonenal (HNE), we delve into the principles of antibody specificity and provide detailed experimental protocols for assessing cross-reactivity. This guide is intended to equip researchers with the knowledge to select and validate appropriate antibody reagents for their specific research needs.
Introduction: The Significance of this compound Adducts and the Challenge of Cross-Reactivity
Lipid peroxidation, a consequence of oxidative stress, generates a plethora of reactive aldehydes that can covalently modify proteins, altering their structure and function. This compound (2-DDE), an α,β-unsaturated aldehyde, is one such product that readily forms adducts with nucleophilic amino acid residues, primarily lysine, histidine, and cysteine. These 2-DDE-protein adducts are implicated in various pathological conditions and are considered potential biomarkers of oxidative stress.
The development of antibodies that specifically recognize 2-DDE adducts is paramount for their sensitive and specific detection in biological samples. However, the generation of truly specific antibodies is hampered by the structural similarities shared among different aldehyde-derived protein modifications. This can lead to cross-reactivity, where an antibody raised against a 2-DDE adduct also recognizes adducts formed from other aldehydes, such as hexanal, 4-hydroxynonenal (HNE), or malondialdehyde (MDA). Such cross-reactivity can lead to inaccurate quantification and misinterpretation of experimental results.
This guide will explore the nuances of antibody cross-reactivity in the context of 2-DDE adducts, providing a framework for comparing the performance of different antibody types and offering robust experimental protocols for their validation.
The Immunogenicity of Aldehyde-Protein Adducts
The formation of aldehyde-protein adducts can render self-proteins immunogenic, leading to the production of antibodies against these "neoantigens". This has been demonstrated for various aldehyde adducts, including those of malondialdehyde (MDA) and other products of lipid peroxidation[1][2]. The immunogenicity of these adducts is a crucial first step in the development of antibodies for their detection. The covalent modification of a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), with the aldehyde of interest is a common strategy to elicit a robust immune response in host animals for the production of both polyclonal and monoclonal antibodies[3].
dot
References
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- 3. Production and specificity of polyclonal antibodies to hexanal-lysine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of (E)-2-Dodecenal: A Comparative Analysis Against Prominent Natural Antimicrobials
In the ever-evolving landscape of antimicrobial research, the exploration of naturally derived compounds continues to be a focal point for the development of novel therapeutic and preservative agents. Among these, (E)-2-Dodecenal, an α,β-unsaturated aldehyde found in various plants, has demonstrated significant antimicrobial potential. This guide provides an in-depth, objective comparison of the efficacy of (E)-2-Dodecenal against three other well-characterized natural antimicrobials: cinnamaldehyde, eugenol, and carvacrol. This analysis is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of available experimental data to inform future research and application.
Introduction to the Antimicrobial Agents
(E)-2-Dodecenal is a long-chain aliphatic aldehyde characterized by a conjugated double bond, a structural feature critical to its bioactivity.[1][2][3] It is a component of the essential oils of plants such as cilantro (Coriandrum sativum) and Eryngium foetidum. Its hydrophobic alkyl chain and hydrophilic aldehyde group contribute to its ability to interact with and disrupt microbial cell structures.[4]
Cinnamaldehyde , the primary constituent of cinnamon oil, is an aromatic α,β-unsaturated aldehyde. Its broad-spectrum antimicrobial activity against bacteria and fungi is well-documented.[5][6] The presence of the aldehyde group and the phenyl ring are crucial for its antimicrobial action.[6]
Eugenol , a phenolic compound, is the main component of clove oil.[7][8] It exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.[7][8][9] Its hydroxyl group and allyl chain are key to its mechanism of action.[6]
Carvacrol , a monoterpenoid phenol, is a major component of the essential oils of oregano and thyme.[10][11] It is known for its potent and broad-spectrum antimicrobial properties.[10][11] The phenolic hydroxyl group and the isopropyl moiety are critical for its activity.
Mechanisms of Antimicrobial Action: A Comparative Overview
The antimicrobial efficacy of these compounds stems from their ability to compromise the structural and functional integrity of microbial cells. While their primary target is often the cell membrane, the specific interactions and downstream effects can vary.
(E)-2-Dodecenal and other α,β-unsaturated aldehydes exert their antimicrobial effect through a multi-targeted approach. Their hydrophobic nature facilitates insertion into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and leakage of intracellular components.[2][3] The electrophilic α,β-unsaturated aldehyde moiety can also react with nucleophilic groups in cellular macromolecules, such as the sulfhydryl groups of enzymes and other proteins, leading to their inactivation and disruption of critical metabolic pathways.[4]
Cinnamaldehyde primarily acts by disrupting the bacterial cell membrane, affecting its potential and integrity.[12][13] This disruption leads to the leakage of essential ions and metabolites. It can also inhibit cell wall biosynthesis and has been shown to interfere with ATPases.[5] Furthermore, the aldehyde group can form Schiff bases with primary amines on microbial proteins, leading to their dysfunction.[6]
Eugenol 's mechanism is also centered on cell membrane damage.[8][14] It integrates into the lipid bilayer, altering its fluidity and permeability, which results in the leakage of intracellular materials.[14] The hydroxyl group of eugenol is thought to play a role in disrupting enzymatic activity within the cell.[6]
Carvacrol , being a phenolic compound, is highly effective at disrupting the outer membrane of Gram-negative bacteria, facilitating its own uptake and the uptake of other molecules. It partitions into the cytoplasmic membrane, disrupting the proton motive force and ATP synthesis. This leads to a cascade of events culminating in cell death.[10][11]
The following diagram illustrates the proposed primary mechanisms of action for each compound.
Caption: Primary antimicrobial mechanisms of action.
Comparative Efficacy: A Quantitative Analysis
The minimum inhibitory concentration (MIC) is a critical parameter for comparing the efficacy of antimicrobial agents. It represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes a selection of reported MIC values for the four natural antimicrobials against common pathogenic microorganisms. It is important to note that MIC values can vary between studies due to differences in methodology, microbial strains, and testing conditions.
| Microorganism | (E)-2-Dodecenal (µg/mL) | Cinnamaldehyde (µg/mL) | Eugenol (µg/mL) | Carvacrol (µg/mL) |
| Staphylococcus aureus | 39.1[4] | 100 - 600[4][15] | 115 - 1000 | 125 - 500[10][16] |
| Escherichia coli | - | 100 - 500[15] | 500 - 1000[13] | 125 - 625[10] |
| Pseudomonas aeruginosa | - | >1000 | >1500[13] | 250 - 1000[10] |
| Candida albicans | - | 150 - 200[17] | 80 - 640[10] | 250 - 500[6] |
Note: A hyphen (-) indicates that specific, consistent MIC data from the reviewed sources were not available for a direct comparison.
From the available data, (E)-2-Dodecenal demonstrates potent activity against the Gram-positive bacterium Staphylococcus aureus, with a reported MIC value that is notably lower than many of the reported ranges for cinnamaldehyde, eugenol, and carvacrol. While comprehensive data for (E)-2-Dodecenal against the other listed pathogens is less prevalent in the literature, its efficacy against Salmonella choleraesuis with a minimum bactericidal concentration (MBC) of 6.25 µg/mL suggests a strong potential against Gram-negative bacteria as well.[12]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To ensure reproducible and comparable results in the evaluation of these natural antimicrobials, adherence to standardized protocols is paramount. The following is a detailed, step-by-step methodology for determining the MIC using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19][20]
Materials
-
Test compounds: (E)-2-Dodecenal, Cinnamaldehyde, Eugenol, Carvacrol
-
Solvent (e.g., Dimethyl sulfoxide - DMSO, ethanol)
-
Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for yeast
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Experimental Workflow
The following diagram outlines the key steps in the broth microdilution assay for determining the MIC of the natural antimicrobials.
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions: Dissolve each natural antimicrobial in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth. The final solvent concentration in the test wells should be non-inhibitory to the microorganism (typically ≤1%).
-
Inoculum Preparation: From a fresh 18-24 hour agar plate culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculum Dilution: Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution in Microtiter Plate: In a 96-well plate, perform two-fold serial dilutions of each antimicrobial compound in the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well containing only broth and the microbial inoculum, and a negative control well containing only sterile broth.
-
Incubation: Incubate the plates at 35-37°C. For bacteria, the incubation period is typically 16-20 hours. For yeast, it is 24-48 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. A microplate reader can be used for a more quantitative assessment of growth inhibition.
Discussion and Future Perspectives
The comparative analysis of (E)-2-Dodecenal with cinnamaldehyde, eugenol, and carvacrol highlights its potential as a potent natural antimicrobial, particularly against Gram-positive bacteria. Its distinct chemical structure as a long-chain aliphatic α,β-unsaturated aldehyde likely contributes to its strong membrane-disrupting and protein-inactivating properties.
For drug development professionals, (E)-2-Dodecenal represents a promising lead compound. Its efficacy at low concentrations against S. aureus is particularly relevant in the context of rising antibiotic resistance. Further research should focus on elucidating its full spectrum of activity against a broader range of clinically relevant pathogens, including multidrug-resistant strains. Investigating its efficacy in biofilm models is also a critical next step, as biofilms represent a major challenge in clinical and industrial settings.
Scientists and researchers should be encouraged to conduct direct comparative studies of these natural antimicrobials under standardized conditions to provide a clearer picture of their relative potencies. Mechanistic studies employing modern techniques such as transcriptomics and proteomics can further unravel the specific cellular pathways affected by (E)-2-Dodecenal, potentially revealing novel drug targets.
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Marchese, A., et al. (2017). A Comprehensive Review on Eugenol's Antimicrobial Properties and Industry Applications. MDPI. [Link]
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Zhang, Y., et al. (2015). Mechanism and antibacterial activity of cinnamaldehyde against Escherichia coli and Staphylococcus aureus. ResearchGate. [Link]
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Barboza, J. N., et al. (2021). Biological Properties and Prospects for the Application of Eugenol—A Review. PMC - NIH. [Link]
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Duan, D., et al. (2022). Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method. NIH. [Link]
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Mak, M., et al. (2019). A comprehensive review on eugenol's antimicrobial properties and industry applications: A transformation from ethnomedicine to industry. ResearchGate. [Link]
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Stephens, J. C., et al. (2019). Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. ResearchGate. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
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He, W., et al. (2021). New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice. PubMed Central. [Link]
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Sharopov, F., et al. (2015). Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Essential Oils of Selected Aromatic Plants from Tajikistan. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship of C12 Unsaturated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of C12 Unsaturated Aldehydes
Long-chain aliphatic aldehydes are ubiquitous in nature, arising from the enzymatic cleavage of unsaturated fatty acids in plants or as products of lipid peroxidation in animal tissues.[1][2] Among these, α,β-unsaturated aldehydes are a class of highly reactive molecules characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group.[3] This structural feature imparts a potent electrophilicity, allowing these compounds to interact with cellular nucleophiles and exert a wide range of biological effects.[4][5] While shorter-chain variants like acrolein and 4-hydroxynonenal (4-HNE) are extensively studied for their cytotoxicity, compounds with a C12 backbone represent a fascinating and less-explored chemical space.[6][7]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of C12 unsaturated aldehydes. We will dissect how modifications in their chemical structure—specifically the chain length and degree of unsaturation—influence their biological activities, including cytotoxicity, antimicrobial efficacy, and immunomodulatory potential. By synthesizing experimental data and elucidating the underlying mechanisms, this guide aims to equip researchers with the foundational knowledge to harness the therapeutic potential or mitigate the toxicity of this important class of molecules.
Part 1: The Mechanistic Core: Michael Addition and Cellular Reactivity
The biological activity of C12 unsaturated aldehydes, like their shorter-chain counterparts, is fundamentally driven by the electrophilic nature of their α,β-unsaturated carbonyl moiety.[8] This functional group acts as a "Michael acceptor," making it susceptible to conjugate nucleophilic addition by biological thiols and amines.[5][9] The primary cellular targets include cysteine and homocysteine, the antioxidant tripeptide glutathione (GSH), and the nucleophilic residues (cysteine, histidine, lysine) in proteins.[5][10]
This covalent modification, known as the Michael addition reaction, can alter the structure and function of proteins and deplete cellular antioxidant defenses, leading to a cascade of downstream effects.[5][11] The high reactivity of these aldehydes can lead to protein damage and oxidative stress, often culminating in cytotoxicity.[12] Conversely, this same reactivity enables the modulation of key signaling pathways, such as the Keap1-Nrf2 antioxidant response, which can be therapeutically beneficial.[4]
Caption: Activation of the Keap1-Nrf2 antioxidant pathway by an unsaturated aldehyde.
Part 3: Essential Experimental Protocols for SAR Assessment
To rigorously evaluate the SAR of novel C12 unsaturated aldehydes, a standardized set of in vitro assays is essential. The following protocols provide a self-validating framework for assessing cytotoxicity and antimicrobial activity.
Experimental Workflow Overview
Caption: A generalized experimental workflow for SAR determination of C12 aldehydes.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of an aldehyde that inhibits cell metabolic activity by 50% (IC50), a key measure of cytotoxicity. [4][6]
-
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. [6]The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the C12 unsaturated aldehydes in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24 or 48 hours. [4] 3. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form. [4] 4. Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals. [4] 5. Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an aldehyde that prevents visible growth of a microorganism.
-
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual turbidity or by using a metabolic indicator.
-
Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus or E. coli) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the C12 aldehyde in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the bacterial concentration to the target of ~2.5 x 10⁵ CFU/mL. Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the aldehyde in which there is no visible turbidity (i.e., no bacterial growth).
-
Conclusion and Future Outlook
The structure-activity relationship of C12 unsaturated aldehydes is a study in contrasts. The core reactivity endowed by the α,β-unsaturated carbonyl group is a constant, driving interactions with cellular machinery. However, the C12 aliphatic chain acts as a potent modulator of this activity. It significantly attenuates the acute systemic toxicity commonly associated with shorter-chain aldehydes, while simultaneously preserving, and in some cases enhancing, antimicrobial efficacy. [1][13] This unique profile—low acute toxicity coupled with potent bioactivity—makes C12 unsaturated aldehydes compelling candidates for further investigation in drug development, particularly in the search for novel antimicrobial agents. Future research should focus on synthesizing and testing a broader range of C12 analogs to refine the SAR, including variations in the position and number of double bonds. Elucidating their effects on specific cellular pathways at sub-toxic concentrations will also be crucial for unlocking their full therapeutic potential.
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Bisignano, G., et al. (2001). In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. FEMS Microbiology Letters, 198(1), 9-13. Retrieved from [Link]
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Zhang, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1040308. Retrieved from [Link]
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Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
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Witz, G. (1989). Biological interactions of alpha,beta-unsaturated aldehydes. Free Radical Biology and Medicine, 7(3), 333-349. Retrieved from [Link]
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A Comparative Analysis of 2-Dodecenal Across Coriander (Coriandrum sativum L.) Varieties: A Guide for Researchers
This guide provides an in-depth comparative analysis of (E)-2-dodecenal content in various coriander (Coriandrum sativum L.) varieties. Intended for researchers, scientists, and professionals in drug development, this document delves into the significance of (E)-2-dodecenal, presents quantitative data from multiple cultivars, and offers detailed, validated protocols for its extraction and analysis. The methodologies are explained with a focus on the scientific rationale behind each step, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of (E)-2-Dodecenal in Coriander
Coriander, an herb widely utilized for its distinct flavor and medicinal properties, owes its characteristic aroma and biological activity to a complex mixture of volatile organic compounds. Among these, the aliphatic aldehyde (E)-2-dodecenal plays a crucial role. It is a significant contributor to the "green," "waxy," and sometimes "soapy" notes in fresh coriander leaves (cilantro)[1]. Beyond its sensory impact, (E)-2-dodecenal has demonstrated notable biological activities, including antibacterial and anthelminthic properties, making it a compound of interest for pharmaceutical and food science research[2][3].
The concentration of (E)-2-dodecenal can vary significantly among different coriander varieties due to genetic factors, cultivation conditions, and post-harvest handling. This variability presents both a challenge and an opportunity for researchers seeking to harness the specific properties of this compound, whether for flavor enhancement in the food industry or for the development of novel therapeutic agents. Understanding the distribution of (E)-2-dodecenal across different cultivars is, therefore, a critical first step in its targeted application.
Biosynthesis of (E)-2-Dodecenal: The Lipid Peroxidation Pathway
The formation of (E)-2-dodecenal in coriander is primarily a result of the lipid peroxidation pathway, a series of chemical reactions involving the oxidative degradation of polyunsaturated fatty acids (PUFAs)[4][5]. This process can be either enzymatic or non-enzymatic and is often initiated in response to cellular stress, such as tissue damage (e.g., chopping of leaves).
The key steps in this pathway leading to the formation of C12 aldehydes are:
-
Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from a PUFA (like linolenic acid), forming a lipid radical.
-
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical then abstracts a hydrogen from another PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.
-
Decomposition: The unstable LOOH is cleaved, either enzymatically by hydroperoxide lyase (HPL) or non-enzymatically, to form various aldehydes and other breakdown products[4][5]. The specific aldehydes formed, including (E)-2-dodecenal, depend on the initial PUFA and the position of the hydroperoxide group.
Caption: Biosynthesis of (E)-2-dodecenal via the lipid peroxidation pathway.
Comparative Analysis of (E)-2-Dodecenal in Coriander Varieties
The following table summarizes the percentage of (E)-2-dodecenal found in the essential oil of various coriander varieties, as reported in different studies. It is important to note that the extraction and analytical methods employed can influence the results, and these are specified for each entry.
| Coriander Variety | Plant Part | Extraction Method | Analytical Method | (E)-2-Dodecenal (% of Essential Oil) | Reference |
| Turkish Coriander | Leaves | Hydro-distillation | GC-MS | 7.03 | [6] |
| Tunisian Coriander | All organs | Hydro-distillation | GC/GC-MS | Main compound | [7] |
| Fijian Coriander | Leaves | Steam Distillation | GC-O/GCxGC-TOFMS | A major odorant | [8] |
| Syrian Coriander | Ripe Fruits | Hydro-distillation | GC-MS | 0.24 | [1] |
Note: The term "main compound" or "major odorant" indicates that (E)-2-dodecenal was a significant component, although a precise percentage was not always provided in the abstracts. The data highlights the general trend of higher concentrations of (E)-2-dodecenal in the leaves compared to the fruits.
Experimental Protocols for the Analysis of (E)-2-Dodecenal
To ensure reliable and reproducible quantification of (E)-2-dodecenal, meticulous sample preparation and analysis are paramount. Two widely accepted methods for the extraction of volatile compounds from coriander are steam distillation and headspace solid-phase microextraction (HS-SPME).
Extraction of Essential Oil by Steam Distillation
This method is suitable for obtaining a larger quantity of essential oil for further analysis or application. The principle relies on the co-distillation of volatile compounds with steam.
Causality Behind Experimental Choices:
-
Steam as the carrier: (E)-2-dodecenal is a volatile compound with a relatively high boiling point. Steam distillation allows for its extraction at a temperature lower than its boiling point, preventing thermal degradation.
-
Immiscibility with water: The hydrophobic nature of (E)-2-dodecenal allows for its separation from the aqueous distillate.
Protocol:
-
Sample Preparation: Fresh coriander leaves are harvested and washed with distilled water to remove any debris. The leaves are then coarsely chopped to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection burette.
-
Distillation: A known weight of the chopped coriander leaves is placed in the round-bottom flask with distilled water. The mixture is heated to boiling.
-
Vaporization and Condensation: The steam, carrying the volatile essential oils, rises and passes through the condenser, where it is cooled and condenses back into a liquid.
-
Separation: The condensed liquid, a mixture of water and essential oil, is collected in the burette. Due to their different densities and immiscibility, the essential oil forms a separate layer on top of the water.
-
Collection and Storage: The essential oil is carefully collected from the burette and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed, dark glass vial at 4°C until analysis.
Caption: Workflow for essential oil extraction by steam distillation.
Analysis of Volatiles by Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and rapid method for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for profiling the aroma compounds directly from the plant material.
Causality Behind Experimental Choices:
-
Equilibrium Headspace: (E)-2-dodecenal will partition between the sample matrix and the headspace in a sealed vial. HS-SPME samples this equilibrium, providing a representative profile of the volatile compounds.
-
Adsorbent Fiber: A fiber coated with a specific polymer is used to adsorb the volatile compounds from the headspace. The choice of fiber is critical and depends on the polarity and volatility of the target analytes. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds.
Protocol:
-
Sample Preparation: A known weight of fresh, chopped coriander leaves is placed in a headspace vial.
-
Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes) to allow the volatile compounds to reach equilibrium in the headspace.
-
Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorption and GC-MS Analysis: The fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption of the analytes onto the GC column.
Caption: Workflow for volatile analysis by HS-SPME.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.
Causality Behind Experimental Choices:
-
Gas Chromatography: This technique separates compounds based on their volatility and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column (e.g., HP-5MS) is typically used for the analysis of essential oils.
-
Mass Spectrometry: The mass spectrometer fragments the separated compounds and provides a unique mass spectrum for each, allowing for their identification by comparison with spectral libraries (e.g., NIST).
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramped to 250°C at a rate of 5°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
Quantification: The relative percentage of (E)-2-dodecenal is determined by dividing its peak area by the total peak area of all identified compounds. For absolute quantification, an internal or external standard calibration curve would be required.
Conclusion
This guide has provided a comprehensive overview of the comparative analysis of (E)-2-dodecenal in different coriander varieties. The concentration of this key aroma and bioactive compound varies depending on the cultivar and the part of the plant analyzed, with leaves generally showing higher levels than fruits. The provided experimental protocols for steam distillation, HS-SPME, and GC-MS offer a robust framework for researchers to conduct their own investigations into the volatile composition of coriander. By understanding the biosynthesis of (E)-2-dodecenal and employing validated analytical methods, the scientific community can better explore and utilize the potential of this versatile compound in various applications.
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Saxena, M., et al. (2021). The non-enzymatic pathway of lipid peroxidation and aldehyde generation. ResearchGate. [Link]
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Best Engineering Technologies. (n.d.). Coriander Seed Oil distillation. [Link]
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Mechotech. (n.d.). Coriander Seed oil distillation. [Link]
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Kudalkar, P. (2016). Extraction of Essential Oils using Steam Distillation. Slideshare. [Link]
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Wei, S., et al. (2022). Characterization of volatile profile from different coriander (Coriandrum sativum L.) varieties via HS-SPME/GC–MS combined with E-nose analyzed by chemometrics. Food Chemistry, 394, 133514. [Link]
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Büyükköroğlu, G., et al. (2013). Chemical Composition, Antimicrobial, and Antioxidant Activities of Essential Oil and Ethanol Extract of Coriandrum sativum L. Leaves from Turkey. Journal of Food Processing and Preservation, 37(5), 984-991. [Link]
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Msaada, K., et al. (2007). Analysis of the Essential Oils of Coriandrum sativum Using GC-MS Coupled with Chemometric Resolution Methods. Italian Journal of Biochemistry, 56(2), 155-164. [Link]
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Eyres, G., et al. (2005). Identification of character-impact odorants in coriander and wild coriander leaves using gas chromatography-olfactometry (GCO) and comprehensive two-dimensional gas chromatography-time-of-flight mass spectometry (GC x GC-TOFMS). Journal of Separation Science, 28(9-10), 1061-1074. [Link]
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Al-Mijalli, S. H. (2014). Essential oil composition of coriander (Coriandrum sativum L.) fruits. International Journal of Chemical Science, 12(4), 1185-1194. [Link]
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Pande, C., et al. (2010). Gas Chromatographic Investigation of Coriandrum sativum L. from Indian Himalayas. New York Science Journal, 3(6), 42-46. [Link]
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Zhang, X., et al. (2021). Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package. Food Science & Nutrition, 9(12), 6755-6766. [Link]
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Msaada, K., et al. (2007). Variations in the essential oil composition from different parts of Coriandrum sativum L. cultivated in Tunisia. Italian Journal of Biochemistry, 56(2), 155-164. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Dodecenal
As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery; it encompasses a profound commitment to safety and environmental stewardship. Handling and disposing of specialized reagents like 2-Dodecenal requires not just procedural knowledge, but a deep understanding of the chemical's properties and the causality behind each safety measure. This guide is structured to provide you, our trusted colleagues in research and development, with a clear, authoritative, and practical framework for managing this compound waste, ensuring the safety of your team and compliance with regulatory standards.
Understanding the Compound: Hazard Identification of this compound
This compound, specifically (E)-dodec-2-enal, is an α,β-unsaturated aldehyde recognized for its potent sensory characteristics and its utility as a synthetic building block.[1][2] However, its chemical reactivity also defines its hazard profile. The primary risks associated with this compound are significant, and understanding them is the first step in safe handling.
Primary Hazards:
-
Severe Corrosivity: The most critical hazard is its potential to cause severe skin burns and serious eye damage.[3] The GHS classification includes the signal word "Danger" to reflect this.[3] Contact with skin or eyes requires immediate and thorough rinsing, followed by prompt medical attention.[3][4]
-
Irritation: Even at lower concentrations, it is classified as a skin irritant.[1][5]
-
Aquatic Toxicity: While specific data varies, there is a clear warning that the product may be a danger to aquatic organisms, particularly before neutralization.[3] A technical data sheet notes it as "Very toxic to aquatic life with long lasting effects."[6]
It is imperative to treat this compound not merely as an organic reagent, but as a corrosive and environmentally hazardous substance that demands respect and meticulous handling from acquisition to disposal.
Key Chemical and Physical Properties
For effective disposal planning, a clear understanding of this compound's physical properties is essential. These characteristics influence storage, spill response, and the selection of disposal methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | [1] |
| Molecular Weight | 182.30 g/mol | [1] |
| Appearance | Liquid, slightly yellow | [6] |
| Flash Point | 110-113 °C (230-235.4 °F) - Closed Cup | [6][7] |
| Boiling Point | ~258 °C | [6] |
| Density | ~0.849 g/mL at 25 °C | [7] |
| Water Solubility | Low | [6] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the corrosive nature of this compound, a comprehensive Personal Protective Equipment (PPE) protocol is mandatory. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles as a minimum.[8] Given the risk of serious eye damage, a face shield worn over goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[3]
-
Skin Protection: Chemical-resistant gloves are essential.[3] Always check the manufacturer's glove compatibility data for aldehydes. Wear a lab coat or chemically resistant coveralls to protect street clothing and skin.[8][9] Contaminated clothing must be removed immediately and washed before reuse.[3][8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[8] If ventilation is insufficient or if aerosols may be generated, a NIOSH-approved respirator is necessary.[3][9]
-
Emergency Equipment: An accessible safety shower and eyewash station are critical infrastructure for any lab handling this compound.[10]
Spill Management: Immediate and Controlled Response
Accidental spills demand a swift, confident, and safe response to mitigate exposure and environmental release.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the spillage area is well-ventilated.[3]
-
Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or earth to contain the liquid.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect: Carefully absorb the spilled liquid. Place the contaminated absorbent material into a suitable, clearly labeled, and sealable container for hazardous waste.[8]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: The container with the absorbed material must be treated as hazardous waste and disposed of according to the procedures outlined in Section 4.[3]
Core Disposal Procedures: A Decision-Based Workflow
The proper disposal of this compound is governed by its classification as a hazardous waste. Disposal is not merely "getting rid of it"; it is a regulated process that transforms the hazardous material into a non-hazardous state or ensures its permanent containment.
Step 1: Waste Characterization and Segregation
All waste streams containing this compound—including pure unused product, reaction residues, and contaminated materials from spills—must be classified as hazardous waste. This waste must be segregated from non-hazardous trash and other incompatible chemical waste streams.
Step 2: Accumulation and Storage
Store this compound waste in a designated, well-ventilated, and secure satellite accumulation area.
-
Container: Use a robust, chemically compatible, and tightly sealed container.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound."
-
Storage Conditions: Store locked up and in a cool place.[3]
Step 3: Selecting a Disposal Pathway
There are two primary pathways for the final disposal of this compound waste. The choice depends on the quantity of waste, laboratory capabilities, and institutional policies.
This is the most common, secure, and recommended method for research and industrial labs.
-
Engage a Professional Service: Contract with a licensed hazardous waste disposal company. These companies are experts in regulatory compliance and possess the necessary permits and facilities.
-
Incineration: The preferred terminal disposal method for this compound is high-temperature incineration.[10][11] This process uses controlled combustion at temperatures exceeding 850°C to destroy organic molecules, converting them into less harmful substances like carbon dioxide and water.[11][12] Modern incinerators reduce waste volume by 95-96% and are equipped with advanced air pollution control systems to treat flue gases.[11] This is considered the Best Demonstrated Available Technology (BDAT) by the EPA for most organic hazardous wastes.[11]
For very small quantities in an aqueous waste stream, chemical neutralization can be considered, but it requires careful validation and adherence to institutional safety protocols. The α,β-unsaturated aldehyde structure is susceptible to nucleophilic addition, which can be exploited to render it less hazardous.[13][14]
Protocol for Neutralization of Dilute this compound Waste:
-
Principle: This procedure uses a reducing agent like sodium pyrosulfite (also known as sodium metabisulfite) to neutralize the aldehyde.[15]
-
Procedure:
-
Work in a functioning chemical fume hood with full PPE.
-
For every 1 liter of dilute aqueous waste, slowly add a sufficient amount of sodium pyrosulfite with gentle agitation.
-
Allow the reaction to proceed for at least 15-30 minutes to ensure complete neutralization.[15]
-
Verify the absence of aldehyde using an appropriate analytical method (e.g., test strips, GC-MS) before proceeding.
-
Once neutralization is confirmed, the resulting solution can typically be disposed of down the drain with copious amounts of water, pending local regulations and institutional approval. Never dispose of untreated this compound directly into the sanitary sewer system.
-
Caution: This on-site method is not suitable for concentrated this compound or large volumes. The primary and recommended route remains disposal via a licensed contractor.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making safe and compliant disposal decisions.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11][16] Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with all applicable rules.
By adhering to these rigorous procedures, you not only ensure the safety of your laboratory and community but also uphold the principles of scientific integrity and responsible chemical stewardship.
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Synerzine. (2018). This compound, (E)- Safety Data Sheet. Retrieved from [https://www.synerzine.com/sds/2-Dodecenal, (E)-.pdf]([Link], (E)-.pdf)
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Cole-Parmer. Material Safety Data Sheet - trans-2-Dodecenal, 90-96% (gc). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
